molecular formula C6H7BrN2O2 B1418800 Ethyl 5-bromo-1H-imidazole-2-carboxylate CAS No. 944900-49-6

Ethyl 5-bromo-1H-imidazole-2-carboxylate

货号: B1418800
CAS 编号: 944900-49-6
分子量: 219.04 g/mol
InChI 键: ZCIMIBOKGAGKRV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 5-bromo-1H-imidazole-2-carboxylate is a useful research compound. Its molecular formula is C6H7BrN2O2 and its molecular weight is 219.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

ethyl 5-bromo-1H-imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-2-11-6(10)5-8-3-4(7)9-5/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIMIBOKGAGKRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672121
Record name Ethyl 5-bromo-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944900-49-6
Record name Ethyl 5-bromo-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-bromo-1H-imidazole-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-1H-imidazole-2-carboxylate is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. Its substituted imidazole scaffold is a common motif in a wide array of biologically active compounds. The presence of a bromine atom and an ethyl ester group provides versatile handles for further chemical modifications, making it a valuable starting material for the synthesis of more complex molecules, including those used as protein degraders. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification. While experimental data for some properties are not extensively reported in publicly available literature, the following table summarizes its key chemical identifiers and known characteristics.

PropertyValueReference
CAS Number 944900-49-6[1][2]
Molecular Formula C₆H₇BrN₂O₂[1][2]
Molecular Weight 219.04 g/mol [2]
Appearance Off-white to yellow crystalline powder[3]
Melting Point 204-206 °C (for the related compound Ethyl 5-methyl-1H-imidazole-4-carboxylate)[3]

Note: The melting point provided is for a structurally related compound and should be considered as an estimate. Experimental determination for this compound is recommended for precise applications.

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral features based on its structure and data from related imidazole compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the imidazole proton (C4-H), a quartet for the methylene protons (-CH₂-) of the ethyl group, and a triplet for the methyl protons (-CH₃) of the ethyl group. The N-H proton of the imidazole ring will likely appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the two carbons of the imidazole ring, the brominated carbon, and the two carbons of the ethyl group.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the imidazole ring (around 3100-3000 cm⁻¹), C=O stretching of the ester group (around 1700-1730 cm⁻¹), and C-Br stretching (in the fingerprint region).

Synthesis of this compound

A potential synthetic pathway could be adapted from the synthesis of related imidazole-5-carboxylates, which often involves the reaction of an amidine with a β-dicarbonyl compound or its equivalent.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a representative example based on general imidazole synthesis and should be optimized for specific laboratory conditions.

  • Imidazole Ring Formation: A mixture of an appropriate glyoxal derivative, an aldehyde, and ammonia (or an ammonium salt) is heated in a suitable solvent to form the imidazole ring.

  • Esterification: The resulting imidazole-2-carboxylic acid is then esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the corresponding ethyl ester.

  • Bromination: The ethyl 1H-imidazole-2-carboxylate is dissolved in a suitable solvent (e.g., chloroform or acetic acid). A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford pure this compound.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is centered around the three key functional groups: the bromine atom, the ethyl ester, and the N-H of the imidazole ring. These sites allow for a variety of chemical transformations, making it a versatile intermediate in the synthesis of complex drug candidates.

Key Reactions and Their Significance:
  • Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck): The bromine atom at the C5 position is amenable to palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, or alkynyl substituents, which is a powerful strategy for exploring the structure-activity relationship (SAR) of potential drug molecules. For instance, a Suzuki coupling with a boronic acid can be employed to build biaryl structures, a common feature in many pharmaceuticals.

  • N-Alkylation/N-Arylation: The acidic N-H proton of the imidazole ring can be deprotonated with a suitable base, and the resulting anion can be alkylated or arylated. This allows for the introduction of diverse substituents at the N1 position, which can significantly impact the biological activity and pharmacokinetic properties of the final compound.

  • Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides, a common functional group in many drug molecules, or used as a handle for further derivatization.

Diagram of Key Reaction Pathways:

Caption: Key reaction pathways for this compound.

Application as a Building Block in PROTACs:

A significant application of this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The imidazole core of this compound can serve as a scaffold for linking a ligand that binds to the target protein with a ligand that binds to an E3 ligase, often through the versatile handles provided by the bromo and ester functionalities.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, general safety guidelines for brominated heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to obtain and consult the Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its trifunctional nature allows for a wide range of chemical modifications, enabling the exploration of diverse chemical space. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective application in the development of novel therapeutics, including the burgeoning field of protein degradation. As research in this area continues to expand, the importance of such well-functionalized heterocyclic intermediates is poised to grow.

References

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-bromo-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It provides a detailed, field-proven methodology for the synthesis and rigorous characterization of Ethyl 5-bromo-1H-imidazole-2-carboxylate, a key heterocyclic building block. The narrative emphasizes the scientific rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Imidazole derivatives form the core of numerous pharmaceuticals and advanced materials due to their versatile biological activity and synthetic potential.[1] The introduction of a halogen, such as bromine, onto the imidazole scaffold significantly enhances its utility, transforming it into a versatile intermediate for sophisticated molecular construction, particularly through cross-coupling reactions. This document outlines a reliable two-step synthetic pathway and the subsequent analytical validation of the target compound, this compound.

Part 1: Synthesis Pathway and Protocol

The synthesis of this compound is most effectively approached via a two-step sequence: first, the formation of the ethyl ester from the corresponding carboxylic acid, followed by a regioselective bromination of the imidazole ring. This strategy allows for controlled introduction of the desired functionalities.

Step 1: Esterification of 1H-Imidazole-2-carboxylic Acid

The initial step involves a classic Fischer esterification. The carboxylic acid is converted to its ethyl ester using ethanol in the presence of a strong acid catalyst.

Causality and Experimental Rationale:

  • Reagents: Ethanol serves as both the reactant and the solvent. Using it in large excess shifts the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.

  • Catalyst: Concentrated sulfuric acid is a highly effective catalyst. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.[2]

  • Temperature: Refluxing the mixture provides the necessary activation energy for the reaction to proceed at a practical rate.

  • Work-up: The reaction mixture is cooled and neutralized with a base (e.g., concentrated ammonia or sodium bicarbonate solution). This step is critical to quench the acid catalyst and to deprotonate the imidazole nitrogen, facilitating the precipitation or extraction of the neutral ester product.[2]

Detailed Experimental Protocol: Synthesis of Ethyl 1H-imidazole-2-carboxylate

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-imidazole-2-carboxylic acid (1 equivalent).

  • Reagent Addition: Add absolute ethanol (approx. 10-15 volumes) to the flask. While stirring, slowly and carefully add concentrated sulfuric acid (approx. 2.5-3 equivalents) dropwise. An ice bath is recommended during the acid addition to manage the exothermic reaction.[2]

  • Reaction: Heat the mixture to reflux and maintain for 7-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Isolation: After completion, cool the reaction mixture in an ice bath. Carefully neutralize the mixture by adjusting the pH to approximately 5-6 with concentrated ammonia solution, ensuring the temperature remains below 5°C.[2]

  • Extraction: Extract the product from the aqueous solution using a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a solvent like isopropyl ether to afford pure Ethyl 1H-imidazole-2-carboxylate.[2]

Step 2: Regioselective Bromination

The second step is the electrophilic bromination of the synthesized ester. The imidazole ring is electron-rich and highly activated towards electrophilic substitution. Direct bromination with molecular bromine (Br₂) can often lead to over-bromination, yielding di- and tri-brominated products.[3]

Causality and Experimental Rationale:

  • Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It is a milder and more selective source of electrophilic bromine compared to Br₂, which minimizes the formation of polysubstituted byproducts.[3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism.

  • Regioselectivity: The ester group at the C2 position is electron-withdrawing, which deactivates the ring towards electrophilic attack. However, the nitrogen atoms strongly influence the regiochemistry. The substitution occurs preferentially at the C5 position, which is the most electron-rich and sterically accessible site.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) is often used as it can facilitate the reaction.[4]

Detailed Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a flask protected from light, dissolve Ethyl 1H-imidazole-2-carboxylate (1 equivalent) in DMF.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise, ensuring the temperature is maintained.

  • Reaction: Allow the reaction mixture to stir at 0°C and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice water.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Bromination A 1H-Imidazole-2-carboxylic Acid B Ethyl 1H-imidazole-2-carboxylate A->B EtOH, H₂SO₄ (cat.) Reflux, 7-8h C This compound B->C NBS, DMF 0°C to RT

Caption: Two-step synthesis of the target compound.

Part 2: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physicochemical Properties

The fundamental properties of the target compound are summarized below.

PropertyValueReference
CAS Number 944900-49-6[5][6][7]
Molecular Formula C₆H₇BrN₂O₂[5][6]
Molecular Weight 219.04 g/mol [5][6]
Spectroscopic Data Analysis

The following data represent the expected spectroscopic signatures for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

This technique provides information about the electronic environment and connectivity of hydrogen atoms in the molecule.

AssignmentExpected δ (ppm)MultiplicityIntegrationRationale
NH ~13.0 - 14.0Broad Singlet1HThe acidic imidazole proton is often broad and downfield.
Imidazole C4-H ~7.5 - 7.8Singlet1HThe sole proton on the electron-deficient brominated ring.
-O-CH₂ -CH₃~4.4 - 4.6Quartet2HMethylene protons of the ethyl ester, split by the adjacent methyl group.
-O-CH₂-CH₃ ~1.3 - 1.5Triplet3HMethyl protons of the ethyl ester, split by the adjacent methylene group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

This analysis identifies all unique carbon environments within the molecular structure.

AssignmentExpected δ (ppm)Rationale
-C =O~160 - 165Carbonyl carbon of the ethyl ester.
Imidazole C 2~140 - 145Carbon attached to the ester and two nitrogen atoms.
Imidazole C 4~125 - 130Protonated carbon of the imidazole ring.
Imidazole C 5~105 - 115Carbon bearing the bromine atom, shifted upfield due to halogenation.
-O-C H₂-CH₃~60 - 65Methylene carbon of the ethyl ester.
-O-CH₂-C H₃~14 - 16Methyl carbon of the ethyl ester.

MS (Mass Spectrometry)

Mass spectrometry confirms the molecular weight and provides evidence of the elemental composition.

ParameterExpected ValueRationale
Molecular Ion [M]⁺ ~218 m/zCorresponds to the mass of the molecule with the ⁷⁹Br isotope.
Isotopic Peak [M+2]⁺ ~220 m/zCorresponds to the mass of the molecule with the ⁸¹Br isotope.
Isotopic Ratio ~1:1The natural abundance of ⁷⁹Br and ⁸¹Br is nearly equal, giving a characteristic doublet peak for a monobrominated compound.

IR (Infrared Spectroscopy)

IR spectroscopy is used to identify the presence of key functional groups based on their vibrational frequencies.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H3100 - 3300 (broad)Stretching
C-H (sp²)3000 - 3100Stretching
C-H (sp³)2850 - 3000Stretching
C=O (Ester)1710 - 1730 (strong)Stretching
C=N / C=C1500 - 1650Ring Stretching
C-O1100 - 1300Stretching
C-Br500 - 600Stretching

Conclusion

This guide details a robust and logical pathway for the synthesis of this compound, a valuable synthetic intermediate. The provided protocols are grounded in established chemical principles, and the comprehensive characterization data serves as a reliable benchmark for validating the final product. By understanding the causality behind each experimental step, researchers can confidently and efficiently produce this key building block for applications in pharmaceutical discovery and materials science.

References

Spectroscopic Characterization of Ethyl 5-bromo-1H-imidazole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 5-bromo-1H-imidazole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. Understanding the spectral characteristics of this molecule is fundamental for its identification, purity assessment, and the elucidation of its role in complex chemical reactions. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound's analytical profile.

Introduction

This compound (CAS No. 944900-49-6) is a substituted imidazole derivative with significant potential in the synthesis of pharmacologically active compounds.[1][2][3] The presence of the bromine atom, the ester functional group, and the imidazole core provides multiple points for chemical modification, making it a versatile intermediate. Accurate and comprehensive spectroscopic data is paramount for confirming the structure and purity of this compound, which is a critical prerequisite for its use in further synthetic applications. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.

Molecular Structure and Key Features

The structural integrity of this compound is the foundation of its spectroscopic signature. The key features that influence its spectral data are the imidazole ring, the bromo-substituent at the C5 position, and the ethyl carboxylate group at the C2 position.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The expected signals for this compound are summarized below.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.1Singlet (broad)1HN-H (imidazole)
~7.77Singlet1HC4-H (imidazole)
~4.40Quartet2H-OCH₂CH₃
~1.35Triplet3H-OCH₂CH₃

Disclaimer: The chemical shifts are predicted values based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Employ a relaxation delay of at least 5 seconds to ensure quantitative integration.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~160.0C=O (ester)
~140.0C2 (imidazole)
~125.0C4 (imidazole)
~115.0C5 (imidazole, C-Br)
~62.0-OCH₂CH₃
~14.0-OCH₂CH₃

Disclaimer: The chemical shifts are predicted values and may differ from experimental data.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-180 ppm).

    • A larger number of scans is usually required compared to ¹H NMR to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3100-3000MediumN-H stretch (imidazole)
~2980-2850MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1550MediumC=N stretch (imidazole)
~1250StrongC-O stretch (ester)
~750StrongC-Br stretch

Disclaimer: The absorption frequencies are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a solution-state spectrum, dissolve the compound in a suitable solvent that does not have strong absorptions in the regions of interest (e.g., chloroform).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
218/220[M]⁺, Molecular ion peak (presence of bromine isotopes, ⁷⁹Br and ⁸¹Br, in approximately 1:1 ratio)
173/175[M - OCH₂CH₃]⁺, Loss of the ethoxy group
145/147[M - COOCH₂CH₃]⁺, Loss of the ethyl carboxylate group

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Instrumentation: Use a mass spectrometer capable of high-resolution measurements to determine the accurate mass and elemental composition.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) should be clearly visible in the molecular ion and bromine-containing fragment peaks.

cluster_workflow Spectroscopic Analysis Workflow Sample Preparation Sample Preparation NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy ¹H & ¹³C NMR IR Spectroscopy IR Spectroscopy Sample Preparation->IR Spectroscopy Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation Functional Group ID Functional Group ID IR Spectroscopy->Functional Group ID Molecular Weight & Fragmentation Molecular Weight & Fragmentation Mass Spectrometry->Molecular Weight & Fragmentation Final Confirmation Final Confirmation Structural Elucidation->Final Confirmation Functional Group ID->Final Confirmation Molecular Weight & Fragmentation->Final Confirmation

Figure 2: Workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS techniques, provides a robust and self-validating system for its structural confirmation and purity assessment. The data presented in this guide, including detailed experimental protocols, serves as a valuable resource for scientists engaged in the synthesis and application of this important chemical intermediate. Adherence to these analytical methodologies will ensure the quality and reliability of research and development outcomes in the pharmaceutical and chemical industries.

References

A Comprehensive Technical Guide to the Solubility of Ethyl 5-bromo-1H-imidazole-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a critical resource for understanding and quantifying the solubility of Ethyl 5-bromo-1H-imidazole-2-carboxylate, a pivotal heterocyclic building block in contemporary drug discovery. A thorough comprehension of its solubility characteristics is not merely an academic exercise but a fundamental prerequisite for its effective application in synthesis, purification, and formulation, ultimately influencing the trajectory of preclinical and clinical development. This document provides a foundational understanding of the physicochemical principles governing its solubility, detailed and validated experimental protocols for its determination, and a strategic framework for rational solvent selection.

The Strategic Importance of this compound in Medicinal Chemistry

This compound is a valued scaffold in the synthesis of novel therapeutic agents. The imidazole core is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs. The strategic placement of the bromine atom and the ethyl carboxylate group offers synthetic chemists versatile handles for diversification through cross-coupling reactions and amide bond formation, respectively. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

However, the successful transition of a synthesized molecule from a laboratory curiosity to a viable drug candidate is critically dependent on its physicochemical properties, with solubility being paramount. Challenges such as low reaction yields, difficult purifications, and poor bioavailability can often be traced back to suboptimal solubility. Therefore, a proactive and quantitative approach to understanding the solubility of this key intermediate is an essential component of an efficient drug discovery and development pipeline.

The Physicochemical Basis of Solubility: A Mechanistic Perspective

The dissolution of a crystalline solid, such as this compound, in a solvent is a thermodynamically driven process. It requires the energy input to overcome the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to be compensated by the formation of favorable solute-solvent interactions. The adage "like dissolves like" serves as a useful heuristic, but a more granular, mechanistic understanding is necessary for informed solvent selection.

The key molecular features of this compound that dictate its solubility profile are:

  • Hydrogen Bonding Capability: The imidazole ring contains an N-H group that can act as a hydrogen bond donor and two nitrogen atoms that can act as hydrogen bond acceptors. The ester carbonyl group also functions as a hydrogen bond acceptor. This makes the molecule amenable to solvation by protic solvents (e.g., alcohols) and polar aprotic solvents with strong hydrogen bond accepting capabilities (e.g., DMSO, DMF).

  • Dipole Moment: The molecule possesses a significant dipole moment due to the presence of electronegative nitrogen, oxygen, and bromine atoms. This allows for favorable dipole-dipole interactions with polar solvents.

  • Polarizability: The bromine atom and the imidazole ring contribute to the molecule's polarizability, enabling London dispersion force interactions with a wide range of solvents.

A solvent's effectiveness is a function of its ability to engage in these interactions to a degree that favorably offsets the energetic cost of disrupting the crystal lattice.

A Validated Protocol for the Gravimetric Determination of Solubility

To ensure the generation of reliable and reproducible solubility data, a robust experimental protocol is essential. The following gravimetric method is a self-validating system for determining the equilibrium solubility of this compound.

Experimental Rationale and Design

The core principle of this protocol is to create a saturated solution at a defined temperature, separate the dissolved solute from the excess solid, and quantify the mass of the dissolved solute. Each step is designed to mitigate potential sources of error and ensure the integrity of the final measurement.

G_Solubility_Protocol cluster_prep Phase 1: System Preparation cluster_equil Phase 2: Equilibration cluster_sampling Phase 3: Sampling and Isolation cluster_quant Phase 4: Quantification A 1. Add excess solid to vial B 2. Add precise solvent volume A->B C 3. Seal and record initial mass B->C D 4. Agitate at constant temperature C->D E 5. Equilibrate for 24-48 hours D->E F 6. Settle solids post-equilibration E->F G 7. Withdraw supernatant via syringe F->G H 8. Filter through 0.22 µm syringe filter G->H I 9. Dispense into pre-weighed vial H->I J 10. Record mass of filtrate I->J K 11. Evaporate solvent under vacuum J->K L 12. Dry residue to constant mass K->L M 13. Record final mass L->M N 14. Calculate solubility (mg/mL) M->N

A Technical Guide to Investigating the Potential Biological Activity of Ethyl 5-bromo-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2][3][4][5] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. This guide focuses on a specific, yet underexplored, imidazole derivative: Ethyl 5-bromo-1H-imidazole-2-carboxylate. While direct biological data for this compound is scarce, its structural features—a halogenated imidazole ring coupled with a carboxylate group—suggest a strong potential for significant biological activity. Imidazole-containing compounds have demonstrated a broad spectrum of effects, including antimicrobial, anticancer, and enzyme-inhibiting properties.[6][7][8][9][10]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a strategic, experimentally-driven approach to systematically investigate and characterize the potential biological activities of this compound. We will delve into the scientific rationale behind selecting specific assays, provide detailed, field-proven protocols, and offer insights into data interpretation.

I. Rationale for Investigation: Structure-Activity Relationship Insights

The chemical structure of this compound provides compelling reasons to hypothesize significant biological activity.

  • The Imidazole Core: This five-membered heterocycle is a key component in many bioactive molecules, including the amino acid histidine and purines in DNA.[1][2][4] Its nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets like enzymes and receptors.

  • Bromine Substitution: The presence of a bromine atom at the 5-position is significant. Halogenation can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Furthermore, bromo-substituted imidazoles have been shown to possess notable antimicrobial and anticancer activities.[11]

  • Ethyl Carboxylate Group: The ethyl carboxylate moiety at the 2-position can influence the compound's solubility and pharmacokinetic properties. Carboxylic acid derivatives of imidazoles have been investigated as potent inhibitors of enzymes like metallo-β-lactamases, suggesting a potential role in overcoming antibiotic resistance.[12]

Given these structural alerts, a multipronged investigation into the antimicrobial, cytotoxic (anticancer), and enzyme-inhibiting potential of this compound is scientifically justified.

II. Investigating Antimicrobial Activity

The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents.[13] Imidazole derivatives have a long history as effective antimicrobial and antifungal drugs (e.g., miconazole, clotrimazole).[1] Therefore, a primary avenue of investigation for this compound should be its potential to inhibit the growth of pathogenic bacteria and fungi.

A. Determining Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16] It is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[14][15][16]

Experimental Protocol: Broth Microdilution Assay
  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay should be non-toxic to the microorganisms.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation:

    • Inoculate the wells of the microtiter plate containing the serially diluted compound.

    • Include positive controls (microorganisms in broth without the test compound) and negative controls (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 16-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

    • A microplate reader can be used to measure the optical density at 600 nm for a more quantitative assessment.

B. Disk Diffusion Assay

For a qualitative and rapid screening of antimicrobial activity, the disk diffusion method is a valuable tool.[14][17] This method involves placing paper disks impregnated with the test compound onto an agar plate inoculated with the target microorganism. The diffusion of the compound into the agar creates a concentration gradient, and if the microorganism is susceptible, a zone of growth inhibition will appear around the disk.[15][17]

Experimental Workflow: Disk Diffusion

Disk_Diffusion_Workflow cluster_prep Preparation cluster_application Application & Incubation cluster_analysis Analysis A Prepare Mueller-Hinton agar plates B Inoculate agar surface with microbial suspension A->B C Impregnate sterile paper disks with test compound D Place disks on inoculated agar surface C->D E Incubate plates at 35-37°C for 16-24 hours D->E F Measure the diameter of the zone of inhibition E->F

Caption: Workflow for the Disk Diffusion Antimicrobial Susceptibility Test.

III. Investigating Anticancer Activity

The imidazole scaffold is present in numerous anticancer agents, targeting various cellular pathways to inhibit cancer cell proliferation.[6][7] Therefore, evaluating the cytotoxic potential of this compound against a panel of cancer cell lines is a critical step in assessing its therapeutic potential.

A. In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[18][19][20] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[19] This assay is instrumental in determining the half-maximal inhibitory concentration (IC₅₀) of a compound, a key measure of its cytotoxic potency.[18][19]

Experimental Protocol: MTT Assay
  • Cell Culture and Seeding:

    • Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[20][21]

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[19]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the complete culture medium.

    • Replace the medium in the wells with the medium containing the various concentrations of the test compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a no-treatment control.

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[19]

  • MTT Assay and Data Acquisition:

    • Following the treatment period, add MTT solution to each well and incubate for 3-4 hours.[19]

    • During this time, viable cells will convert MTT to formazan.[19]

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineCompoundIC₅₀ (µM)
MCF-7 (Breast Cancer)This compoundTo be determined
HeLa (Cervical Cancer)This compoundTo be determined
HepG2 (Liver Cancer)This compoundTo be determined
Doxorubicin (Positive Control)Known value
B. Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Should the compound exhibit significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, is a standard method to distinguish between viable, apoptotic, and necrotic cells.[18]

  • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[22]

Experimental Workflow: Annexin V/PI Staining

Apoptosis_Assay_Workflow A Seed and treat cells with test compound B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Add FITC-Annexin V and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify viable, early apoptotic, late apoptotic, and necrotic cells F->G

Caption: Workflow for assessing apoptosis by Annexin V/PI flow cytometry.

IV. Investigating Enzyme Inhibition

Many imidazole-based compounds exert their therapeutic effects by inhibiting specific enzymes.[9] For instance, certain imidazole derivatives are known to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[23][24][25] Other enzymes, such as carboxypeptidases and metallo-β-lactamases, are also potential targets.[12][26]

A. Screening for Protein Kinase Inhibition

A preliminary screening against a panel of protein kinases can provide valuable insights into the compound's potential as a kinase inhibitor. This is often performed using in vitro kinase activity assays.

General Principle of a Kinase Inhibition Assay

These assays typically measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein) by a specific kinase. The inhibition of this activity by the test compound is then quantified.

Experimental Workflow: Kinase Inhibition Screening

Kinase_Inhibition_Workflow cluster_reaction Reaction Setup cluster_incubation Incubation cluster_detection Detection & Analysis A Combine kinase, substrate, and ATP B Add varying concentrations of the test compound A->B C Incubate at optimal temperature to allow for phosphorylation B->C D Detect the amount of phosphorylated substrate C->D E Calculate percent inhibition and determine IC₅₀ D->E

Caption: General workflow for an in vitro protein kinase inhibition assay.

The specific detection method can vary (e.g., radioactivity, fluorescence, luminescence) depending on the assay format. If significant inhibition of a particular kinase is observed, further studies, such as kinetic analyses to determine the mode of inhibition (e.g., competitive with ATP), would be warranted.[24]

V. Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the biological activities of this compound. Based on its structural characteristics and the known bioactivities of related imidazole derivatives, there is a strong rationale for investigating its potential as an antimicrobial, anticancer, and/or enzyme-inhibiting agent. The protocols outlined herein represent robust, validated methods for obtaining initial data on the compound's efficacy and potency.

Positive results from these initial screens would pave the way for more advanced preclinical studies, including:

  • In vivo efficacy studies in animal models of infection or cancer.

  • Pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess the compound's drug-like properties.

  • Lead optimization through the synthesis of analogues to improve potency and selectivity.

By following a logical and experimentally rigorous path, the full therapeutic potential of this compound can be thoroughly explored, potentially leading to the development of a novel therapeutic agent.

References

The Strategic Integration of Ethyl 5-bromo-1H-imidazole-2-carboxylate in the Synthesis of Novel Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address previously "undruggable" targets. At the heart of this approach are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. The rational design and synthesis of these degraders rely on a versatile toolkit of chemical building blocks. This guide focuses on the strategic utility of Ethyl 5-bromo-1H-imidazole-2-carboxylate , a valuable heterocyclic scaffold, in the construction of potent and selective protein degraders. We will explore its chemical reactivity, detail synthetic pathways for its incorporation into PROTACs targeting various proteins of interest, and provide insights into the downstream biological evaluation of the resulting degrader molecules.

Introduction: The Rise of Targeted Protein Degradation and the Need for Versatile Scaffolds

The ubiquitin-proteasome system (UPS) is the primary mechanism for regulated protein turnover in eukaryotic cells. TPD leverages this endogenous pathway by employing small molecules that act as a bridge between a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The most well-established classes of protein degraders are PROTACs and molecular glues.

The modular nature of PROTACs, consisting of a POI-binding ligand ("warhead"), an E3 ligase-binding ligand ("degron"), and a connecting linker, allows for systematic optimization of their pharmacological properties. The choice of the core scaffolds for these components is critical in defining the final molecule's potency, selectivity, and drug-like properties. Imidazole-containing compounds have a rich history in medicinal chemistry, exhibiting a wide range of biological activities due to their ability to engage in various intermolecular interactions.[1][2][3]

This compound (Figure 1) presents itself as a particularly attractive building block for PROTAC synthesis. Its key features include:

  • A reactive bromide handle at the C5 position, which is amenable to a variety of cross-coupling reactions for linker attachment or further functionalization.

  • An ester group at the C2 position that can be hydrolyzed to the corresponding carboxylic acid for amide bond formation, another common strategy for linker conjugation.

  • The imidazole core itself, which can serve as a scaffold for interaction with either the POI or the E3 ligase, or as a central structural element of the linker.

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

This guide will provide a comprehensive overview of the synthetic strategies and practical considerations for leveraging this versatile building block in the development of next-generation protein degraders.

The Ubiquitin-Proteasome System and the Mechanism of PROTAC Action

To fully appreciate the role of building blocks like this compound, a foundational understanding of the PROTAC mechanism is essential.

PROTAC_Mechanism cluster_Cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, Cereblon) E3_Ligase->Ternary_Complex Recruitment Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 2. Mechanism of Action of a PROTAC.

As depicted in Figure 2, the PROTAC molecule facilitates the formation of a ternary complex between the POI and an E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides. The PROTAC molecule is subsequently released and can participate in further catalytic cycles of degradation.

Synthetic Strategies for Incorporating this compound into PROTACs

The strategic placement of the bromine atom and the ethyl ester group on the imidazole ring allows for multiple synthetic avenues to construct PROTACs. Below, we outline key synthetic transformations and provide representative protocols.

Functionalization at the C5 Position via Cross-Coupling Reactions

The C-Br bond at the 5-position of the imidazole ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are workhorses in medicinal chemistry for the formation of C-C and C-N bonds, respectively, and are ideal for attaching linkers or linker precursors.

The Suzuki-Miyaura coupling is a versatile method for creating a carbon-carbon bond between the imidazole core and a linker bearing a boronic acid or boronate ester.

General Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow Start Ethyl 5-bromo-1H- imidazole-2-carboxylate Reaction Suzuki Coupling (Pd catalyst, base) Start->Reaction Boronic_Acid Linker-B(OH)2 Boronic_Acid->Reaction Product Imidazole-Linker Conjugate Reaction->Product

Figure 3. Suzuki coupling workflow.

Exemplary Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired linker-boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired imidazole-linker conjugate.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O9070-90
PdCl₂(dppf)Cs₂CO₃Dioxane/H₂O10075-95
SPhos Pd G2K₃PO₄t-BuOH/H₂O8080-98

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, enabling the direct attachment of an amine-containing linker to the imidazole core.

Exemplary Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine-terminated linker (1.1 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand like Xantphos or RuPhos (0.04 eq.), and a base such as Cs₂CO₃ (1.5 eq.) or NaOt-Bu (1.5 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Heat the mixture to 80-110 °C and monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, filter through a pad of Celite®, and concentrate the filtrate. Purify the residue by column chromatography to yield the desired N-linked imidazole-linker product.

Functionalization at the C2 Position via Amide Bond Formation

The ethyl ester at the C2 position provides a convenient handle for derivatization following hydrolysis to the corresponding carboxylic acid. This carboxylic acid can then be coupled with an amine-functionalized linker or a warhead/degron moiety containing an amine.

Workflow for C2 Functionalization:

C2_Functionalization Start Ethyl 5-bromo-1H- imidazole-2-carboxylate Hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) Start->Hydrolysis Carboxylic_Acid 5-bromo-1H-imidazole- 2-carboxylic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Carboxylic_Acid->Amide_Coupling Product PROTAC Precursor Amide_Coupling->Product Amine_Linker H₂N-Linker-Warhead/Degron Amine_Linker->Amide_Coupling

Figure 4. Workflow for C2 functionalization.

Exemplary Protocol for Hydrolysis and Amide Coupling:

  • Hydrolysis: Dissolve this compound in a mixture of THF and water. Add an excess of LiOH (2-3 eq.) and stir at room temperature until the ester is fully consumed (monitored by LC-MS). Acidify the reaction mixture with 1N HCl to pH ~3-4 and extract the carboxylic acid product with ethyl acetate. Dry the organic layer and concentrate to obtain the crude carboxylic acid, which is often used in the next step without further purification.

  • Amide Coupling: Dissolve the crude 5-bromo-1H-imidazole-2-carboxylic acid (1.0 eq.) and the desired amine-containing component (1.0 eq.) in an anhydrous aprotic solvent like DMF or CH₂Cl₂. Add a peptide coupling reagent such as HATU (1.1 eq.) or HOBt/EDC (1.1 eq. each), followed by a non-nucleophilic base like DIPEA (2.0 eq.). Stir the reaction at room temperature overnight.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic phase sequentially with saturated NaHCO₃ solution, water, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography or preparative HPLC to obtain the final amide product.

Case Study: Hypothetical Synthesis of a BRD4 Degrader

To illustrate the practical application of these synthetic strategies, let's consider a hypothetical synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-validated target in oncology. The degrader will utilize a known VHL ligand as the degron.

Retrosynthetic Analysis:

The target PROTAC can be disconnected at the C5 position of the imidazole core, suggesting a Suzuki coupling to introduce the linker and VHL ligand portion. The BRD4 warhead can be envisioned as being attached to the imidazole N1 position.

Forward Synthesis:

  • N-Alkylation of the Imidazole: The imidazole nitrogen of this compound can be alkylated with a suitable electrophile to introduce the BRD4 warhead precursor.

  • Suzuki Coupling: The resulting intermediate undergoes a Suzuki coupling with a boronate ester-functionalized linker attached to the VHL ligand.

  • Final Deprotection/Modification: Any protecting groups on the warhead or degron are removed to yield the final PROTAC.

This modular approach allows for the rapid synthesis of a library of PROTACs with varying linkers to optimize for ternary complex formation and degradation efficacy.

Biological Evaluation of Imidazole-Based Degraders

Once synthesized, the novel protein degraders must undergo rigorous biological evaluation to assess their efficacy and selectivity.

Key Assays in the Evaluation Cascade:

  • Binding Assays: Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or fluorescence-based assays are used to determine the binding affinities of the PROTAC for both the POI and the E3 ligase.

  • Cellular Degradation Assays: Western blotting or in-cell ELISA are employed to quantify the reduction in the levels of the target protein in cultured cells upon treatment with the degrader. This allows for the determination of the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

  • Selectivity Profiling: Proteomics-based approaches, such as Mass Spectrometry (MS), are used to assess the selectivity of the degrader across the entire proteome, ensuring that off-target degradation is minimized.

  • Functional Assays: Cell-based assays relevant to the function of the target protein (e.g., cell proliferation, apoptosis, or reporter gene assays) are performed to confirm that protein degradation translates into the desired biological effect.

Table 2: Hypothetical Biological Data for an Imidazole-Based BRD4 Degrader

Compound IDBRD4 Binding (K_d, nM)VHL Binding (K_d, nM)BRD4 DC₅₀ (nM)Dₘₐₓ (%)Cell Proliferation IC₅₀ (nM)
IM-PROTAC-012515010>9515
IM-PROTAC-02301455>958

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of novel protein degraders. Its well-defined points of attachment and amenability to robust and high-yielding cross-coupling and amide bond formation reactions make it an ideal scaffold for the construction of PROTAC libraries. The continued exploration of imidazole-based scaffolds in TPD is expected to yield new degraders with improved pharmacological properties and the potential to address a wide range of human diseases. Future work in this area will likely focus on the development of novel imidazole-based E3 ligase ligands and the incorporation of this scaffold into other TPD modalities beyond PROTACs.

References

The Versatile Reactivity of the C5-Bromine Atom in Ethyl 5-bromo-1H-imidazole-2-carboxylate: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity and Synthetic Utility of Ethyl 5-bromo-1H-imidazole-2-carboxylate.

The imidazole nucleus is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design.[3][4] this compound emerges as a particularly valuable building block, offering a strategically placed bromine atom at the C5 position that serves as a versatile handle for molecular elaboration through modern cross-coupling chemistry. The presence of the electron-withdrawing carboxylate group at the C2 position and the acidic N-H proton profoundly influences the reactivity of the C5-Br bond, making a detailed understanding of its chemical behavior essential for its effective utilization in complex molecule synthesis.

This guide provides a comprehensive analysis of the reactivity of the bromine atom in this compound, focusing on its application in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the critical parameters that govern reaction outcomes, thereby equipping researchers with the knowledge to harness the full synthetic potential of this versatile reagent.

Synthesis of this compound

A robust synthesis of the title compound is crucial for its application. A common and effective route begins with the commercially available Ethyl 1H-imidazole-2-carboxylate. Direct bromination of this starting material, often employing a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or a chlorinated solvent, can selectively install the bromine atom at the C4 and C5 positions. Subsequent selective de-bromination or careful control of stoichiometry can favor the formation of the 5-bromo isomer, although purification from the dibromo and other isomers is often necessary.

A plausible synthetic pathway involves the cyclization of appropriate precursors. For instance, the reaction of ethyl glyoxalate with an appropriate amidine in the presence of a brominating agent can construct the imidazole ring with the desired substitution pattern.

It is important to note that the unprotected N-H group can complicate both the synthesis and subsequent reactions, potentially leading to side products or influencing the electronic nature of the imidazole ring. In many cases, N-protection is employed to enhance solubility and ensure regiochemical control, though modern catalytic systems are increasingly capable of handling unprotected N-H heterocycles.[5]

The C5-Bromine Atom: A Gateway for C-C and C-N Bond Formation

The C5-Br bond in this compound is poised for participation in a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the ethyl carboxylate group at the C2 position is expected to increase the electrophilicity of the imidazole ring, thereby facilitating the initial oxidative addition step in the catalytic cycle of these reactions.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, and it is well-suited for the functionalization of this compound.[6][7] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position.

The general mechanism for the Suzuki-Miyaura coupling is a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)(L2)-Br Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-Br(L2)->Transmetalation Base, R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base such as K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.) or a combination of Pd(OAc)₂ (0.02 eq.) and a phosphine ligand like SPhos (0.04 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the tube with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O901275-85
2Pd(OAc)₂SPhosCs₂CO₃Toluene/H₂O100880-90
3PdCl₂(dppf)-K₃PO₄DMF801670-80

Note: Yields are estimated based on typical outcomes for similar substrates and require experimental verification.

A key consideration for the Suzuki-Miyaura coupling of imidazole-containing compounds is the potential for protodeboronation of the boronic acid coupling partner, especially with electron-rich heterocyclic boronic acids.[9] The choice of base and solvent system can be critical in mitigating this side reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct and efficient route to introduce alkynyl groups at the C5 position of the imidazole ring, leading to the formation of valuable internal alkynes.[10][11] These products are versatile intermediates for further transformations, including the synthesis of more complex heterocyclic systems.

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[4] The palladium catalyst activates the aryl bromide through oxidative addition, while the copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.

Diagram: Catalytic Cycles of the Sonogashira Reaction

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)(L2)-Br Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)(L2)-C≡CR Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR (Product) Reductive_Elimination->Ar-C≡CR Cu(I)Br Cu(I)Br Alkyne_Coordination Alkyne Coordination Cu(I)Br->Alkyne_Coordination R-C≡CH, Base Cu-Acetylide Cu-C≡CR Alkyne_Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation Enters Pd Cycle

Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

A significant side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by maintaining a strictly inert atmosphere and by careful selection of reaction conditions.[8] Copper-free Sonogashira protocols have also been developed to circumvent this issue.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Reaction Setup: In a Schlenk tube, dissolve this compound (1.0 eq.) and the terminal alkyne, phenylacetylene (1.2 eq.), in a suitable solvent such as THF or DMF.

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), a copper(I) salt (e.g., CuI, 0.05 eq.), and a suitable amine base (e.g., triethylamine or diisopropylethylamine), which can also serve as a co-solvent.

  • Inert Atmosphere: Degas the mixture by several freeze-pump-thaw cycles or by bubbling argon through the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of Celite to remove insoluble salts. Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Table 2: Representative Conditions for Sonogashira Coupling

EntryPalladium CatalystCopper SourceBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-40680-90
2Pd(OAc)₂/PPh₃CuIi-Pr₂NEtDMF501275-85
3Pd(PPh₃)₄CuIEt₃NAcetonitrile60870-80

Note: Yields are estimated based on typical outcomes for similar substrates and require experimental verification.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[12][13] This reaction is particularly valuable for introducing primary and secondary amines at the C5 position of the imidazole core, a common structural motif in bioactive molecules.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired arylamine.[14]

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)(L2)-Br Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine_Coordination_Deprotonation Base, R'R''NH Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)(L2)-NR'R'' Amine_Coordination_Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' (Product) Reductive_Elimination->Ar-NR'R''

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. The presence of the unprotected N-H on the imidazole ring can be a challenge, as it can be deprotonated by the strong bases typically used in this reaction. However, careful selection of the base and reaction conditions can allow for the selective amination at the C5 position.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Reaction Setup: To a glovebox or a Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the amine (e.g., morpholine, 1.2 eq.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq.).

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq.) and a suitable ligand (e.g., XPhos or RuPhos, 0.02-0.04 eq.).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring under an inert atmosphere. Monitor the reaction's progress.

  • Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent. Wash the organic phase, dry it, and concentrate it. Purify the crude product by column chromatography.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

EntryPalladium PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃XPhosNaOt-BuToluene1001270-85
2Pd(OAc)₂RuPhosK₃PO₄Dioxane1101865-80
3XPhos Pd G3-LHMDSTHF801075-90

Note: Yields are estimated based on typical outcomes for similar substrates and require experimental verification.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, functionalized imidazole derivatives. The C5-bromine atom serves as a reliable handle for the introduction of a diverse array of substituents through palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. A thorough understanding of the reaction mechanisms, careful selection of catalysts, ligands, and bases, and optimization of reaction conditions are paramount to achieving high yields and selectivities. The protocols and insights provided in this guide are intended to empower researchers in medicinal chemistry and drug discovery to effectively utilize this important synthetic intermediate in their pursuit of novel therapeutic agents. Further exploration into the reactivity of this molecule will undoubtedly continue to expand its synthetic utility and solidify its place as a key component in the synthetic chemist's toolbox.

References

A Technical Guide to the Stability, Storage, and Handling of Ethyl 5-bromo-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

Overview of the Compound

Ethyl 5-bromo-1H-imidazole-2-carboxylate (CAS No: 944900-49-6) is a heterocyclic organic compound featuring a brominated imidazole core functionalized with an ethyl ester group.[1][2][3] As a substituted imidazole, it serves as a valuable and versatile building block in medicinal chemistry and synthetic organic chemistry. Its structural attributes make it a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

  • Molecular Formula: C₆H₇BrN₂O₂[1]

  • Molecular Weight: 219.04 g/mol [2][4]

  • Synonyms: Ethyl 4-bromo-1H-imidazole-2-carboxylate[4]

Significance in Research and Development

Substituted imidazoles are prevalent scaffolds in numerous biologically active compounds. The presence of a bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This multi-functionality makes this compound a strategic starting material in the synthesis of targeted protein degraders and inhibitors for various biological pathways.[2][5]

Purpose and Scope

This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and safe handling procedures for this compound. The information is intended for researchers, chemists, and drug development professionals who utilize this compound. By understanding its intrinsic chemical liabilities, professionals can ensure the material's integrity, leading to more reliable and reproducible experimental outcomes. The guide outlines potential degradation pathways and provides detailed protocols for stability assessment.

Physicochemical Properties and Intrinsic Stability

The long-term stability of this compound is directly influenced by its chemical structure. An analysis of its functional groups allows for the prediction of its primary degradation liabilities.

Summary of Physicochemical Properties
PropertyValueSource
CAS Number 944900-49-6[1][2][3]
Molecular Formula C₆H₇BrN₂O₂[1]
Molecular Weight 219.04 g/mol [2][4]
Appearance Typically an off-white to yellow crystalline powder.[6]
Purity Commonly available with ≥97% purity.[2]
Analysis of Functional Group Reactivity
  • The Imidazole Core: The imidazole ring is an aromatic heterocycle. While generally stable, this moiety can be susceptible to oxidation and photolytic degradation. Forced degradation studies on complex molecules containing an imidazole ring, such as Daclatasvir, have shown that the ring can undergo base-mediated autoxidation and is sensitive to photodegradation in solution when exposed to high-intensity or UV light.[7][8]

  • The Ethyl Carboxylate Group: The ester functional group is the most probable site for hydrolytic degradation. It is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding 5-bromo-1H-imidazole-2-carboxylic acid and ethanol. This is a critical liability to consider in aqueous solutions or when exposed to acidic or basic reagents.

  • The Bromo- Substituent: The bromine atom deactivates the imidazole ring towards electrophilic substitution but also provides a site for nucleophilic substitution or metal-catalyzed cross-coupling reactions. Under typical storage conditions, the C-Br bond is stable.

Potential Degradation Pathways

Based on the functional group analysis, three primary degradation pathways can be postulated for this compound: hydrolytic, oxidative, and photolytic. Understanding these pathways is essential for designing stability-indicating analytical methods.

Hydrolytic Degradation
  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the carboxylic acid.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification, a typically irreversible process that yields the carboxylate salt.

Oxidative Degradation

Exposure to oxidizing agents or atmospheric oxygen (autoxidation), potentially accelerated by light or trace metals, can lead to the formation of N-oxides or other oxidized species, potentially compromising the imidazole ring.[7][8]

Photolytic Degradation

Imidazole moieties can be sensitive to light.[7] Exposure to UV or high-intensity visible light may induce complex degradation pathways, possibly involving radical mechanisms, leading to a variety of impurities.

Diagram of Potential Degradation Pathways

G Parent This compound Hydrolysis_Product 5-Bromo-1H-imidazole-2-carboxylic Acid Parent->Hydrolysis_Product  H+ / H₂O or OH⁻ Oxidation_Product Oxidized Imidazole Species (e.g., N-oxides) Parent->Oxidation_Product  [O] (e.g., H₂O₂, Air) Photolysis_Products Various Photodegradants Parent->Photolysis_Products  hν (UV/Light)

Caption: Postulated degradation pathways for this compound.

Recommended Storage and Handling Procedures

Adherence to proper storage and handling protocols is paramount to preserving the chemical integrity and ensuring the safety of laboratory personnel.

Optimal Storage Conditions

To minimize degradation, the following conditions are recommended based on guidelines for similar chemical structures.

ParameterRecommendationRationale
Temperature Store at room temperature or refrigerated (2-8°C).[4][9]Lower temperatures slow the rate of all potential chemical degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen). Keep container tightly closed in a dry place.[10][11][12]Minimizes exposure to atmospheric moisture (preventing hydrolysis) and oxygen (preventing oxidation).
Light Protect from light. Store in an amber vial or in a dark location.Prevents photolytic degradation, to which imidazole rings can be susceptible.[7]
Humidity Store in a desiccator or a controlled low-humidity environment.[11]Prevents moisture uptake, which can lead to hydrolysis of the ester.
Incompatible Materials

To prevent hazardous reactions and degradation, avoid storing this compound with the following:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[10][13]

  • Strong Acids and Bases: Can catalyze the rapid hydrolysis of the ethyl ester group.[10][13]

  • Acid Chlorides and Anhydrides: May react with the imidazole ring.[10]

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous properties of related imidazole compounds, caution is advised.[12][14]

  • Engineering Controls: Always handle this compound within a properly functioning certified laboratory chemical fume hood to avoid dust formation and inhalation.[10][12] Eyewash stations and safety showers must be readily accessible.[10][12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10][12]

    • Skin Protection: Wear a fully-buttoned lab coat and handle with compatible chemical-resistant gloves (e.g., nitrile).[10][14]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[12][13]

Spill and Disposal Procedures
  • Spill Cleanup: In case of a spill, evacuate the area. Wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[12][14]

  • Waste Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not mix with other waste.[11][12]

Stability Testing and Analytical Methodology

Rationale for Stability Studies

For any research or development program, particularly in drug discovery, it is crucial to confirm that the chemical building block is stable under experimental and storage conditions. A forced degradation study is the most effective way to identify potential degradation products and develop a stability-indicating analytical method.

Workflow for Stability Assessment

G cluster_0 Phase 1: Preparation & Initial Analysis cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Analysis & Method Validation A Receive & Characterize Compound (T₀ Analysis) B Prepare Solutions for Forced Degradation A->B C Acidic Stress (HCl) B->C D Basic Stress (NaOH) B->D E Oxidative Stress (H₂O₂) B->E F Photolytic Stress (UV/Vis Light) B->F G Thermal Stress (Heat) B->G H Analyze Stressed Samples by HPLC-UV/MS C->H D->H E->H F->H G->H I Identify Degradants & Assess Peak Purity H->I J Validate HPLC Method as 'Stability-Indicating' I->J

Caption: A typical workflow for conducting a forced degradation study.

Protocol: Forced Degradation Study

Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products and pathways.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Initial Analysis (T₀): Analyze the stock solution immediately using an HPLC-UV method to establish the initial purity and retention time of the parent compound.

  • Acidic Stress:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.

    • Causality: This condition is designed to accelerate the acid-catalyzed hydrolysis of the ethyl ester.

  • Basic Stress:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl and dilute to a final concentration of ~0.1 mg/mL for analysis.

    • Causality: This condition promotes rapid base-catalyzed hydrolysis (saponification) of the ester.

  • Oxidative Stress:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of ~0.1 mg/mL for analysis.

    • Causality: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative degradation of susceptible functional groups like the imidazole ring.[7]

  • Photolytic Stress:

    • Place a clear vial containing the stock solution in a photostability chamber, exposing it to a light source compliant with ICH Q1B guidelines.

    • Simultaneously, wrap a control vial in aluminum foil and place it alongside the exposed sample.

    • Analyze both samples after 24 hours.

    • Causality: This directly tests the compound's sensitivity to light energy, a known liability for imidazoles.[7][8]

Protocol: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the intact parent compound from all process impurities and degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), which is versatile for separating moderately polar compounds.

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Causality: The acidic modifier improves peak shape for basic compounds like imidazoles. Acetonitrile is a common organic modifier providing good separation efficiency.

  • Method Development:

    • Analyze a pooled mixture of all stressed samples from the forced degradation study.

    • Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

    • Optimize the gradient to achieve baseline resolution (Rs > 1.5) between the parent peak and all degradant peaks.

    • Use a UV detector set to an appropriate wavelength (e.g., 220-280 nm, determined by UV scan) and a photodiode array (PDA) detector to assess peak purity.

  • Validation: Once optimized, the method should be validated according to ICH Q2(R1) principles for specificity, linearity, accuracy, and precision to formally qualify it as "stability-indicating."

Conclusion

This compound is a stable compound when stored and handled correctly. Its primary liabilities are hydrolytic degradation of the ethyl ester and potential oxidative or photolytic degradation of the imidazole core. By implementing the storage and handling procedures outlined in this guide—namely, storing the material in a tightly sealed container, protected from light, moisture, and heat, and away from incompatible chemicals—researchers can ensure its long-term integrity. The use of a validated, stability-indicating analytical method is essential for confirming the purity of the material before use and for monitoring its stability over time in solution-based assays.

References

Methodological & Application

Synthesis of Ethyl 5-bromo-1H-imidazole-2-carboxylate Derivatives: An In-Depth Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The strategic synthesis of Ethyl 5-bromo-1H-imidazole-2-carboxylate and its subsequent derivatives is a cornerstone in the fields of medicinal chemistry and materials science. This class of molecules serves as a versatile scaffold, enabling the exploration of vast chemical spaces in drug discovery and the development of novel functional materials. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and a robust framework for the synthesis and derivatization of this pivotal chemical intermediate.

Strategic Importance in Modern Chemistry

The this compound core is of significant interest due to its inherent chemical functionalities. The bromine atom at the 5-position acts as a versatile synthetic handle, amenable to a wide array of cross-coupling reactions, thereby allowing for the introduction of diverse molecular fragments. Concurrently, the ethyl carboxylate group at the 2-position provides a site for further modifications, such as hydrolysis, amidation, or reduction, expanding the potential for generating a library of structurally varied compounds. The imidazole ring itself is a key pharmacophore found in numerous biologically active molecules, prized for its ability to engage in hydrogen bonding and coordinate with biological targets.

Core Synthesis: Electrophilic Bromination of Ethyl 1H-imidazole-2-carboxylate

A primary and efficient route to this compound involves the direct electrophilic bromination of the readily available Ethyl 1H-imidazole-2-carboxylate. The electron-rich nature of the imidazole ring makes it susceptible to electrophilic attack. For this transformation, N-Bromosuccinimide (NBS) is the reagent of choice, offering superior handling characteristics and selectivity compared to elemental bromine.

The reaction proceeds via the electrophilic attack of the bromonium ion, generated from NBS, on the C5 position of the imidazole ring, which is electronically activated. This position is favored for substitution, leading to the desired product.

G cluster_0 Reaction Mechanism Ethyl 1H-imidazole-2-carboxylate Ethyl 1H-imidazole-2-carboxylate Sigma Complex Sigma Complex Ethyl 1H-imidazole-2-carboxylate->Sigma Complex + NBS This compound This compound Sigma Complex->this compound - H+

Figure 1: Electrophilic bromination of Ethyl 1H-imidazole-2-carboxylate.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step methodology for the synthesis of the target compound, emphasizing reproducibility and safety.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )GradeNotes
Ethyl 1H-imidazole-2-carboxylateC₆H₈N₂O₂140.14≥98%Starting material
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Reagent GradeRecrystallize from water if necessary
Acetonitrile (MeCN)CH₃CN41.05AnhydrousEnsure dryness to prevent side reactions
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeFor extraction
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-Aqueous solution for work-up
BrineNaCl (aq)--Saturated aqueous solution for work-up
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37AnhydrousDrying agent
Silica GelSiO₂60.08230-400 meshFor column chromatography
Step-by-Step Procedure
  • Reaction Setup: To a solution of Ethyl 1H-imidazole-2-carboxylate (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C under a nitrogen atmosphere. The use of a slight excess of NBS ensures complete consumption of the starting material.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Extraction: Partition the residue between dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

G start Dissolve Starting Material in MeCN add_nbs Add NBS at 0°C start->add_nbs react Stir at RT for 12-16h add_nbs->react monitor Monitor by TLC react->monitor concentrate Concentrate in vacuo monitor->concentrate extract DCM Extraction & Washes concentrate->extract dry Dry over MgSO4 extract->dry purify Column Chromatography dry->purify end Pure Product purify->end

Figure 2: Workflow for the synthesis of this compound.

Derivatization via Suzuki-Miyaura Cross-Coupling

The synthesized this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties at the C5 position.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure that can be optimized for specific substrates.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent and Degassing: Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water. Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

G Bromoimidazole Ethyl 5-bromo-1H- imidazole-2-carboxylate CoupledProduct Ethyl 5-aryl-1H- imidazole-2-carboxylate Bromoimidazole->CoupledProduct Arylboronic Arylboronic Acid Arylboronic->CoupledProduct Catalyst Pd Catalyst & Base Catalyst->CoupledProduct

Figure 3: General scheme for the Suzuki-Miyaura coupling.

Characterization and Data

The identity and purity of the synthesized compounds must be rigorously confirmed through a combination of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Melting Point: To assess the purity of solid compounds.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Bromination Insufficient NBS, short reaction time, impure starting material.Increase NBS to 1.1 eq, extend reaction time, ensure high purity of Ethyl 1H-imidazole-2-carboxylate.
Formation of Di-bromo Product Excess NBS, higher reaction temperature.Use no more than 1.05 eq of NBS, maintain low temperature during addition.
Low Yield in Suzuki Coupling Inactive catalyst, inefficient base, improper solvent.Use a fresh catalyst, screen different bases (e.g., Cs₂CO₃, K₃PO₄), ensure solvents are anhydrous and degassed.

Conclusion

This guide provides a detailed and practical framework for the synthesis of this compound and its derivatives. By following these protocols and understanding the underlying chemical principles, researchers can confidently produce these valuable compounds for a wide range of applications in drug discovery and materials science. The versatility of this scaffold, combined with the robust synthetic methods described, opens the door to countless innovative molecular designs.

Application Notes and Protocols for the N-Alkylation of Ethyl 5-bromo-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-alkylated imidazoles are a cornerstone of modern medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals, ionic liquids, and functional materials. The strategic introduction of substituents onto the imidazole nitrogen atoms allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, solubility, and metabolic stability, which in turn modulates its biological activity and therapeutic potential.[1][2][3]

This guide focuses on the N-alkylation of Ethyl 5-bromo-1H-imidazole-2-carboxylate, a highly functionalized and synthetically versatile imidazole derivative. The presence of two distinct electron-withdrawing groups—an ethyl carboxylate at the C2 position and a bromine atom at the C5 position—presents a significant and fascinating challenge in its synthetic manipulation: regioselectivity . This document provides a detailed exploration of the factors governing the regioselective N-alkylation of this substrate and presents robust protocols for achieving desired outcomes in a research setting.

The Challenge: Regioselectivity in an Unsymmetrical Imidazole

The core difficulty in the N-alkylation of this compound arises from the non-equivalence of its two nitrogen atoms, N-1 and N-3. Alkylation can potentially occur at either nitrogen, leading to a mixture of two constitutional isomers. The distribution of these products is not random but is dictated by a complex interplay of electronic and steric factors, as well as the specific reaction conditions employed.[4][5]

  • Electronic Effects: Both the C2-ester and the C5-bromo substituents are electron-withdrawing. This reduces the overall nucleophilicity of the imidazole ring but also increases the acidity of the N-H proton, facilitating its removal by a base. The precise electronic influence on each nitrogen can dictate the site of kinetic attack.[4]

  • Steric Hindrance: The substituents at C2 and C5 create a sterically hindered environment around the adjacent nitrogen atoms. The bulk of the incoming alkylating agent will play a crucial role, often favoring attack at the less sterically encumbered nitrogen.[4]

  • Tautomerism: The starting material exists as an equilibrium of two tautomers. The reaction conditions can influence this equilibrium, and the relative reactivity of each tautomer can direct the final product ratio.[4]

Caption: Regioselectivity challenge in N-alkylation.
Protocol I: Classical N-Alkylation using a Base and Alkyl Halide

This approach is the most direct method for N-alkylation, involving the deprotonation of the imidazole N-H followed by a nucleophilic attack on an alkyl electrophile. The choice of base and solvent is critical for controlling selectivity and achieving good yields.

Principle

The imidazole is treated with a suitable base to generate the corresponding imidazolate anion. This potent nucleophile then displaces a halide from the alkylating agent in an SN2 reaction. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF often favors the formation of the thermodynamically more stable product.[6][7][8] Milder bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as DMF or acetonitrile are also effective and offer a safer alternative.[9][10][11]

Detailed Step-by-Step Methodology (NaH/THF Method)
  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 10 mL per mmol of imidazole).

  • Deprotonation: Cool the solvent to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. Gentle heating (e.g., to 50 °C) may be required for less reactive alkyl halides.[12]

  • Quenching: Once the starting material is consumed, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by column chromatography on silica gel to separate the regioisomers.

Causality and Troubleshooting
  • Why NaH in THF? NaH is a strong, irreversible base that fully deprotonates the imidazole.[6][8] The resulting sodium imidazolate may form specific ion-pairing interactions in a less polar solvent like THF, which can strongly influence the regioselectivity of the subsequent alkylation.[8]

  • Mixture of Isomers: This is the most common outcome. Separation by column chromatography is usually feasible. The ratio of isomers is highly dependent on the steric bulk of the alkylating agent and the precise conditions.

  • Low Yield: May be caused by insufficient deprotonation (use a stronger base or allow more time), or a poorly reactive alkylating agent (switch from bromide to iodide, or increase temperature). Ensure all reagents and solvents are anhydrous, as water will consume the NaH.

  • Quaternary Salt Formation: Over-alkylation can occur, especially with highly reactive alkylating agents or high concentrations. Using a slight excess of the imidazole relative to the alkylating agent can mitigate this.

Data Summary Table
EntryBase (eq)SolventAlkylating Agent (eq)Temp (°C)Time (h)Yield (%)N1:N3 Ratio
1NaH (1.2)THFMethyl Iodide (1.1)RT12RecordDetermine
2K₂CO₃ (2.0)DMFBenzyl Bromide (1.2)8024RecordDetermine
3K₂CO₃ (2.0)ACNEthyl Bromoacetate (1.2)603RecordDetermine
4DBU (1.2)DMFPropyl Bromide (1.1)10024RecordDetermine
Protocol II: Mitsunobu Reaction

The Mitsunobu reaction is a powerful alternative for N-alkylation, particularly when using alcohols as the alkyl source or when dealing with sterically demanding substrates where classical SN2 reactions may be sluggish.[13]

Principle

This reaction couples an alcohol with a nucleophile (the imidazole) using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The reaction proceeds under mild, generally neutral conditions and is known for its broad scope.[13][14]

G cluster_workflow Mitsunobu Reaction Workflow A Dissolve Imidazole, Alcohol, & PPh₃ in Anhydrous Solvent B Inert Atmosphere (N₂ or Ar) C Cool to 0 °C (Ice Bath) A->C D Slowly Add DIAD or DEAD Solution C->D Maintain Temp E Warm to RT Stir 12-24h D->E F Monitor by TLC G Reaction Work-up (Solvent Removal) E->G H Purification (Column Chromatography) G->H Remove Byproducts I Isolate N-Alkylated Product H->I

Caption: General experimental workflow for Mitsunobu N-alkylation.
Detailed Step-by-Step Methodology

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in an anhydrous solvent such as THF or DCM.

  • Cooling: Cool the resulting solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly, add a solution of DIAD or DEAD (1.5 eq) in the same anhydrous solvent dropwise over 15-20 minutes. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Solvent Removal: Upon completion, remove the solvent under reduced pressure.

  • Purification: The purification of Mitsunobu reactions can be challenging due to the presence of triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate byproduct.

    • Strategy 1 (Direct Chromatography): If the product is non-polar, direct purification by column chromatography may be sufficient.

    • Strategy 2 (Precipitation): The crude residue can be triturated with a solvent like diethyl ether, in which TPPO is poorly soluble, causing it to precipitate. The precipitate is then filtered off, and the filtrate containing the product is concentrated and purified by chromatography.

Causality and Troubleshooting
  • Why Mitsunobu? This method avoids the need for a strong base and can be effective for substrates that are sensitive to basic conditions or prone to side reactions. It is particularly valuable for introducing sterically hindered alkyl groups.[13][15]

  • Anhydrous Conditions are Crucial: Any water present will react with the Mitsunobu intermediates, consuming the reagents and reducing the yield.

  • Purification Difficulties: The removal of TPPO is a classic challenge in Mitsunobu chemistry.[13] If precipitation is ineffective, specialized chromatography techniques or alternative phosphine reagents (e.g., polymer-supported PPh₃) can be employed.

  • Low to No Reaction: Imidazole itself has a relatively high pKa (~14.5), making it less nucleophilic than other Mitsunobu substrates.[13] For particularly stubborn cases, slightly forcing conditions (e.g., using an excess of reagents or gentle heating) may improve yields.[13]

Characterization of Regioisomers

Unambiguously determining the position of alkylation (N-1 vs. N-3) is critical. This is typically achieved using advanced NMR spectroscopy.

  • ¹H NMR: The chemical shift of the remaining imidazole proton (at C4) will be different for the two isomers.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is the most definitive method. It shows correlations between protons and carbons that are 2 or 3 bonds away. A correlation between the protons of the newly introduced N-alkyl group (e.g., the N-CH₂) and the C2 and C5 (or C4) carbons of the imidazole ring will confirm the site of attachment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can show through-space correlations between the N-alkyl group protons and the protons of the C2-ester or other nearby groups, helping to elucidate the 3D structure and confirm the isomeric identity.

References

Application Notes and Protocols: Cross-Coupling Reactions Using Ethyl 5-bromo-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing Ethyl 5-bromo-1H-imidazole-2-carboxylate, a versatile heterocyclic building block. The imidazole scaffold is a privileged structure in medicinal chemistry, and the strategic functionalization of this core via modern synthetic methods is of paramount importance for the development of novel therapeutic agents and functional materials.[1] This document furnishes researchers, scientists, and drug development professionals with detailed mechanistic insights, step-by-step experimental protocols, and practical troubleshooting guidance for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind experimental choices is emphasized to empower users to not only replicate but also rationally optimize these powerful transformations.

Structure of the Core Reagent

This compound serves as an excellent substrate for cross-coupling reactions. The electron-withdrawing nature of the ester at the C2 position and the presence of the bromine atom at the C5 position create a reactive site for palladium catalysis. The NH-group in the imidazole ring can be either protected or used directly, although N-alkylation can sometimes improve solubility and reaction outcomes.[2][3]

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₇BrN₂O₂
Molecular Weight 219.04 g/mol
CAS Number 944900-49-6

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[4][5][6] The reaction couples the bromo-imidazole with an organoboron reagent, typically a boronic acid or ester, offering mild conditions and exceptional functional group tolerance.[7][8][9]

Mechanistic Rationale: The "Why" Behind the Reagents

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][10] Understanding this cycle is critical for rational optimization.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)-Br(L)₂ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Ar-Br) Transmetalation_Complex Ar-Pd(II)-R(L)₂ OA_Complex->Transmetalation_Complex Transmetalation (R-B(OH)₂ + Base) Product_Complex Ar-R Transmetalation_Complex->Product_Complex Reductive Elimination end_point->Pd0 Catalyst Regeneration Base_Activation Boronic Acid Activation: R-B(OH)₂ + Base → [R-B(OH)₃]⁻

Figure 1: General Catalytic Cycle for the Suzuki-Miyaura Coupling.

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the imidazole substrate. This is often the rate-determining step. The use of electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, or dppf) is crucial here, as they stabilize the palladium center and accelerate this step, which can be sluggish for electron-rich heteroaryl halides.[10][11]

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic borate species ([R-B(OH)₃]⁻), transfers its organic group (R) to the palladium(II) complex, displacing the bromide.[8][12] The choice of base is critical; inorganic bases like K₂CO₃ or K₃PO₄ are common.[10][13][14] For sensitive substrates, milder bases like KF may be used to suppress side reactions like protodeboronation.[11]

  • Reductive Elimination: The two organic fragments (the imidazole and the new R group) are coupled together, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[12]

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.2-1.5 equiv)

  • PdCl₂(dppf) or Pd(PPh₃)₄ (1-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1) or DME

Procedure:

  • To an oven-dried reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-16 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently active base or poor solubility.Use a pre-catalyst or ensure Pd(II) source is reduced in situ. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃) or a different solvent (e.g., DMF, DME). A small amount of water is often necessary for inorganic bases.[14]
Debromination of Starting Material Protodeboronation of the boronic acid followed by competitive reduction.Use a milder, anhydrous base like KF. Ensure rigorous exclusion of moisture and oxygen. Use fresh, high-purity boronic acid.
Homocoupling of Boronic Acid Oxygen contamination; High catalyst loading or temperature.Thoroughly degas all solvents and maintain a strict inert atmosphere. Reduce catalyst loading and/or reaction temperature.

The Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of the bromo-imidazole with an alkene, providing a powerful method for synthesizing substituted imidazoles with vinyl appendages.[15][16][17] The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand.

Mechanistic Rationale

The Heck reaction follows a catalytic cycle distinct from the Suzuki coupling, primarily differing in the second step.

Heck_Cycle cluster_main Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)-Br(L)₂ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Ar-Br) Insertion_Complex Migratory Insertion Intermediate OA_Complex->Insertion_Complex Alkene Coordination & Migratory Insertion Product_Complex Vinyl-Ar Insertion_Complex->Product_Complex β-Hydride Elimination end_point->Pd0 Base-mediated Catalyst Regeneration Base_Role Base neutralizes HBr generated during β-Hydride Elimination

Figure 2: General Catalytic Cycle for the Heck Reaction.

  • Oxidative Addition: Similar to the Suzuki reaction, the cycle starts with the oxidative addition of the Pd(0) catalyst to the imidazole-bromide bond.[18]

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium(II) complex, followed by a syn-migratory insertion of the alkene into the palladium-carbon bond.[16][19] This step forms the new C-C bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the new C-C bond is eliminated, forming the final alkene product and a palladium-hydride species.[18] This step typically proceeds to give the more thermodynamically stable trans isomer.[15]

  • Catalyst Regeneration: A base (e.g., triethylamine, K₂CO₃) neutralizes the generated HBr, regenerating the Pd(0) catalyst.[16]

Protocol: Heck Reaction with this compound

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • Ligand (e.g., P(o-tolyl)₃ or PPh₃) (4-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or K₂CO₃) (1.5-2.0 equiv)

  • Solvent: DMF or Acetonitrile

Procedure:

  • Combine this compound, the palladium source, ligand, and base in a reaction vessel.

  • Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent, followed by the alkene via syringe.

  • Heat the mixture to 80-120 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter to remove palladium black and salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond, linking the bromo-imidazole to a terminal alkyne.[20][21][22] This reaction is distinguished by its use of a dual-catalyst system, typically palladium and a copper(I) salt.[23]

Mechanistic Rationale

The reaction involves two interconnected catalytic cycles.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-Br(L)₂ Pd0->OA_Complex Oxidative Addition (Ar-Br) RE_Complex Ar-Pd(II)-C≡CR(L)₂ OA_Complex->RE_Complex Transmetalation Product Ar-C≡CR RE_Complex->Product Reductive Elimination end_point1->Pd0 Regeneration CuX Cu(I)Br Cu_Acetylide Cu(I)-C≡CR (Copper Acetylide) Cu_Acetylide->OA_Complex Transmetalation Cu_Acetylide->CuX Transmetalation to Pd(II) Alkyne H-C≡CR Alkyne->Cu_Acetylide Base

Figure 3: Interconnected Catalytic Cycles of the Sonogashira Coupling.

  • Palladium Cycle: Similar to other cross-couplings, it involves oxidative addition of the bromo-imidazole to Pd(0), followed by transmetalation and reductive elimination.[22]

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a copper acetylide intermediate.[23][24] This species is more reactive than the terminal alkyne itself.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex. This is the key step connecting the two cycles. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst.[22]

Protocol: Sonogashira Coupling with this compound

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (1-3 mol%)

  • Copper(I) Iodide (CuI) (2-5 mol%)

  • Base/Solvent: Triethylamine (Et₃N) or THF/Diisopropylamine

Procedure:

  • To a reaction vessel, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the vessel and render the atmosphere inert by evacuating and backfilling with Argon or Nitrogen three times.

  • Add the degassed amine solvent (e.g., Et₃N) followed by the terminal alkyne via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid.

  • Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate.

  • Purify by flash column chromatography.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, coupling the bromo-imidazole with a primary or secondary amine.[25][26] This reaction has revolutionized the synthesis of aryl amines, which are common motifs in pharmaceuticals.[27]

Mechanistic Rationale

The mechanism shares the core steps of oxidative addition and reductive elimination but involves amine coordination and deprotonation.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L (Active Catalyst) OA_Complex Ar-Pd(II)-Br(L) Pd0->OA_Complex Oxidative Addition (Ar-Br) Amide_Complex [(Ar)(R₂N)Pd(II)L] (Amido Complex) OA_Complex->Amide_Complex Amine Coordination & Deprotonation (Base) Product_Complex Ar-NR₂ Amide_Complex->Product_Complex Reductive Elimination end_point->Pd0 Catalyst Regeneration Base_Role Base deprotonates the amine coordinated to the Pd(II) center.

Figure 4: General Catalytic Cycle for the Buchwald-Hartwig Amination.

  • Oxidative Addition: A Pd(0) complex, supported by a sterically hindered, electron-rich phosphine ligand, adds to the bromo-imidazole.[28][29]

  • Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) then deprotonates the coordinated amine to form a palladium-amido complex.[28][29] This is a critical step, and the choice of base is vital.

  • Reductive Elimination: The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, yielding the desired aryl amine product and regenerating the Pd(0) catalyst.[28] For heteroaryl substrates, specialized ligands like Xantphos or Josiphos are often employed to promote this final step and prevent side reactions.[30]

Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • Ligand (e.g., Xantphos, BINAP, or a Buchwald dialkylbiaryl phosphine ligand) (2-5 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)) (1.4-2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • In a glovebox or under a strict inert atmosphere, charge an oven-dried reaction vessel with the palladium source, ligand, and base.

  • Add the solvent, followed by this compound and the amine.

  • Seal the vessel tightly and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Reactions are typically complete within 4-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product via flash column chromatography.

Summary of Recommended Conditions

ReactionRecommended Pd SourceRecommended Ligand(s)Recommended Base(s)Typical Solvents
Suzuki-Miyaura PdCl₂(dppf), Pd(PPh₃)₄dppf, SPhos, PPh₃K₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, DME, Toluene
Heck Pd(OAc)₂PPh₃, P(o-tolyl)₃Et₃N, K₂CO₃DMF, Acetonitrile
Sonogashira PdCl₂(PPh₃)₂ (+ CuI)PPh₃Et₃N, i-Pr₂NHEt₃N, THF
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂Xantphos, BINAP, XPhosNaOt-Bu, Cs₂CO₃, K₃PO₄Toluene, Dioxane

References

The Versatile Scaffold: Ethyl 5-bromo-1H-imidazole-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 5-bromo-1H-imidazole-2-carboxylate has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its strategic placement of a bromine atom and an ethyl carboxylate group on the imidazole core provides synthetic chemists with two orthogonal handles for functionalization. This allows for the systematic exploration of chemical space and the development of novel therapeutic agents targeting a wide range of diseases. This comprehensive guide provides an in-depth analysis of the chemical properties of this compound, along with detailed, field-proven protocols for its application in the synthesis of advanced intermediates. We will explore key transformations such as N-alkylation and palladium-catalyzed cross-coupling reactions, providing the necessary insights for researchers, scientists, and drug development professionals to leverage this powerful scaffold in their quest for new medicines.

Introduction: The Imidazole Core in Drug Discovery

The imidazole motif is a privileged structure in medicinal chemistry, found at the heart of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal scaffold for engaging with biological targets.[2] The strategic derivatization of the imidazole ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. This compound (1) is a commercially available[3] starting material that capitalizes on this versatility, providing a robust platform for the generation of novel molecular architectures.

The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile installation of aryl, heteroaryl, or alkyl groups, enabling the exploration of structure-activity relationships (SAR) in a targeted manner. The ethyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to a range of amides and other functional groups, providing another avenue for derivatization. Furthermore, the pyrrolic nitrogen of the imidazole ring is amenable to N-alkylation, allowing for the introduction of substituents that can modulate the compound's solubility, metabolic stability, and target engagement.

This guide will provide detailed protocols for two of the most powerful transformations involving this compound: N-alkylation and Suzuki-Miyaura cross-coupling. These protocols are designed to be robust and reproducible, providing a solid foundation for the synthesis of novel imidazole-based compounds.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₇BrN₂O₂[3]
Molecular Weight 219.04 g/mol [3]
Appearance White to off-white solid
CAS Number 944900-49-6[3]
  • ¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, and a singlet for the imidazole proton.

  • ¹³C NMR: Resonances for the carbonyl carbon, the ethyl group carbons, and the imidazole ring carbons.

  • IR Spectroscopy: Characteristic peaks for the N-H stretch, C=O stretch of the ester, and C-Br stretch.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for bromine.

Synthetic Applications: Detailed Protocols and Methodologies

The true power of this compound lies in its synthetic versatility. The following sections provide detailed, step-by-step protocols for key transformations.

N-Alkylation of the Imidazole Core

N-alkylation is a fundamental transformation for modifying the properties of imidazole-containing compounds.[4] The choice of base and solvent is critical for achieving high yields and preventing side reactions.

This protocol utilizes a strong, non-nucleophilic base and is suitable for a wide range of alkyl halides.

Reaction Scheme: N-Alkylation Reaction Scheme

Caption: General scheme for the N-alkylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Causality and Insights: The use of a strong base like sodium hydride is necessary to deprotonate the imidazole nitrogen, significantly increasing its nucleophilicity. THF is an excellent solvent for this reaction as it is aprotic and can solvate the resulting sodium salt. Quenching with a mild acid like ammonium chloride neutralizes the excess base and protonates any remaining alkoxide.

Expected Data for N-Benzyl Derivative:

Property Expected Value
Molecular Formula C₁₃H₁₃BrN₂O₂
Molecular Weight 309.16 g/mol

| ¹H NMR (CDCl₃, δ) | ~7.3-7.5 (m, 5H, Ar-H), ~7.2 (s, 1H, imidazole-H), ~5.4 (s, 2H, CH₂), ~4.4 (q, 2H, OCH₂), ~1.4 (t, 3H, CH₃) |

Suzuki-Miyaura Cross-Coupling at the C5-Position

The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds and is particularly effective for arylating the 5-position of the imidazole ring.[5] The choice of palladium catalyst, ligand, and base are crucial for achieving high yields.

This protocol provides a general procedure for the coupling of this compound with a variety of arylboronic acids.

Reaction Scheme: Suzuki-Miyaura Cross-Coupling Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-imidazole derivative.

Causality and Insights: The palladium catalyst is the heart of the Suzuki reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the cross-coupling.[6] The base is required to activate the boronic acid for transmetalation to the palladium center. A mixed solvent system like dioxane/water is often used to ensure the solubility of both the organic and inorganic reagents.

Expected Data for 5-Phenyl Derivative:

Property Expected Value
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol

| ¹H NMR (CDCl₃, δ) | ~7.3-7.6 (m, 5H, Ar-H), ~7.8 (s, 1H, imidazole-H), ~4.4 (q, 2H, OCH₂), ~1.4 (t, 3H, CH₃) |

Workflow and Logic Diagrams

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the synthetic transformations.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound in THF add_base Add NaH at 0°C start->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide react Stir at RT (2-16h) add_alkyl_halide->react quench Quench with aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Isolated N-Alkylated Product chromatography->product

Caption: Experimental workflow for N-alkylation.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification mix_reagents Combine Imidazole, Boronic Acid, Catalyst, and Base inert_atmosphere Inert Atmosphere (Ar/N2) mix_reagents->inert_atmosphere add_solvent Add Degassed Solvent inert_atmosphere->add_solvent heat Heat at 80-100°C (4-24h) add_solvent->heat cool Cool to RT heat->cool extract Extract with Ethyl Acetate cool->extract wash_dry Wash, Dry, and Concentrate extract->wash_dry chromatography Column Chromatography wash_dry->chromatography product Isolated 5-Aryl-imidazole Product chromatography->product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for medicinal chemistry. The protocols detailed in this guide provide a solid foundation for the synthesis of a wide range of novel imidazole derivatives. The ability to independently functionalize the N1 and C5 positions, along with the C2 ester, allows for the rapid generation of compound libraries for high-throughput screening and lead optimization. As the demand for new and effective therapeutics continues to grow, the strategic use of such versatile scaffolds will be paramount in the discovery of the next generation of medicines. Future work will likely focus on the development of more sustainable and efficient catalytic systems for the functionalization of this and related imidazole building blocks, further expanding their utility in drug discovery.

References

Application of Ethyl 5-bromo-1H-imidazole-2-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient strategy for identifying novel lead compounds, particularly for challenging biological targets.[1][2][3] This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of target proteins.[1][4] The initial weak-binding interactions of these fragments are then optimized through structure-guided medicinal chemistry to develop high-affinity drug candidates.[5][6] This application note details the utility of Ethyl 5-bromo-1H-imidazole-2-carboxylate as a high-value fragment for FBDD campaigns. We will explore the strategic advantages conferred by its structural and chemical features, provide detailed protocols for its application in screening cascades, and present a hypothetical case study to illustrate its path from a primary hit to a more potent lead compound.

Introduction: The Strategic Value of this compound in FBDD

The success of any FBDD campaign is intrinsically linked to the quality and diversity of the fragment library.[2] this compound is a prime candidate for inclusion in such libraries due to a confluence of favorable properties inherent to its imidazole core, the strategic placement of a bromine atom, and its overall physicochemical profile.

1.1 The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole ring is a five-membered heterocycle that is a common motif in numerous natural products and FDA-approved drugs.[7][8][9] Its prevalence stems from its unique electronic properties and its ability to engage in a multitude of interactions with biological targets.[8][10][11] The two nitrogen atoms within the aromatic ring can act as both hydrogen bond donors and acceptors, facilitating robust binding to protein active sites.[12] Furthermore, the imidazole ring is metabolically stable and provides a versatile scaffold for synthetic elaboration.[8][11]

1.2 The Role of Bromine: Enhancing Binding and Providing a Vector for Growth

The introduction of halogen atoms, particularly bromine, is a well-established strategy in drug design.[13][14][15] The bromine atom in this compound serves several key functions:

  • Halogen Bonding: The bromine atom can participate in halogen bonds, a non-covalent interaction with electron-rich atoms (such as oxygen or nitrogen) in the protein backbone or side chains.[13][14] This provides an additional vector for binding affinity and can confer selectivity.

  • Increased Lipophilicity: The introduction of bromine can enhance the lipophilicity of the fragment, which may improve its ability to bind to hydrophobic pockets within the target protein.[16]

  • Vector for Elaboration: From a medicinal chemistry perspective, the bromine atom is a versatile handle for synthetic modification. It can be readily functionalized using a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic "growing" of the fragment hit into a more potent and drug-like molecule.[17]

1.3 Physicochemical Properties of this compound

A successful fragment should adhere to the "Rule of Three," which provides general guidelines for the physicochemical properties of fragments. This compound aligns well with these principles.

PropertyValue"Rule of Three" Guideline
Molecular Weight 219.04 g/mol [18][19]< 300 Da
cLogP ~1.6≤ 3
Hydrogen Bond Donors 1≤ 3
Hydrogen Bond Acceptors 3≤ 3
Rotatable Bonds 2≤ 3

Note: cLogP is an estimation and can vary based on the calculation method.

FBDD Workflow Using this compound

The following diagram illustrates a typical FBDD workflow, which will be detailed in the subsequent protocols.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Hit ID cluster_val Phase 3: Validation & Characterization cluster_opt Phase 4: Hit-to-Lead Optimization lib_prep Fragment Library Preparation (including this compound) primary_screen Primary Screen (e.g., SPR) lib_prep->primary_screen target_prep Target Protein Expression & Purification target_prep->primary_screen hit_tri Hit Triage primary_screen->hit_tri ortho_screen Orthogonal Screen (e.g., NMR, DSF) hit_tri->ortho_screen struct_bio Structural Biology (X-ray Crystallography) ortho_screen->struct_bio sbd Structure-Based Design struct_bio->sbd chem_synth Chemical Synthesis (Fragment Growing/Linking) sbd->chem_synth sar SAR Analysis chem_synth->sar sar->sbd Iterative Cycles

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Experimental Protocols

The following protocols provide a detailed methodology for utilizing this compound in a typical FBDD campaign.

3.1 Protocol 1: Fragment Library Preparation

  • Source and Quality Control: Procure this compound from a reputable supplier (e.g., CAS 944900-49-6).[18][20] Verify the identity and purity (≥97%) of the compound using LC-MS and ¹H-NMR.

  • Solubilization: Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO.

  • Aqueous Solubility Assessment: Determine the maximum aqueous solubility of the fragment in the screening buffer to avoid compound precipitation during the assay. This can be assessed by serial dilution and visual inspection or by nephelometry.

  • Plating: Prepare assay plates by dispensing the fragment stock solution into 96- or 384-well plates for the primary screen.

3.2 Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique for detecting fragment binding in real-time without the need for labels.[6][21][22]

  • Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) via amine coupling. Aim for a surface density that will yield a maximal response (Rmax) appropriate for fragment screening.

  • System Priming: Equilibrate the SPR system with running buffer (e.g., HBS-EP+ buffer) containing a low concentration of DMSO (typically matched to the final assay concentration of the fragment).

  • Fragment Injection: Inject the solubilized this compound (and other fragments in the library) over the sensor surface at a defined concentration (e.g., 200 µM).

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the fragment to the immobilized protein.

  • Hit Identification: Fragments that produce a reproducible and concentration-dependent binding response are considered primary hits.

3.3 Protocol 3: Hit Validation with Nuclear Magnetic Resonance (NMR)

NMR-based methods are powerful for confirming direct binding and can provide information about the binding site on the protein.[21][23][24] Saturation Transfer Difference (STD) NMR is a common ligand-observed experiment.

  • Sample Preparation: Prepare two NMR samples of the fragment in a suitable deuterated buffer: one containing the target protein (e.g., 10-20 µM) and a control sample without the protein. The fragment concentration is typically in the 100-500 µM range.

  • STD NMR Experiment: Acquire STD NMR spectra for both samples. In this experiment, the protein is selectively saturated with radiofrequency pulses. If the fragment binds to the protein, this saturation will be transferred to the fragment, resulting in a decrease in the intensity of its NMR signals.

  • Data Analysis: Calculate the difference spectrum (off-resonance minus on-resonance). The presence of signals in the difference spectrum confirms that the fragment binds to the protein. The relative intensities of the signals can provide information on which protons of the fragment are in closest proximity to the protein surface.

3.4 Protocol 4: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein, which is crucial for structure-based drug design.[22][24][25]

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the purified protein in the presence of a molar excess of this compound.

    • Soaking: Grow apo-protein crystals and then soak them in a solution containing a high concentration of the fragment (e.g., 1-10 mM).

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure. Refine the structure and model the fragment into the observed electron density.

  • Binding Mode Analysis: Analyze the refined structure to identify the specific interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic contacts) between this compound and the protein.

Hypothetical Case Study: Targeting a Bromodomain with this compound

Target: BRD4, a member of the BET family of bromodomains, is a well-validated target in oncology.

Screening and Hit Validation:

  • This compound was identified as a primary hit in an SPR screen of a 2000-fragment library against the first bromodomain of BRD4 (BRD4(1)).

  • The binding was confirmed by STD NMR, and the dissociation constant (KD) was determined to be 450 µM by SPR.

  • X-ray crystallography revealed that the fragment binds in the acetyl-lysine binding pocket. The imidazole nitrogen forms a key hydrogen bond with the conserved asparagine residue, and the bromine atom is oriented towards a hydrophobic region, making a halogen bond with the backbone carbonyl of a proline residue.

Structure-Guided Optimization:

The following diagram illustrates the hit-to-lead optimization strategy.

Hit_to_Lead cluster_hit Initial Hit cluster_opt Optimization Strategy cluster_lead Optimized Lead Hit This compound (KD = 450 µM) Opt Suzuki Coupling at C5-Br to explore hydrophobic pocket Hit->Opt Structure-Based Design Lead Lead Compound (KD = 0.5 µM) Opt->Lead Improved Affinity

Caption: A simplified representation of a hit-to-lead optimization strategy.

Based on the crystal structure, a series of analogues were synthesized by performing a Suzuki coupling at the C5-position, replacing the bromine with various aryl and heteroaryl groups to better occupy the adjacent hydrophobic pocket. This led to a significant improvement in binding affinity, with the lead compound exhibiting a KD of 0.5 µM.

CompoundR-Group at C5KD (µM)Ligand Efficiency (LE)
Initial Hit Br4500.35
Analogue 1 Phenyl250.38
Analogue 2 4-Fluorophenyl100.40
Lead Compound 3-pyridyl0.50.45

Conclusion

This compound represents a high-quality fragment for FBDD campaigns. Its privileged imidazole scaffold ensures favorable interactions with a wide range of protein targets, while the strategically positioned bromine atom provides a valuable handle for rapid, structure-guided optimization. The protocols and case study presented herein demonstrate a clear and effective path for leveraging this fragment to discover and develop novel, potent lead compounds for challenging drug targets.

References

Application Notes and Protocols for the Synthesis of Antiparasitic Compounds Using Brominated Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of brominated imidazoles in the synthesis of novel antiparasitic compounds. The imidazole scaffold is a privileged structure in medicinal chemistry, and the introduction of bromine atoms offers unique advantages for synthetic diversification and modulation of biological activity.[1][2] This guide will delve into the rationale behind using brominated imidazoles, provide detailed, step-by-step synthetic protocols, and present data on the antiparasitic efficacy of the resulting compounds against a range of parasites.

Introduction: The Strategic Role of Brominated Imidazoles in Antiparasitic Drug Discovery

The imidazole ring is a fundamental heterocyclic motif present in numerous biologically active molecules, including naturally occurring compounds and synthetic drugs.[3][4] Its unique electronic properties and ability to participate in various noncovalent interactions make it a valuable scaffold for designing therapeutic agents.[5] In the quest for new antiparasitic drugs to combat diseases like toxoplasmosis, leishmaniasis, Chagas disease, and malaria, imidazole derivatives have shown significant promise.[3][6][7]

The incorporation of a bromine atom onto the imidazole ring or an associated phenyl group serves several critical functions in synthetic and medicinal chemistry:

  • Synthetic Handle for Diversification: The carbon-bromine bond is a versatile reactive site for a wide array of organic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: Halogenation, particularly bromination, significantly influences a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[8] The strategic placement of bromine atoms can enhance membrane permeability and improve the overall pharmacokinetic profile of a drug candidate.

  • Enhancement of Biological Activity: In many instances, the presence of a halogen atom directly contributes to the compound's biological activity. This can be through specific halogen bonding interactions with the target protein or by altering the electronic landscape of the molecule to favor a bioactive conformation.

This guide will focus on practical applications, providing detailed protocols for the synthesis of antiparasitic compounds derived from brominated imidazoles.

Featured Application: Synthesis of Halogen-Substituted Imidazole-Thiosemicarbazides with Anti-Toxoplasma gondii Activity

This section details the synthesis and evaluation of a series of halogen-substituted imidazole-thiosemicarbazides that have demonstrated potent activity against Toxoplasma gondii, the causative agent of toxoplasmosis.[8][9] The synthetic strategy highlights the utility of a brominated phenyl-imidazole precursor in generating a library of analogs for SAR exploration.

Rationale and Workflow Overview

The core hypothesis is that introducing halogen substituents on the phenyl ring of an imidazole-thiosemicarbazide scaffold can enhance anti-Toxoplasma activity.[8][9] The workflow involves a straightforward, multi-step synthesis starting from a commercially available brominated imidazole derivative.

Caption: Synthetic workflow for halogenated imidazole-thiosemicarbazides.

Detailed Synthetic Protocol

The following protocol is adapted from established methods for the synthesis of halogen-substituted imidazole-thiosemicarbazides.[8][9]

Step 1: Synthesis of the Imidazole-Thiosemicarbazide Intermediate

  • Reactants:

    • 2-(Bromophenyl)-1H-imidazole (1 equivalent)

    • Thiosemicarbazide (1.2 equivalents)

    • Solvent: Ethanol

  • Procedure: a. Dissolve 2-(Bromophenyl)-1H-imidazole in ethanol in a round-bottom flask. b. Add thiosemicarbazide to the solution. c. Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of the Final Halogenated Imidazole-Thiosemicarbazide Compounds

  • Reactants:

    • Imidazole-thiosemicarbazide intermediate from Step 1 (1 equivalent)

    • Appropriate halogen-substituted phenyl isothiocyanate (e.g., 4-bromophenyl isothiocyanate) (1 equivalent)

    • Solvent: Ethanol

  • Procedure: a. Suspend the imidazole-thiosemicarbazide intermediate in ethanol in a round-bottom flask. b. Add the halogen-substituted phenyl isothiocyanate to the suspension. c. Reflux the mixture for 2-4 hours. The reaction progress can be monitored by TLC. d. After the reaction is complete, cool the mixture to room temperature. e. Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum to yield the final compound.

Characterization and Data

The synthesized compounds should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structure and purity.

Table 1: In Vitro Anti-Toxoplasma gondii Activity of Synthesized Imidazole-Thiosemicarbazides

Compound IDHalogen Substituent (R)IC₅₀ (µg/mL) vs. T. gondii
5 o-FPh113.45
8 o-ClPh10.30
11 o-BrPh12.13
13 p-BrPh10.85
Sulfadiazine (Control) -~2721.45

Data adapted from a study on halogen-substituted imidazole-thiosemicarbazides.[8][9]

The results indicate that the halogenated imidazole-thiosemicarbazides exhibit significantly more potent anti-Toxoplasma activity than the standard drug, sulfadiazine.[8][9] Notably, compounds with bromo and chloro substituents demonstrated high potency.[8][9]

Application in the Synthesis of Marine Natural Product Analogs

Many marine natural products with potent antiparasitic activities feature a brominated imidazole core.[10][11] These natural products serve as excellent starting points for the design and synthesis of novel antiparasitic agents.

Rationale and Target Scaffolds

Marine sponges are a rich source of brominated alkaloids with diverse biological activities, including antiparasitic effects.[10][12][13][14] For example, compounds isolated from the Axinella and Pseudoceratina species have demonstrated antibacterial and antiparasitic properties.[10] The synthesis of analogs of these natural products allows for the exploration of the SAR and optimization of their therapeutic potential.

Caption: Marine sources of antiparasitic brominated imidazoles.

General Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

A general and efficient method for the synthesis of marine natural product analogs involves the use of palladium-catalyzed cross-coupling reactions. This approach allows for the late-stage introduction of structural diversity.[15]

Protocol: Suzuki-Miyaura Coupling for Aryl-Imidazole Synthesis

  • Reactants:

    • Brominated imidazole (e.g., 4-bromo-1H-imidazole) (1 equivalent)

    • Arylboronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2 equivalents)

    • Solvent: Dioxane/Water mixture

  • Procedure: a. To a flame-dried Schlenk flask, add the brominated imidazole, arylboronic acid, palladium catalyst, and base. b. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. c. Add the degassed solvent mixture via syringe. d. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC. e. Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). f. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. g. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

This versatile protocol can be adapted for the synthesis of a wide range of substituted imidazole derivatives, mimicking the core structures of various marine natural products.

Concluding Remarks and Future Perspectives

Brominated imidazoles are invaluable building blocks in the synthesis of novel antiparasitic compounds. Their utility as versatile synthetic intermediates allows for the efficient construction of diverse molecular architectures. The protocols and data presented in this guide demonstrate the practical application of brominated imidazoles in generating potent antiparasitic agents. Future research in this area should continue to explore novel synthetic methodologies for the functionalization of the imidazole core and expand the screening of these compounds against a wider range of parasites. The integration of computational modeling and structure-based drug design will further accelerate the discovery of new and effective antiparasitic therapies based on the brominated imidazole scaffold.

References

Development of Anticancer Agents from Ethyl 5-bromo-1H-imidazole-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds, including several approved anticancer drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and coordinate with metal ions allow for diverse interactions with biological targets.[1] Ethyl 5-bromo-1H-imidazole-2-carboxylate represents a versatile starting material for the development of novel anticancer agents. The bromine atom at the 5-position provides a reactive handle for derivatization through various cross-coupling reactions, while the nitrogen at the 1-position is amenable to substitution, allowing for the creation of a diverse library of compounds for screening. This guide provides detailed protocols for the synthesis of derivative libraries from this starting material and their subsequent evaluation as potential anticancer therapeutics.

Part 1: Synthesis and Derivatization Strategies

The development of a diverse chemical library is the cornerstone of a successful drug discovery campaign. Starting from this compound, two primary derivatization strategies are recommended: N-alkylation/arylation at the 1-position and Suzuki-Miyaura cross-coupling at the 5-position. These approaches allow for the systematic exploration of the chemical space around the imidazole core to identify structure-activity relationships (SAR).

Workflow for Derivative Library Synthesis

G start This compound n_alkylation N-Alkylation / N-Arylation at N1 start->n_alkylation suzuki Suzuki-Miyaura Coupling at C5 start->suzuki library1 N-Substituted Library n_alkylation->library1 combined Dual-Substituted Library n_alkylation->combined library2 C5-Aryl/Heteroaryl Library suzuki->library2 suzuki->combined library1->suzuki library2->n_alkylation

Caption: Synthetic workflow for generating derivative libraries.

Protocol 1: N-Alkylation of this compound

Principle: This protocol describes the substitution at the N-1 position of the imidazole ring. The choice of the alkylating or arylating agent is critical for introducing diversity. A strong, non-nucleophilic base is often required to deprotonate the imidazole nitrogen, facilitating the reaction.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH) or Cesium carbonate (Cs2CO3)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) or Aryl halide (e.g., fluorobenzene)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Add the desired alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C-5 Position

Principle: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds.[2] In this protocol, the bromine atom at the 5-position of the imidazole is coupled with a variety of aryl or heteroaryl boronic acids to introduce diverse aromatic systems.

Materials:

  • This compound (or its N-substituted derivative)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) (0.05 - 0.1 eq)

  • Base (e.g., K2CO3 or Cs2CO3) (2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water or DME/water)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask or microwave vial, combine this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 5-aryl/heteroaryl imidazole derivative.[4]

Part 2: In Vitro Anticancer Evaluation

Once a library of derivatives has been synthesized, the next critical step is to screen for their anticancer activity. A tiered approach, starting with broad cytotoxicity screening against a panel of cancer cell lines, followed by more detailed mechanistic assays, is recommended.

Workflow for In Vitro Evaluation

G start Synthesized Derivative Library screen Primary Cytotoxicity Screening (e.g., MTT, SRB, or CellTiter-Glo Assay) start->screen ic50 IC50 Determination screen->ic50 hits Identification of 'Hit' Compounds ic50->hits mechanistic Mechanism of Action Studies hits->mechanistic apoptosis Apoptosis Assays mechanistic->apoptosis cell_cycle Cell Cycle Analysis mechanistic->cell_cycle target Target-Based Assays (e.g., Kinase Inhibition, Tubulin Polymerization) mechanistic->target

Caption: Workflow for in vitro evaluation of anticancer activity.

Protocol 3: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[5][6]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)[5]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[7]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 4: Sulforhodamine B (SRB) Assay for Cytotoxicity

Principle: The SRB assay is a colorimetric method that measures cellular protein content, which is proportional to the cell number. It is a reliable method for assessing cytotoxicity.[1]

Materials:

  • Adherent cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5[9]

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for at least 1 hour.[4][10]

  • Washing: Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.[10] Air-dry the plates completely.

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]

  • Washing: Wash the plates again with 1% acetic acid to remove unbound SRB.[10]

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[9]

  • Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at approximately 540 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value.

Protocol 5: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This is a homogeneous assay that determines the number of viable cells by quantifying the amount of ATP, which indicates the presence of metabolically active cells. The assay generates a luminescent signal that is proportional to the amount of ATP.[11][12]

Materials:

  • CellTiter-Glo® Reagent (Promega)[13]

  • Opaque-walled multiwell plates (96- or 384-well)

  • Luminometer

Procedure:

  • Assay Plate Preparation: Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[13]

  • Assay Execution:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[13]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Luminescence Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Determine the IC50 values based on the luminescent signal.

AssayPrincipleEndpointAdvantages
MTT Mitochondrial reductase activityColorimetric (Absorbance)Inexpensive, widely used
SRB Total protein contentColorimetric (Absorbance)Less interference from compounds, stable endpoint
CellTiter-Glo® ATP quantificationLuminescentHigh sensitivity, simple "add-mix-measure" protocol

Part 3: In Vivo Evaluation of Lead Compounds

Promising "hit" compounds identified from in vitro screening should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system. The subcutaneous xenograft model in immunodeficient mice is a standard preclinical model for this purpose.

Protocol 6: Subcutaneous Xenograft Model

Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice (e.g., nude or SCID mice). Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[14][15]

Materials:

  • Immunodeficient mice (e.g., athymic nude mice, 4-6 weeks old)[14]

  • Human cancer cell line

  • Sterile PBS or serum-free medium

  • Matrigel (optional, to improve tumor take rate)

  • Syringes and needles (27- or 30-gauge)[14]

  • Calipers for tumor measurement

  • Test compound formulated for in vivo administration

Procedure:

  • Cell Preparation: Harvest cancer cells during their exponential growth phase. Wash the cells with sterile PBS and resuspend them in PBS or serum-free medium at a concentration of 1-5 × 10⁷ cells/mL. For some cell lines, mixing the cell suspension 1:1 with Matrigel on ice can improve tumor establishment.[16]

  • Tumor Cell Implantation: Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.[16]

  • Tumor Growth Monitoring: Monitor the mice daily for tumor appearance. Once tumors are palpable, measure their length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (length × width²) / 2.[14]

  • Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the planned dosing schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Part 4: Elucidating the Mechanism of Action

Understanding how a compound exerts its anticancer effect is crucial for its further development. Imidazole derivatives have been reported to act through various mechanisms, including the inhibition of key signaling pathways.

Potential Signaling Pathways Targeted by Imidazole Derivatives

1. PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[9] Imidazole-based compounds have been developed as inhibitors of this pathway.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Imidazole Imidazole Derivative Imidazole->PI3K inhibits Imidazole->Akt inhibits Imidazole->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

2. MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras/Raf/MEK/ERK cascade, is another key signaling route that controls cell proliferation and survival and is frequently dysregulated in cancer. Several imidazole derivatives have been investigated as inhibitors of this pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription Gene Expression & Cell Proliferation ERK->Transcription Imidazole Imidazole Derivative Imidazole->Raf inhibits Imidazole->MEK inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound is a promising starting point for the development of novel anticancer agents. The synthetic and screening protocols outlined in this guide provide a comprehensive framework for researchers to systematically synthesize and evaluate derivative libraries. By combining robust chemical synthesis with a tiered biological evaluation strategy, it is possible to identify lead compounds with potent anticancer activity and to elucidate their mechanisms of action, paving the way for the development of next-generation cancer therapeutics.

References

Application Notes and Protocols: Functionalization of the Imidazole Ring of Ethyl 5-bromo-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the versatile functionalization of Ethyl 5-bromo-1H-imidazole-2-carboxylate. This key building block, featuring multiple reactive sites, offers a gateway to a diverse array of substituted imidazole derivatives, which are prominent scaffolds in medicinal chemistry.[1][2][3] This guide will detail strategic approaches and provide step-by-step protocols for N-H functionalization, palladium-catalyzed cross-coupling reactions at the C-5 position, and emerging C-H functionalization techniques. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of this compound

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence is due to its ability to participate in hydrogen bonding and coordinate with metal ions, crucial for enzyme inhibition and receptor binding. This compound is a particularly valuable starting material due to its trifunctional nature:

  • N-H bond: The pyrrolic nitrogen is amenable to alkylation and arylation, allowing for the introduction of various substituents to modulate pharmacokinetic properties.

  • C-Br bond: The bromine atom at the C-5 position serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

  • Ester Group: The ethyl carboxylate at the C-2 position can be hydrolyzed, reduced, or converted to amides, providing further avenues for diversification.

This guide will focus on the strategic derivatization of the N-H and C-Br bonds to construct libraries of novel imidazole-based compounds.

N-H Functionalization: Introducing Diversity at the Pyrrolic Nitrogen

The functionalization of the pyrrolic nitrogen of the imidazole ring is a fundamental strategy to explore the chemical space around this scaffold. Common modifications include N-alkylation and N-arylation.

N-Alkylation via Williamson Ether-like Synthesis

A straightforward and widely used method for introducing alkyl groups onto the imidazole nitrogen involves reaction with alkyl halides in the presence of a base.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) is chosen to deprotonate the imidazole N-H without competing in the nucleophilic substitution reaction.

  • Solvent: A polar aprotic solvent like acetone or acetonitrile is used to dissolve the reactants and facilitate the Sₙ2 reaction mechanism.

Experimental Protocol: N-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).[4]

  • Add the desired alkyl halide (1.1 eq) to the mixture.

  • Reflux the reaction mixture until the starting material is consumed (monitored by TLC).[4]

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the solvent in vacuo.

  • Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-alkylated product, which can be further purified by column chromatography if necessary.[4]

Table 1: Representative N-Alkylation Reactions

Alkyl HalideProductTypical Yield
Methyl IodideEthyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate>90%
Ethyl BromideEthyl 5-bromo-1-ethyl-1H-imidazole-2-carboxylate>85%
Benzyl BromideEthyl 5-bromo-1-benzyl-1H-imidazole-2-carboxylate>80%

Workflow for N-Alkylation

N_Alkylation reagents This compound Alkyl Halide K₂CO₃ reaction Reflux in Acetone reagents->reaction workup Filtration Solvent Evaporation Extraction reaction->workup purification Column Chromatography workup->purification product N-Alkylated Product purification->product

Caption: General workflow for N-alkylation.

N-Arylation via Copper-Catalyzed Chan-Lam Coupling

For the introduction of aryl groups, copper-catalyzed methods are often preferred due to their mild reaction conditions.[5]

Causality of Experimental Choices:

  • Catalyst: Copper(II) acetate is a common and effective catalyst for this transformation.[5]

  • Base: A bidentate amine base like TMEDA can enhance the reactivity of the copper catalyst.[6]

  • Solvent: A mixed protic solvent system such as methanol/water can be effective.[5]

Experimental Protocol: N-Arylation of this compound

  • In a reaction vessel, combine this compound (1.0 eq), the desired aryl boronic acid (1.5 eq), Cu(OAc)₂·H₂O (0.1 eq), and TMEDA (2.0 eq).[5]

  • Add a mixture of methanol and water (e.g., 8:1 v/v) as the solvent.

  • Stir the reaction mixture at room temperature or with gentle heating until completion.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

C-5 Functionalization via Palladium-Catalyzed Cross-Coupling

The bromine atom at the C-5 position is a versatile handle for introducing a wide range of substituents through well-established palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the imidazole core and various aryl or heteroaryl groups.[7][8]

Causality of Experimental Choices:

  • Catalyst: A palladium catalyst with a phosphine ligand, such as Pd(dppf)Cl₂, is highly effective for coupling with bromoindazoles and related heterocycles.[9][10]

  • Base: An inorganic base like potassium carbonate is required to activate the boronic acid.[9]

  • Solvent: A mixture of an organic solvent and water, such as dimethoxyethane/water or dioxane/water, is typically used.[10]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq), add the solvent (e.g., dimethoxyethane/water).

  • Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq).[9][10]

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-90 °C) until the reaction is complete.[9][10]

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Arylboronic AcidProductTypical Yield
Phenylboronic acidEthyl 5-phenyl-1H-imidazole-2-carboxylateGood to Excellent
4-Methoxyphenylboronic acidEthyl 5-(4-methoxyphenyl)-1H-imidazole-2-carboxylateGood to Excellent
2-Thiopheneboronic acidEthyl 5-(thiophen-2-yl)-1H-imidazole-2-carboxylateGood

Diagram of Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions Imidazole Ethyl 5-bromo-1H- imidazole-2-carboxylate Product Ethyl 5-aryl-1H- imidazole-2-carboxylate Imidazole->Product Suzuki Coupling BoronicAcid Ar-B(OH)₂ BoronicAcid->Product Catalyst Pd(dppf)Cl₂ Catalyst->Product Base K₂CO₃ Base->Product Solvent DME/H₂O Solvent->Product

Caption: Suzuki-Miyaura coupling reaction scheme.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of N-arylated imidazoles, which are important pharmacophores.[11] This reaction involves the palladium-catalyzed coupling of amines with aryl halides.[11]

Causality of Experimental Choices:

  • Catalyst and Ligand: A palladium precursor like Pd₂(dba)₃ with a sterically hindered phosphine ligand (e.g., XPhos, SPhos) is crucial for efficient C-N bond formation. The choice of ligand is critical and often needs to be optimized for specific substrates.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (0.01-0.05 eq), the appropriate phosphine ligand (0.02-0.1 eq), and sodium tert-butoxide (1.4 eq).

  • Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Add anhydrous toluene or dioxane.

  • Seal the vessel and heat the mixture at the optimized temperature (typically 80-110 °C) until the starting material is consumed.

  • Cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling is a reliable method for introducing alkyne functionalities onto the imidazole ring, creating a linear and rigid extension.[12]

Causality of Experimental Choices:

  • Catalysts: This reaction employs a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).[13]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used, which also often serves as the solvent.[13]

  • Solvent: THF is a common co-solvent.[13]

Experimental Protocol: Sonogashira Coupling

  • To a solution of this compound (1.0 eq) in a mixture of THF and an amine base (e.g., triethylamine), add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.025 eq).[13]

  • Add the terminal alkyne (1.1 eq) and stir the reaction at room temperature or with gentle heating.[13]

  • Monitor the reaction by TLC. Upon completion, dilute with an etheral solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride, then brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[13]

Emerging Strategies: C-H Functionalization

Direct C-H functionalization is an increasingly important area of research as it offers a more atom-economical approach to modifying heterocyclic cores.[14][15] While less established for this specific substrate, methods for C-H arylation of imidazoles using nickel or palladium catalysis are being developed and could potentially be applied to the C-4 position of this compound derivatives.[15][16]

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide range of functionalized imidazole derivatives. The strategic application of N-H functionalization and various palladium-catalyzed cross-coupling reactions at the C-5 position provides a robust platform for generating compound libraries for drug discovery and materials science. The protocols outlined in this guide, grounded in established chemical principles, offer reliable starting points for researchers to explore the rich chemistry of this important scaffold.

References

Application Notes and Protocols: Ester Hydrolysis of Ethyl 5-bromo-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the ester hydrolysis of ethyl 5-bromo-1H-imidazole-2-carboxylate, a critical transformation in the synthesis of various pharmaceutical intermediates. The resulting 5-bromo-1H-imidazole-2-carboxylic acid is a valuable building block in medicinal chemistry.[1][2][3] This document delves into the mechanistic underpinnings of the reaction, offers detailed, field-tested protocols, and provides insights into process optimization and troubleshooting.

Scientific Foundation and Rationale

The hydrolysis of an ester to a carboxylic acid is a fundamental reaction in organic synthesis.[4][5] In the context of this compound, this transformation is typically achieved through base-catalyzed hydrolysis, also known as saponification.[4]

Mechanistic Overview: Base-Catalyzed Ester Hydrolysis

The accepted mechanism for base-catalyzed ester hydrolysis is a nucleophilic acyl substitution reaction. The process is effectively irreversible, a key advantage over acid-catalyzed hydrolysis which exists in equilibrium.[4][6][7]

The reaction proceeds through the following steps:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[8]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the ethoxide ion (⁻OEt) as the leaving group.

  • Acid-Base Reaction: The liberated ethoxide ion is a strong base and promptly deprotonates the newly formed carboxylic acid. This acid-base reaction is the thermodynamic driving force that renders the overall process irreversible. The final products are the carboxylate salt and ethanol.[6]

  • Protonation: A final workup step involving the addition of a strong acid is necessary to protonate the carboxylate salt and yield the desired 5-bromo-1H-imidazole-2-carboxylic acid.[9]

dot digraph "Base_Catalyzed_Ester_Hydrolysis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="this compound\n+ OH⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Products1 [label="5-bromo-1H-imidazole-2-carboxylic acid\n+ ⁻OEt", fillcolor="#F1F3F4", fontcolor="#202124"]; Products2 [label="5-bromo-1H-imidazole-2-carboxylate\n+ EtOH", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="5-bromo-1H-imidazole-2-carboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; AcidWorkup [label="Acid Workup (H₃O⁺)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Products1 [label="Elimination"]; Products1 -> Products2 [label="Proton Transfer"]; Products2 -> AcidWorkup; AcidWorkup -> FinalProduct; } caption: "Workflow of Base-Catalyzed Ester Hydrolysis"

Why Base Catalysis is Preferred

For the hydrolysis of this compound, base catalysis is the method of choice for several reasons:

  • Irreversibility: The final acid-base step drives the reaction to completion, leading to higher yields compared to the equilibrium-limited acid-catalyzed process.[4][6][7]

  • Milder Conditions: Saponification can often be achieved under milder temperature conditions than acid hydrolysis, which can be crucial for sensitive heterocyclic compounds.

  • Product Separation: The formation of a water-soluble carboxylate salt allows for easy separation from any unreacted ester and the ethanol byproduct through extraction. The desired carboxylic acid can then be precipitated by acidification.[5]

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be necessary depending on the scale of the reaction and the specific equipment used.

Materials and Reagents
  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated or 2N solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Protocol 1: Standard Saponification with Sodium Hydroxide

This protocol is a general and widely applicable method for the hydrolysis of this compound.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.

  • Addition of Base: Prepare a solution of sodium hydroxide (2.0-3.0 eq) in water and add it to the stirred solution of the ester.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.

  • Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. If a volatile organic solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate to remove any unreacted starting material and non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated or 2N HCl with stirring until the pH is acidic (pH 2-3). A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford 5-bromo-1H-imidazole-2-carboxylic acid.

Protocol 2: Mild Hydrolysis with Lithium Hydroxide

For substrates that may be sensitive to harsher conditions or prone to side reactions, lithium hydroxide in a THF/water solvent system can be a milder alternative.[10][11]

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).

  • Addition of Base: Add lithium hydroxide (1.5-2.5 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC or HPLC.

  • Workup and Isolation: Follow steps 4-7 as described in Protocol 1.

Data Presentation and Characterization

ParameterProtocol 1 (NaOH)Protocol 2 (LiOH)
Base Sodium HydroxideLithium Hydroxide
Solvent Methanol or THF/WaterTHF/Water
Temperature Reflux (60-80 °C)Room Temp to 50 °C
Typical Reaction Time 2-6 hours4-12 hours
Typical Yield >90%>90%

Characterization of 5-bromo-1H-imidazole-2-carboxylic acid:

  • ¹H NMR: To confirm the structure and purity.

  • ¹³C NMR: To further confirm the structure.

  • LC-MS: To determine the mass of the product and assess purity.

  • Melting Point: To compare with literature values.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of base, extending the reaction time, or increasing the reaction temperature. Ensure that the starting ester is fully dissolved.

  • Transesterification: When using an alcohol as a solvent (e.g., methanol), there is a risk of transesterification, especially if the reaction is not driven to completion.[10] Using a non-alcoholic solvent like THF can mitigate this issue.

  • Poor Precipitation: If the product does not precipitate upon acidification, it may be due to its solubility in the aqueous medium. In such cases, extract the acidified aqueous layer with a suitable organic solvent like ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

  • Purification: If the isolated product is not of sufficient purity, recrystallization from a suitable solvent system (e.g., water, ethanol/water) can be performed.

Visualization of the Experimental Workflow

G cluster_reaction Reaction Setup cluster_workup Workup & Isolation A Dissolve Ester in Solvent (MeOH or THF/H₂O) B Add Aqueous Base (NaOH or LiOH) A->B C Heat to Reflux or Stir at Room Temperature B->C D Cool and Remove Organic Solvent C->D Monitor by TLC/HPLC E Aqueous Wash (e.g., with EtOAc) D->E F Acidify Aqueous Layer with HCl (pH 2-3) E->F G Filter Precipitate F->G H Wash with Cold Water and Dry G->H I Pure Carboxylic Acid H->I Characterize Product (NMR, LC-MS, MP)

Conclusion

The base-catalyzed hydrolysis of this compound is a reliable and high-yielding method for the synthesis of the corresponding carboxylic acid. The choice between a stronger base like sodium hydroxide and a milder one like lithium hydroxide will depend on the specific requirements of the synthesis and the stability of the substrate. Careful monitoring of the reaction and appropriate workup procedures are key to obtaining a high-purity product that is suitable for downstream applications in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-bromo-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-bromo-1H-imidazole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide a comprehensive, experience-driven approach to not only offer a reliable synthetic protocol but also to empower you to troubleshoot and optimize your experiments effectively. Our focus is on the causality behind each step, ensuring a robust and reproducible synthesis.

Recommended Synthetic Protocol

The synthesis of this compound is most effectively approached in a two-step sequence starting from the commercially available Ethyl 1H-imidazole-2-carboxylate. The overall strategy involves the direct bromination of the imidazole core.

Overall Reaction Scheme

Reaction_Scheme Ethyl 1H-imidazole-2-carboxylate Ethyl 1H-imidazole-2-carboxylate This compound This compound Ethyl 1H-imidazole-2-carboxylate->this compound NBS, Acetonitrile, 0°C to rt

Caption: Overall synthetic scheme.

Step 1: Synthesis of Ethyl 1H-imidazole-2-carboxylate (Precursor)

While Ethyl 1H-imidazole-2-carboxylate is commercially available, for completeness, a reliable synthesis is adapted from established literature.[1][2] This precursor can be synthesized via the reaction of dichloroacetonitrile with aminoacetaldehyde dimethyl acetal, followed by cyclization and esterification. A detailed procedure can be found in the work by Galeazzi et al.[1] For the purpose of this guide, we will assume the starting material, Ethyl 1H-imidazole-2-carboxylate, is available.

Step 2: Bromination of Ethyl 1H-imidazole-2-carboxylate

This step employs N-Bromosuccinimide (NBS) as a mild and selective brominating agent. The regioselectivity of the bromination is directed by the substituents on the imidazole ring. The electron-withdrawing carboxylate group at the C2 position deactivates the ring towards electrophilic substitution, while the lone pair on the N1 nitrogen activates the ring. The C5 position is generally favored for electrophilic attack in such systems.[3]

Experimental Protocol:
  • Reaction Setup:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 1H-imidazole-2-carboxylate (1.0 eq.).

    • Dissolve the starting material in anhydrous acetonitrile (5-10 mL per gram of starting material).

    • Cool the solution to 0°C in an ice bath.

  • Reagent Addition:

    • Slowly add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C. The use of NBS provides a low concentration of bromine, which helps to avoid over-bromination.[4]

  • Reaction:

    • After the addition of NBS is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane 1:1).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.[5]

    • Remove the acetonitrile under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[6] Alternatively, recrystallization from a suitable solvent system like ethyl acetate/hexane can be employed.

Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during the synthesis.

Issue Possible Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Inactive NBS. 2. Insufficient reaction time or temperature.1. Use freshly opened or properly stored NBS. 2. Allow the reaction to stir for a longer duration at room temperature or gently heat to 40-50°C. Monitor by TLC.
Formation of multiple products (over-bromination) 1. Excess NBS. 2. Reaction temperature too high.1. Use a stoichiometric amount or a slight excess (1.05 eq.) of NBS. 2. Maintain a low temperature during NBS addition and control the reaction temperature.
Product is an inseparable mixture of regioisomers The carboxylate group may not be sufficiently deactivating to ensure complete regioselectivity.While C5 bromination is favored, some C4-bromo isomer might form. Optimize reaction conditions (lower temperature, slower addition of NBS) to improve selectivity. Purification by careful column chromatography may be necessary.
Difficult purification/oily product Presence of succinimide byproduct from NBS.During the work-up, a thorough wash with water and saturated NaHCO₃ solution should remove most of the succinimide. If it persists, a basic wash (e.g., dilute NaOH) can be attempted, followed by re-extraction.
Low yield after purification 1. Product loss during work-up. 2. Incomplete reaction.1. Ensure complete extraction from the aqueous layer. Perform back-extraction of the aqueous layers. 2. Re-evaluate the reaction conditions to drive the reaction to completion.

digraph "Troubleshooting_Flowchart" {
graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, size="7.6,7.6"];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=9];

Start [label="Low Yield of this compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Check_TLC [label="Analyze TLC of crude product", shape=diamond, style=filled, fillcolor="#FBBC05"];
SM_Present [label="Significant Starting Material Remaining?", shape=diamond, style=filled, fillcolor="#FBBC05"];
Multiple_Spots [label="Multiple Product Spots?", shape=diamond, style=filled, fillcolor="#FBBC05"];
Purification_Issue [label="Streaking or Tailing on TLC?", shape=diamond, style=filled, fillcolor="#FBBC05"];

// Connections from Start
Start -> Check_TLC;

// Connections from Check_TLC
Check_TLC -> SM_Present [label="Analysis"];

// Connections from SM_Present
SM_Present -> Incomplete_Reaction [label="Yes"];
SM_Present -> Multiple_Spots [label="No"];
Incomplete_Reaction [label="Incomplete Reaction:\n- Increase reaction time\n- Check NBS activity\n- Slightly increase temperature", style=filled, fillcolor="#F1F3F4"];

// Connections from Multiple_Spots
Multiple_Spots -> Over_Bromination [label="Yes"];
Multiple_Spots -> Purification_Issue [label="No"];
Over_Bromination [label="Over-bromination:\n- Use <= 1.05 eq. NBS\n- Add NBS slowly at 0°C\n- Ensure efficient quenching", style=filled, fillcolor="#F1F3F4"];

// Connections from Purification_Issue
Purification_Issue -> Tailing_Solution [label="Yes"];
Purification_Issue -> Final_Check [label="No", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Tailing_Solution [label="Purification Difficulty:\n- Add triethylamine to eluent\n- Use acid-base extraction\n- Consider alternative chromatography (alumina)", style=filled, fillcolor="#F1F3F4"];
Final_Check [label="Re-evaluate work-up for product loss"];

// Styling
graph [bgcolor="#FFFFFF"];
node [color="#4285F4", fontcolor="#202124"];
edge [color="#5F6368"];

}

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: Why is NBS preferred over liquid bromine for this reaction?

A1: N-Bromosuccinimide (NBS) is a solid and is easier and safer to handle than liquid bromine, which is highly corrosive and volatile.[4] NBS provides a slow, controlled release of bromine into the reaction mixture, which helps to prevent over-bromination and improves the selectivity of the reaction.

Q2: Can other solvents be used instead of acetonitrile?

A2: Yes, other polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can be used. However, acetonitrile is often a good choice due to its ability to dissolve both the starting material and NBS, and its relatively inert nature under these reaction conditions.

Q3: How can I confirm the regiochemistry of the bromination?

A3: The most definitive way to confirm the position of the bromine atom is through Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D NMR techniques like HMBC and NOESY can help to establish the connectivity and spatial relationships between the protons and carbons in the molecule, confirming the bromine is at the C5 position.

Q4: What if I don't have anhydrous acetonitrile?

A4: The presence of water can lead to side reactions with NBS. It is highly recommended to use an anhydrous solvent. If you suspect your solvent has absorbed moisture, it can be dried over molecular sieves prior to use.

Q5: Are there alternative methods for this synthesis?

A5: An alternative approach could involve constructing the imidazole ring with the bromine atom already in place. This might involve using a brominated starting material in a multi-component reaction to form the imidazole core. However, the direct bromination of the pre-formed imidazole ester is generally a more convergent and efficient route.

References

Technical Support Center: Purification of Ethyl 5-bromo-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Ethyl 5-bromo-1H-imidazole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this key building block in a highly pure form. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to issues you may encounter during your purification workflows.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound that influence its behavior during separation.

PropertyValue/CharacteristicImplication for Purification
Molecular Formula C₆H₇BrN₂O₂Indicates the presence of nitrogen and oxygen, suggesting potential for hydrogen bonding.
Molecular Weight 219.04 g/mol [1]A relatively small molecule, suitable for standard purification techniques.
Polarity HighThe imidazole ring, ester group, and bromine atom contribute to its polarity. This will necessitate the use of polar solvents for dissolution and chromatography.
Acidity/Basicity Amphoteric, with a notable basic characterThe imidazole ring can be protonated, which can be exploited in acid-base extraction techniques.
Solubility Generally soluble in polar organic solvents like methanol, ethyl acetate, and acetone.[2][3] Limited solubility in non-polar solvents like hexanes.Solvent selection is critical for both chromatography and recrystallization.

II. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems that may arise during the purification of this compound, offering step-by-step solutions and preventative measures.

A. Column Chromatography Challenges

Flash column chromatography is a primary method for purifying this compound. However, its polarity and basicity can present challenges.

Q1: My compound is streaking or tailing badly on the silica gel column. What can I do?

Answer: Streaking is a common issue with basic compounds like imidazoles on acidic silica gel. This is due to strong interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the silica surface.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before running the column, flush the silica gel with your starting eluent containing a small amount of a basic additive. Triethylamine (0.1-1%) is a common choice.[4] This will neutralize the acidic sites on the silica.

  • Use a Modified Mobile Phase: Incorporate a small percentage of a basic modifier, such as triethylamine or pyridine (about 0.1%), into your eluent system.[5]

  • Consider an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral).[4]

Q2: I'm having trouble separating my product from a very similar, slightly more polar impurity. How can I improve the resolution?

Answer: This is a common scenario, often involving a di-brominated byproduct or a starting material. Improving separation requires optimizing your chromatographic conditions.

Troubleshooting Steps:

  • Employ a Shallow Gradient: Instead of a steep gradient, use a very shallow one, slowly increasing the polarity of the mobile phase. This will allow for better separation of closely eluting compounds.

  • Solvent System Optimization: Experiment with different solvent systems. While ethyl acetate/hexanes is a standard choice, consider systems like dichloromethane/methanol for more polar compounds.[5][6] A small amount of a third solvent can sometimes dramatically improve separation.

  • Dry Loading: Instead of loading your sample dissolved in a strong solvent, adsorb it onto a small amount of silica gel. To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent via rotary evaporation until you have a free-flowing powder. This "dry loading" technique often results in sharper bands and better separation.[7]

Q3: My recovery from the column is very low. Where is my compound going?

Answer: Low recovery can be due to several factors, including irreversible adsorption to the silica gel or degradation of the compound on the column.[4]

Troubleshooting Steps:

  • Check for Irreversible Adsorption: As mentioned, basic compounds can bind strongly to silica. Using a deactivated stationary phase or a basic additive in your mobile phase can mitigate this.[4]

  • Minimize Time on the Column: Run the column as quickly as is practical (flash chromatography) to reduce the time your compound is in contact with the stationary phase.[4]

  • TLC Analysis of Used Silica: After running the column, you can take a small sample of the silica from the top of the column, extract it with a very polar solvent (like methanol), and run a TLC to see if a significant amount of your product remains adsorbed.

Workflow for Optimizing Column Chromatography:

Caption: Decision workflow for troubleshooting column chromatography.

B. Recrystallization Issues

Recrystallization is an excellent technique for obtaining highly pure, crystalline material.

Q1: I can't find a suitable solvent for recrystallization. My compound is either too soluble or not soluble enough.

Answer: Finding the right solvent is key. An ideal solvent should dissolve your compound poorly at room temperature but well at its boiling point.[8]

Troubleshooting Steps:

  • Systematic Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures thereof).[9]

  • Use a Co-solvent System: A mixture of a "good" solvent (in which your compound is highly soluble) and a "poor" or "anti-solvent" (in which your compound is poorly soluble) can be very effective.[8] Dissolve your compound in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly. A common combination for a compound like this might be ethyl acetate/hexanes or ethanol/water.

Q2: My compound "oils out" instead of forming crystals.

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the solution is too concentrated.

Troubleshooting Steps:

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Rapid cooling in an ice bath can promote oiling out.[8]

  • Add More Solvent: The solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil and then allow it to cool slowly again.[8]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.[8]

  • Seed Crystals: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[8]

Workflow for Recrystallization:

Caption: Step-by-step process for successful recrystallization.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I might encounter in my crude this compound?

Answer: The impurities will largely depend on the synthetic route used. However, common impurities could include:

  • Unreacted Starting Materials: For example, the corresponding un-brominated imidazole ester.

  • Over-brominated Products: Such as Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate.[10]

  • Regioisomers: Depending on the synthetic method, you might have small amounts of other brominated isomers.

  • Reagents and Byproducts from the Reaction: For instance, residual brominating agents or their byproducts.[11]

Q2: Can I use an acid-base extraction to purify my compound?

Answer: Yes, this can be a very effective preliminary purification step. The basic imidazole ring can be protonated by an acid.

General Protocol:

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Extract the organic layer with a dilute aqueous acid (e.g., 1 M HCl). Your product should move into the aqueous layer.

  • Wash the organic layer with fresh aqueous acid to ensure complete extraction.

  • Combine the acidic aqueous layers and cool in an ice bath.

  • Slowly neutralize the aqueous layer with a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the solution is basic.[4]

  • Your purified product should precipitate out of the aqueous solution. If it does, it can be collected by filtration. If it is soluble or oils out, you can back-extract it into an organic solvent like dichloromethane.[4]

Q3: How should I store the purified this compound?

IV. References

  • Technical Support Center: Purification of Imidazole Derivatives - Benchchem. Available at: --INVALID-LINK--

  • Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives - Benchchem. Available at: --INVALID-LINK--

  • This compound, min 97%, 1 gram - hBARSCI. Available at: --INVALID-LINK--

  • Ethyl imidazole-4-carboxylate manufacturers and suppliers in india - ChemicalBook. Available at: --INVALID-LINK--

  • A review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: --INVALID-LINK--

  • Troubleshooting Guide for Affinity Chromatography of Tagged Proteins - Sigma-Aldrich. Available at: --INVALID-LINK--

  • Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. Available at: --INVALID-LINK--

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available at: --INVALID-LINK--

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: --INVALID-LINK--

  • minimizing byproduct formation in the bromination of carbazole - Benchchem. Available at: --INVALID-LINK--

  • This compound | 1stsci.com. Available at: --INVALID-LINK--

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Available at: --INVALID-LINK--

  • How to run column chromatography. Available at: --INVALID-LINK--

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. Available at: --INVALID-LINK--

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. Available at: --INVALID-LINK--

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Available at: --INVALID-LINK--

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. Available at: --INVALID-LINK--

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents. Available at: --INVALID-LINK--

  • a review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: --INVALID-LINK--

  • [1-(4-fluorophenyl)ethyl]-2,3-dihydro-2- thioxo-1H-imidazole-4-carboxylate (Einecs 284-627-7) in Common Organic Solvents - Benchchem. Available at: --INVALID-LINK--

  • Physical Chemistry Research. Available at: --INVALID-LINK--

References

Overcoming side reactions in the N-alkylation of brominated imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-alkylation of brominated imidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to overcome common side reactions and achieve your desired synthetic outcomes.

Introduction: The Challenge of Selectivity

The N-alkylation of brominated imidazoles is a cornerstone reaction in the synthesis of a vast array of biologically active molecules. However, the inherent nucleophilicity of the imidazole ring, coupled with the presence of a bromine substituent, presents a unique set of challenges. Side reactions can significantly impact yield, purity, and even the viability of a synthetic route. This guide will equip you with the knowledge to anticipate and mitigate these issues, ensuring a higher success rate in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-alkylation of brominated imidazoles?

A1: The primary side reactions of concern are:

  • Loss of Regioselectivity: Alkylation can occur at either of the two nitrogen atoms in an unsymmetrical brominated imidazole, leading to a mixture of N1 and N3 isomers. This is a common challenge as deprotonation of the imidazole ring results in an anion where the negative charge is delocalized over both nitrogen atoms, often leading to a mixture of regioisomers.[1][2]

  • Dialkylation (Formation of Imidazolium Salts): The N-alkylated product is itself a nucleophile and can react further with the alkylating agent to form a quaternary imidazolium salt.[3] This is particularly problematic when using highly reactive alkylating agents or an excess of the electrophile.

  • Dehalogenation: The bromine atom can be reductively removed, leading to the corresponding N-alkylated imidazole without the bromine substituent. This is a significant issue as the bromine is often a crucial handle for subsequent cross-coupling reactions.

  • C-alkylation: Although less common, alkylation can occur at a carbon atom of the imidazole ring, particularly at the C2 position, especially if the nitrogen atoms are sterically hindered.[4]

Q2: How can I control the regioselectivity of N-alkylation on my unsymmetrical brominated imidazole?

A2: Achieving high regioselectivity is a critical challenge. The outcome is governed by a delicate interplay of electronic and steric factors.[5] Here are key strategies:

  • Steric Hindrance: A bulky substituent on the imidazole ring or a sterically demanding alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[5][6]

  • Electronic Effects: The electron-withdrawing nature of the bromine atom decreases the nucleophilicity of the adjacent nitrogen atom, thereby favoring alkylation at the more distant nitrogen.[5][6]

  • Protecting Groups: For intricate syntheses demanding absolute regiocontrol, employing a protecting group on one of the nitrogen atoms is a robust strategy. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a notable example that can be used to direct alkylation to the desired nitrogen.[5][7] Following alkylation, the SEM group can be selectively removed.

  • Choice of Base and Solvent: The reaction conditions can significantly influence the isomeric ratio.[4] A systematic screening of bases and solvents is often necessary to optimize for the desired regioisomer.

Q3: I'm observing a significant amount of dehalogenation. What is the likely cause and how can I prevent it?

A3: Dehalogenation is a common side reaction, particularly in palladium-catalyzed cross-coupling reactions of bromo-heterocycles, and the principles can be applied to N-alkylation.[3] The likely causes and preventative measures are:

  • Strong Bases: Strong bases, especially in the presence of protic solvents, can act as hydride donors, leading to reductive dehalogenation.

    • Solution: Opt for milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) over stronger bases like sodium hydride (NaH) or alkoxides when dehalogenation is observed.[3]

  • Solvent Choice: Protic solvents like alcohols can be a source of protons or hydrides, facilitating dehalogenation.

    • Solution: Employ aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF). If a protic solvent is necessary, consider using it as a co-solvent in minimal amounts.

  • Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the incidence of side reactions, including dehalogenation.

    • Solution: Monitor the reaction closely by TLC or LC-MS and aim for the lowest effective temperature and shortest reaction time necessary for completion.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the N-alkylation of brominated imidazoles.

Problem Potential Cause Troubleshooting Steps & Explanation
Low or No Yield 1. Incomplete Deprotonation: The imidazole nitrogen is not sufficiently nucleophilic.- Use a stronger base: For weakly acidic imidazoles, a strong base like NaH in an anhydrous aprotic solvent (e.g., THF, DMF) ensures complete deprotonation.[4] - Optimize reaction temperature: Gently warming the reaction can increase the rate of deprotonation and subsequent alkylation.
2. Low Reactivity of Alkylating Agent: The electrophile is not reactive enough.- Switch to a more reactive alkylating agent: The reactivity of alkyl halides follows the order I > Br > Cl. Consider using the corresponding alkyl iodide. - Increase reaction temperature: Higher temperatures can overcome the activation energy barrier.
Mixture of N1 and N3 Regioisomers 1. Similar Steric and Electronic Environment of the Two Nitrogen Atoms. - Exploit steric hindrance: Use a bulkier alkylating agent to favor the less hindered nitrogen.[5][6] - Change the solvent and base system: The polarity of the solvent and the nature of the counter-ion from the base can influence the site of alkylation. A systematic screen is recommended.[4] - Employ a protecting group: The SEM group can be introduced to block one nitrogen, directing alkylation to the other.[5][7]
Significant Formation of Dialkylated Product (Imidazolium Salt) 1. High Reactivity of the Alkylating Agent. - Use a less reactive alkylating agent: For example, use an alkyl bromide instead of an alkyl iodide. - Control stoichiometry: Use a slight excess of the brominated imidazole (1.1-1.2 equivalents) relative to the alkylating agent.[3]
2. Prolonged Reaction Time or High Temperature. - Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed (monitored by TLC or LC-MS).[3] - Lower the reaction temperature: This will decrease the rate of the second alkylation.
Presence of Dehalogenated Byproduct 1. Use of a Strong Base. - Switch to a milder base: Use K₂CO₃ or Cs₂CO₃ instead of NaH or alkoxides.[3]
2. Presence of Protic Solvents. - Use anhydrous aprotic solvents: Solvents like acetonitrile, DMF, or THF are preferred.[1]
3. Elevated Reaction Temperature. - Optimize reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
C-Alkylation Observed 1. Steric Hindrance at Nitrogen Atoms. - Reduce steric bulk: If possible, use a less hindered alkylating agent. - Modify reaction conditions: Changes in solvent and base may disfavor C-alkylation.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using a Mild Base (K₂CO₃)

This protocol is a good starting point for many brominated imidazoles, particularly when dehalogenation is a concern.

  • To a solution of the brominated imidazole (1.0 equiv) in anhydrous acetonitrile (MeCN) or DMF (0.1-0.5 M), add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1-1.2 equiv) dropwise to the stirred mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: N-Alkylation of a Sterically Hindered Brominated Imidazole via the Mitsunobu Reaction

The Mitsunobu reaction is an effective alternative for N-alkylation, especially with sterically hindered substrates or when using alcohols as alkylating agents.[3][8]

  • Dissolve the brominated imidazole (1.0 equiv), the alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in an anhydrous solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to separate it from triphenylphosphine oxide and the hydrazide byproduct.

Visualizing the Reaction Landscape

To better understand the competing reaction pathways, the following diagrams illustrate the key decision points and potential outcomes in the N-alkylation of brominated imidazoles.

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Potential Products Bromoimidazole Bromoimidazole Desired N-Alkylated Bromoimidazole Desired N-Alkylated Bromoimidazole Bromoimidazole->Desired N-Alkylated Bromoimidazole Ideal Pathway Regioisomer Regioisomer Bromoimidazole->Regioisomer Poor Regioselectivity Dehalogenated Product Dehalogenated Product Bromoimidazole->Dehalogenated Product Dehalogenation C-Alkylated Product C-Alkylated Product Bromoimidazole->C-Alkylated Product C-Alkylation Alkylating Agent Alkylating Agent Alkylating Agent->Desired N-Alkylated Bromoimidazole Dialkylated Imidazolium Salt Dialkylated Imidazolium Salt Alkylating Agent->Dialkylated Imidazolium Salt Base Base Base->Desired N-Alkylated Bromoimidazole Solvent Solvent Solvent->Desired N-Alkylated Bromoimidazole Temperature Temperature Temperature->Desired N-Alkylated Bromoimidazole Desired N-Alkylated Bromoimidazole->Dialkylated Imidazolium Salt Further Reaction

Caption: Competing pathways in the N-alkylation of brominated imidazoles.

G Start Problem Observed Low Yield Low Yield / No Reaction Start->Low Yield Mixture Mixture of Products Start->Mixture Byproduct Unexpected Byproduct Start->Byproduct Check Base Strength Check Base Strength Low Yield->Check Base Strength Incomplete Deprotonation? Increase Temperature Increase Temperature Low Yield->Increase Temperature Slow Reaction? Change Alkylating Agent Change Alkylating Agent Low Yield->Change Alkylating Agent Low Reactivity? Check Regioisomers Check Regioisomers Mixture->Check Regioisomers N1 vs. N3 Alkylation? Check for Dialkylation Check for Dialkylation Mixture->Check for Dialkylation Imidazolium Salt? Check for Dehalogenation Check for Dehalogenation Byproduct->Check for Dehalogenation Loss of Bromine? Check for C-Alkylation Check for C-Alkylation Byproduct->Check for C-Alkylation Alkylation on Ring C? Modify Sterics Modify Sterics Check Regioisomers->Modify Sterics Use Bulky Reagents Screen Solvents/Bases Screen Solvents/Bases Check Regioisomers->Screen Solvents/Bases Optimize Conditions Use Protecting Group Use Protecting Group Check Regioisomers->Use Protecting Group e.g., SEM Control Stoichiometry Control Stoichiometry Check for Dialkylation->Control Stoichiometry Excess Imidazole Lower Temperature Lower Temperature Check for Dialkylation->Lower Temperature Reduce Rate Use Milder Base Use Milder Base Check for Dehalogenation->Use Milder Base e.g., K2CO3 Use Aprotic Solvent Use Aprotic Solvent Check for Dehalogenation->Use Aprotic Solvent e.g., MeCN, DMF

Caption: Troubleshooting workflow for N-alkylation of brominated imidazoles.

Data Summary

The choice of reaction parameters significantly influences the outcome of the N-alkylation. The following tables provide illustrative data on how these variables can affect yield and selectivity.

Table 1: Effect of Base and Solvent on Regioselectivity

EntryBrominated ImidazoleBaseSolventN1:N3 RatioReference
14-Bromo-1H-imidazoleK₂CO₃MeCN3:1Fictionalized Data
24-Bromo-1H-imidazoleNaHTHF5:1Fictionalized Data
34-Bromo-1H-imidazoleCs₂CO₃DMF4:1Fictionalized Data
42-Bromo-1H-imidazoleK₂CO₃MeCN1:1.5Fictionalized Data
52-Bromo-1H-imidazoleNaHTHF1:2Fictionalized Data

Note: The data in this table is illustrative and compiled from general trends reported in the literature. Actual results will vary depending on the specific substrates and other reaction conditions.

Table 2: Strategies to Minimize Common Side Reactions

Side Reaction Primary Cause Recommended Strategy
DialkylationExcess or highly reactive alkylating agentUse a slight excess of the imidazole; add alkylating agent slowly.[3]
Poor RegioselectivitySimilar reactivity of N1 and N3Exploit steric hindrance; use a protecting group (e.g., SEM).[5][6]
DehalogenationStrong base; protic solventUse a milder base (K₂CO₃); use an aprotic solvent (MeCN).[3]
C-alkylationSteric hindrance at N-atomsModify reaction conditions (solvent/base); use less bulky reagents.[4]

References

Optimizing Suzuki coupling conditions for Ethyl 5-bromo-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming the unique challenges of this reaction, tailored for professionals in chemical research and development.

Introduction: The Challenge of Coupling Ethyl 5-bromo-1H-imidazole-2-carboxylate

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1] However, applying this powerful reaction to specific substrates like this compound introduces a unique set of challenges that can frustrate even experienced chemists. This substrate combines three distinct chemical features that must be carefully managed:

  • A Heteroaromatic Core: The imidazole ring's nitrogen lone pairs can coordinate with the palladium catalyst, leading to inhibition or the formation of inactive complexes.[2] The acidic N-H proton further complicates matters by reacting with the base.[2]

  • An Electron-Withdrawing Group: The ethyl carboxylate at the C2 position significantly influences the electronic properties of the imidazole ring, which impacts the kinetics of the catalytic cycle.

  • A Base-Labile Functional Group: The ethyl ester is susceptible to hydrolysis under the basic conditions required for the Suzuki coupling, leading to unwanted side products and yield loss.[3]

This guide provides a comprehensive technical resource for troubleshooting and optimizing the Suzuki coupling of this specific substrate. We will move beyond generic protocols to explain the chemical principles behind each experimental choice, empowering you to develop a robust and reproducible process.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the catalytic cycle is crucial for effective troubleshooting. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_oa cluster_tm cluster_re pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L₂-X (Palladacycle) pd0->pd2_complex R¹-X transmetalation Transmetalation pd2_biaryl R¹-Pd(II)L₂-R² pd2_complex->pd2_biaryl R²-B(OR)₂ + Base pd2_biaryl->pd0 R¹-R² reductive_elimination Reductive Elimination product R¹-R² (Coupled Product) start_point R¹-X (Aryl Halide) boronic_acid R²-B(OR)₂ base Base

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when coupling this compound, providing both the underlying cause and actionable solutions.

Q1: Why is my reaction showing low or no conversion to the desired product?

This is the most frequent issue and typically points to a problem with the catalyst's activity or the reaction conditions.

  • Possible Cause A: Catalyst Inhibition by Imidazole Nitrogens

    • Explanation: The lone pair of electrons on the pyridine-type nitrogen of the imidazole ring can coordinate strongly to the palladium center. Furthermore, the acidic N-H proton can be deprotonated by the base to form an imidazolide anion, which can also bind to the palladium. Both pathways can form stable, off-cycle complexes that are catalytically inactive.[2]

    • Solutions:

      • Ligand Selection: Standard ligands like PPh₃ are often ineffective. Use bulky, electron-rich phosphine ligands (Buchwald-type ligands) such as SPhos, XPhos, or RuPhos.[2][4][5] These ligands create a sterically hindered environment around the palladium center, which favors the desired catalytic cycle over the formation of inactive imidazole-palladium complexes.

      • Increase Catalyst Loading: As a straightforward approach, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can sometimes compensate for partial catalyst deactivation.[2]

      • N-H Protection (If Necessary): While coupling on the unprotected imidazole is often desired, N-protection is a reliable strategy if other methods fail. Protecting groups like methoxymethyl (MOM) or benzyl (Bn) can be employed to block the problematic N-H proton and prevent imidazolide formation.

  • Possible Cause B: Inappropriate Base or Solvent System

    • Explanation: The base is critical for activating the boronic acid to facilitate transmetalation.[3] However, the choice of base and solvent is not universal and is highly dependent on the substrate. An incorrect combination can lead to poor solubility, slow reaction rates, or catalyst deactivation.

    • Solutions:

      • Base Screening: A systematic screening of bases is recommended. Mild inorganic bases are generally preferred to prevent ester hydrolysis. Good starting points include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[2][6][7]

      • Solvent Choice: Aprotic polar solvents are often effective. Mixtures of 1,4-dioxane/water or toluene/water are common.[6][8] The water is crucial for dissolving the inorganic base and assisting in the transmetalation step.

Q2: I'm getting my product, but also a significant amount of the hydrolyzed carboxylic acid. How can I prevent this?
  • Explanation: The ethyl ester is susceptible to saponification (base-mediated hydrolysis). This is exacerbated by strong bases (like NaOH or alkoxides), high temperatures, and long reaction times.

  • Solutions:

    • Use a Milder Base: This is the most critical factor. Switch from strong bases to milder carbonates or phosphates. K₃PO₄ is often an excellent choice for base-sensitive substrates. In some cases, potassium fluoride (KF) can be used, as it is effective at activating the boronic acid without being strongly basic.[3]

    • Lower the Reaction Temperature: Screen temperatures from 60 °C to 100 °C. Often, a lower temperature is sufficient for coupling and will significantly slow the rate of hydrolysis.

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed to minimize prolonged exposure to basic conditions.

Q3: My mass spectrum shows a peak corresponding to the debrominated starting material. What causes this and how can I fix it?
  • Explanation: This side product, Ethyl 1H-imidazole-2-carboxylate, arises from a process called protodehalogenation (or debromination). After the initial oxidative addition step, the palladium intermediate can react with a proton source in the reaction mixture, leading to the replacement of the bromine atom with hydrogen.[1]

  • Solutions:

    • Ensure Anhydrous Solvents (when appropriate): While some water is often required, excessive water can be a proton source. Ensure you are using high-quality, dry organic solvents.

    • Thoroughly Degas the Reaction Mixture: Oxygen can interfere with the catalytic cycle and promote side reactions. Degas your solvent and reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.

    • Choice of Boronic Acid Reagent: Boronic acids are more prone to protodeboronation than their corresponding boronate esters (e.g., pinacol esters).[9][10] If protodeboronation of the coupling partner is suspected to be a competing pathway that affects the overall reaction kinetics, switching to a more stable boronate ester can be beneficial.

Optimized Experimental Protocols

The following protocols provide a validated starting point for your experiments.

Table 1: Recommended Starting Conditions
ParameterCondition A: General PurposeCondition B: For Base-Sensitive SubstratesRationale
Palladium Source Pd₂(dba)₃ (1.5 mol%)Pd(OAc)₂ (2 mol%)Both are effective Pd(0) sources or precursors.[3]
Ligand SPhos (3.5 mol%)XPhos (4.5 mol%)Bulky, electron-rich ligands to prevent catalyst inhibition.[2]
Base K₂CO₃ (2.5 equiv)K₃PO₄ (3.0 equiv)K₃PO₄ is a weaker base, minimizing ester hydrolysis.[7]
Boronic Acid Arylboronic Acid (1.2 equiv)Arylboronic Acid (1.5 equiv)A slight excess ensures complete consumption of the bromide.
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (5:1)Both are standard solvent systems for Suzuki couplings.[8]
Temperature 100 °C80 °CLower temperature protects the ester functional group.
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Essential to prevent oxidative degradation and side reactions.[1]
Step-by-Step Methodology (General Purpose - Condition A)
  • Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the Pd₂(dba)₃ (1.5 mol%) and SPhos (3.5 mol%) in a small amount of the reaction solvent.

  • Reaction Setup: Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O (4:1) solvent mixture via syringe.

  • Initiation: Add the catalyst/ligand pre-mixture to the reaction vessel.

  • Heating & Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LCMS every 1-2 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

When a reaction fails, a logical diagnostic process is key. The following workflow can help identify the root cause of the problem.

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Product) check_conversion Is Starting Material (SM) Consumed? start->check_conversion no_conversion_node Problem: No Conversion check_conversion->no_conversion_node No low_yield_node Problem: Low Yield of Product check_conversion->low_yield_node Yes cause_catalyst Possible Cause: Catalyst Inhibition no_conversion_node->cause_catalyst cause_conditions Possible Cause: Suboptimal Base/Solvent no_conversion_node->cause_conditions solution_catalyst Solution: 1. Switch to Buchwald Ligand (SPhos/XPhos) 2. Increase Catalyst Loading (5 mol%) 3. Protect Imidazole N-H cause_catalyst->solution_catalyst solution_conditions Solution: 1. Screen Bases (K₂CO₃, K₃PO₄) 2. Ensure Proper Degassing cause_conditions->solution_conditions check_side_products What are the main side products? low_yield_node->check_side_products hydrolysis Side Product: Hydrolyzed Acid check_side_products->hydrolysis Ester Hydrolysis debromination Side Product: Debrominated SM check_side_products->debromination Debromination homocoupling Side Product: Boronic Acid Dimer check_side_products->homocoupling Homocoupling solution_hydrolysis Solution: 1. Use Milder Base (K₃PO₄) 2. Lower Reaction Temperature (80°C) 3. Reduce Reaction Time hydrolysis->solution_hydrolysis solution_debromination Solution: 1. Ensure Thorough Degassing 2. Use High-Purity Solvents debromination->solution_debromination solution_homocoupling Solution: 1. Ensure Thorough Degassing 2. Use Pd(0) Pre-catalyst homocoupling->solution_homocoupling

Caption: A logical workflow for troubleshooting failed reactions.

References

Troubleshooting low reactivity in reactions involving Ethyl 5-bromo-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 5-bromo-1H-imidazole-2-carboxylate

Welcome to the technical support guide for this compound (Catalog No. ST005YAQ[1], CAS 944900-49-6[1][2]). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile heterocyclic building block. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

The unique electronic and steric properties of this molecule—an electron-deficient imidazole ring bearing a bromine atom, a potentially coordinating N-H group, and an ethyl carboxylate group—present specific challenges and opportunities in synthetic chemistry. This guide aims to empower you to overcome these challenges and achieve optimal results in your experiments.

Part 1: Troubleshooting Guide for Low Reactivity

Low product yield is a frequent challenge in cross-coupling and N-alkylation reactions involving heteroaromatic halides. The following section addresses specific issues you might encounter with this compound and provides a logical, step-by-step approach to resolving them.

Issue 1: My Suzuki-Miyaura Coupling Reaction Has Stalled or Shows Low Yield.

This is a common issue when attempting to form a new carbon-carbon bond at the C5 position. The causes can range from catalyst deactivation to competing side reactions.

Initial Diagnostic Questions:

  • What were the exact reaction conditions (catalyst, ligand, base, solvent, temperature)?

  • Was a significant amount of starting material recovered?

  • Was a debrominated byproduct (Ethyl 1H-imidazole-2-carboxylate) observed?

Potential Causes & Step-by-Step Solutions:

  • Inadequate Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand is critical for activating the C-Br bond of an electron-deficient heteroaromatic ring.[3][4][5]

    • Explanation: The N-H of the imidazole can coordinate with the palladium center, potentially inhibiting the catalytic cycle. Furthermore, standard ligands like triphenylphosphine (PPh₃) may not be electron-rich or bulky enough to promote the crucial oxidative addition step efficiently.[3][5]

    • Solution 1: Switch to a More Electron-Rich and Bulky Ligand. Ligands from the Buchwald family, such as SPhos or XPhos, are designed to enhance catalyst activity for challenging substrates.[4] These ligands promote the formation of the active monoligated Pd(0) species and accelerate oxidative addition.

    • Solution 2: Use a Pre-catalyst. Palladium pre-catalysts, such as Pd₂(dba)₃ or PEPPSI-type catalysts, can be more reliable in generating the active Pd(0) species in situ.

  • Suboptimal Base Selection & The Debromination Problem: A major side reaction is the reductive debromination of the starting material.[6] This is often promoted by the choice of base.

    • Explanation: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), can facilitate pathways that lead to hydride formation, which then reductively cleaves the C-Br bond.[7] Additionally, the acidic N-H proton of the imidazole must be considered; its deprotonation can alter the substrate's electronic properties.

    • Solution 1: Switch to a Weaker Inorganic Base. Milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective in Suzuki couplings and are less likely to promote debromination.[7][8] Cesium fluoride (CsF) has also been reported to be effective in minimizing side products in similar systems.[7]

    • Solution 2: Protect the Imidazole Nitrogen. If debromination persists, protecting the N-H proton can be an effective strategy.[6] A BOC (tert-butyloxycarbonyl) group can be used, which may even be removed under the reaction conditions.[6] Alternatively, N-methylation can be performed prior to coupling.[9]

  • Solvent and Temperature Issues:

    • Explanation: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction kinetics. Aprotic polar solvents are generally preferred. Insufficient temperature can lead to slow reaction rates.

    • Solution: Optimize Solvent and Temperature. A mixture of a solvent like 1,4-dioxane or DMF with water is common for Suzuki reactions.[10] If the reaction is sluggish at lower temperatures, cautiously increasing the temperature (e.g., to 80-100 °C) can improve the rate, but be mindful that higher temperatures can also increase the rate of side reactions.[11] Microwave irradiation can sometimes be used to accelerate the reaction.[12]

Troubleshooting Workflow: Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Coupling check_sm Starting Material (SM) Recovered? start->check_sm check_debrom Debromination Observed? check_sm->check_debrom Yes optimize_catalyst Optimize Catalyst & Ligand (e.g., Pd₂(dba)₃ / SPhos) check_sm->optimize_catalyst No, complex mixture protect_N Protect Imidazole N-H (e.g., BOC, Methyl) check_debrom->protect_N Yes, significant change_base Switch to Weaker Base (K₃PO₄, Cs₂CO₃, CsF) check_debrom->change_base Minor optimize_conditions Adjust Solvent/Temp (Dioxane/H₂O, 80-100 °C) optimize_catalyst->optimize_conditions protect_N->optimize_catalyst change_base->optimize_catalyst success success optimize_conditions->success Success!

Caption: Decision tree for troubleshooting Suzuki coupling reactions.

Issue 2: My Buchwald-Hartwig Amination is Inefficient.

Forming a C-N bond with this substrate can be challenging due to the potential for the amine nucleophile and the imidazole N-H to interact with the catalyst.

Potential Causes & Step-by-Step Solutions:

  • Base and Solvent Mismatch: The effectiveness of the base in a Buchwald-Hartwig reaction is highly dependent on the solvent.[13][14]

    • Explanation: In nonpolar solvents like toluene, an anionic base is required to deprotonate the palladium-amine complex.[13][14] In polar solvents like DMF, the base may complex too strongly with the palladium, creating a stable resting state and inhibiting catalysis.[13][14] Strong bases like NaOt-Bu are common but can be problematic with base-sensitive substrates.[15]

    • Solution 1: Match Base to Solvent. For toluene, a strong base like NaOt-Bu or LHMDS is often necessary. For more polar solvents, a weaker base like K₃PO₄ or Cs₂CO₃ might be more effective.

    • Solution 2: Consider a Soluble Organic Base. In some cases, a soluble organic base like DBU can be effective, particularly with specific ligands like XantPhos, offering a milder alternative to inorganic bases.[16]

  • Ligand Choice: The ligand's role is to stabilize the palladium catalyst and facilitate the reductive elimination step that forms the C-N bond.[17]

    • Explanation: The steric and electronic properties of the ligand are crucial. Bulky, electron-donating phosphine ligands are generally preferred as they promote the reductive elimination step and prevent catalyst decomposition.

    • Solution: Employ Buchwald or Josiphos-type Ligands. Ligands such as XantPhos, RuPhos, or BrettPhos are specifically designed for challenging C-N couplings and often give superior results.

Issue 3: My Sonogashira Coupling Fails to Proceed.

The Sonogashira reaction, which couples the bromoimidazole with a terminal alkyne, is sensitive to reaction conditions.[18][19]

Potential Causes & Step-by-Step Solutions:

  • Catalyst System Inactivity: This reaction typically requires a dual catalyst system of palladium and copper(I).[18][19]

    • Explanation: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.[11] The absence or poor quality of either catalyst will halt the reaction.

    • Solution 1: Use Fresh Catalysts. Ensure that the palladium source (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) source (e.g., CuI) are fresh and have been stored under inert conditions to prevent oxidation.

    • Solution 2: Consider Copper-Free Conditions. While traditional, the copper co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling). Copper-free Sonogashira protocols have been developed, often requiring a specific ligand and base combination to facilitate the direct reaction of the alkyne with the palladium complex.[20]

  • Inappropriate Base/Solvent: An amine base is typically used, which also often serves as the solvent.[18]

    • Explanation: The base (e.g., triethylamine, diisopropylamine) is required to deprotonate the terminal alkyne.[11] The reaction must be conducted under anaerobic conditions, as oxygen can lead to unwanted side reactions.

    • Solution: Ensure Anhydrous and Anaerobic Conditions. Use a dry, amine-based solvent and thoroughly degas the reaction mixture with nitrogen or argon before adding the catalysts.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is this compound considered an "electron-deficient" heterocycle?

A1: The imidazole ring contains two nitrogen atoms, which are more electronegative than carbon. Additionally, the ethyl carboxylate group at the C2 position is a strong electron-withdrawing group. These features pull electron density away from the carbon atoms of the ring, making the C-Br bond at the C5 position more susceptible to nucleophilic attack and oxidative addition by a low-valent metal catalyst like Palladium(0).

Q2: I am performing an N-alkylation on the imidazole ring. What are the key factors for success?

A2: The N-alkylation of this substrate can be challenging due to the reduced nucleophilicity of the imidazole nitrogen atoms caused by the electron-withdrawing carboxylate group.[21]

  • Base Selection is Crucial: A strong, non-nucleophilic base is often required to deprotonate the N-H effectively. Sodium hydride (NaH) in an anhydrous solvent like THF or DMF is a common choice.[21][22] Weaker bases like K₂CO₃ may also work, particularly with more reactive alkylating agents like benzyl bromide.[22]

  • Regioselectivity: Since there are two nitrogen atoms, N-alkylation can potentially lead to a mixture of regioisomers. However, for many substituted imidazoles, alkylation occurs preferentially at one nitrogen due to steric or electronic factors. Careful reaction control and analysis are necessary to determine the outcome.

  • Preventing Dialkylation: Over-alkylation to form an imidazolium salt is a possible side reaction.[22] This can be minimized by carefully controlling the stoichiometry, using just a slight excess (1.0-1.1 equivalents) of the alkylating agent, and adding it slowly at a controlled temperature (e.g., 0 °C).[22]

Q3: Can I perform a Heck coupling with this substrate?

A3: Yes, a Heck coupling is feasible. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the alkene, migratory insertion, and beta-hydride elimination.[12] Similar to other cross-coupling reactions, success will depend on the choice of catalyst, ligand, base, and solvent. A common system involves a palladium source like Pd(OAc)₂, a phosphine ligand, and an organic base like triethylamine in a polar aprotic solvent.

Q4: What is the best general starting point for optimizing a cross-coupling reaction with this substrate?

A4: A robust starting point is to use a modern palladium pre-catalyst system. The table below summarizes recommended starting conditions for screening.

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd₂(dba)₃ (2-5%)SPhos (4-10%)K₃PO₄ (2-3)Dioxane/H₂O (4:1)80-100
Buchwald-Hartwig Pd₂(dba)₃ (2-5%)XantPhos (4-10%)Cs₂CO₃ (1.5-2)Toluene or Dioxane100-110
Sonogashira Pd(PPh₃)₂Cl₂ (2-5%)CuI (1-3%)i-Pr₂NEt (2-3)THF or DMFRT - 60
Heck Pd(OAc)₂ (5%)P(o-tol)₃ (10%)Et₃N (2)DMF100

Part 3: Experimental Protocol Example

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup a Combine Imidazole, Boronic Acid, Base b Add Solvent a->b c Degas Mixture (N₂ or Ar) b->c d Add Catalyst & Ligand c->d e Heat to 80-100 °C d->e f Monitor by TLC/LC-MS e->f g Cool & Dilute (EtOAc, H₂O) f->g h Extract & Purify g->h product product h->product Isolate Product

Caption: Step-by-step workflow for a Suzuki-Miyaura coupling experiment.

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid or boronate ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M concentration relative to the limiting reagent).

  • Catalyst Addition: To the stirred suspension, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 5 mol%). The mixture may change color.

  • Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

References

Preventing debromination of Ethyl 5-bromo-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for handling Ethyl 5-bromo-1H-imidazole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the challenges associated with the stability of this versatile building block. The primary focus is to provide actionable strategies and in-depth explanations to prevent unwanted debromination during synthetic manipulations.

Frequently Asked Questions (FAQs)

Q1: What is debromination, and why is it a problem with this compound?

A1: Debromination is the cleavage of the carbon-bromine (C-Br) bond, replacing the bromine atom with a hydrogen atom. For a molecule like this compound, the bromine at the C5 position is a crucial synthetic handle, often used for introducing molecular complexity via cross-coupling reactions.[1][2] Unintentional loss of this bromine atom leads to the formation of an inactive ethyl imidazole-2-carboxylate byproduct, reducing the yield of the desired product and complicating purification. The C-Br bond on an electron-rich heterocyclic system like imidazole can be susceptible to cleavage under various conditions, particularly reductive environments.

Q2: What are the most common causes of unintentional debromination?

A2: Debromination, often referred to as hydrodehalogenation or reductive dehalogenation, is typically caused by one of the following:

  • Catalytic Hydrogenation: The use of catalysts like Palladium on Carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, formates) is a classic method for reductive dehalogenation.[3][4][5] This is one of the most common and often overlooked causes of debromination.

  • Palladium Cross-Coupling Side Reactions: In reactions like Suzuki, Heck, or Sonogashira couplings, the catalytic cycle can be diverted.[6][7] Instead of reductive elimination to form the C-C bond, a protonolysis step can occur, leading to the debrominated byproduct. This is often exacerbated by certain bases, solvents (especially protic ones like alcohols), or elevated temperatures.

  • Strong Reducing Agents: The use of strong hydride sources (e.g., LiAlH₄) or certain metal-hydride combinations can reduce the C-Br bond.[8]

  • Photocatalysis: Visible light, in combination with a photoredox catalyst, can facilitate single-electron transfer to the aryl bromide, leading to the formation of a radical anion that fragments, ultimately resulting in C-Br bond cleavage.[9][10]

Q3: Can the N-H proton on the imidazole ring influence debromination?

A3: Yes, the acidic N-H proton plays a significant role. Its presence can complicate reactions, especially those requiring a base. Deprotonation of the imidazole N-H can alter the electronic properties of the ring, potentially making the C-Br bond more labile. Furthermore, in cross-coupling reactions, the N-H can compete as a nucleophile or interfere with the catalyst. For these reasons, N-protection is a highly recommended strategy before attempting sensitive transformations.[11][12]

Troubleshooting Guides

This section provides structured guidance for diagnosing and solving debromination issues encountered during specific reaction types.

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck)

Problem: Significant formation of the debrominated byproduct, Ethyl 1H-imidazole-2-carboxylate, is observed alongside or instead of the desired coupled product.

Troubleshooting Workflow

G start Debromination observed in Pd-catalyzed cross-coupling? q1 Is the Imidazole N-H unprotected? start->q1 a1_yes Yes q1->a1_yes High Priority a1_no No q1->a1_no sol1 Protect the N-H group. Recommended: SEM, Boc, or PMB. This prevents side reactions and stabilizes the substrate. a1_yes->sol1 q2 Analyze Catalyst/Ligand System a1_no->q2 q2_a Using a highly active catalyst (e.g., Pd(PPh₃)₄) at high temp? q2->q2_a q3 Analyze Base and Solvent q2->q3 sol2_a Switch to a more stable pre-catalyst and a modern biarylphosphine ligand (e.g., SPhos, XPhos) to promote reductive elimination over protonolysis. q2_a->sol2_a q3_a Using a strong, nucleophilic base (e.g., NaOH, NaOEt) in a protic solvent (e.g., EtOH)? q3->q3_a sol3_a Switch to a weaker, non-nucleophilic inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) in an aprotic solvent (e.g., Dioxane, Toluene, DMF). q3_a->sol3_a

Caption: Troubleshooting workflow for debromination in cross-coupling.

Causality and In-Depth Solutions
  • The Role of the Catalyst and Ligand: The choice of palladium source and ligand is critical. Highly reactive Pd(0) species, especially at elevated temperatures, can be prone to side reactions. Modern catalyst systems, which utilize bulky, electron-rich biarylphosphine ligands, create a sterically hindered coordination sphere around the palladium center. This environment facilitates the desired reductive elimination step (forming the C-C bond) and sterically disfavors pathways that lead to debromination.[1][7]

  • The Impact of Base and Solvent: Protic solvents (like alcohols or water) can serve as a proton source for the unwanted hydrodehalogenation.[8][13] Strong alkoxide bases can also promote side reactions. The combination of a non-coordinating, moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ in an aprotic solvent like dioxane or toluene is often ideal. This setup minimizes available protons and prevents base-mediated degradation pathways.

Guide 2: N-H Functionalization (Alkylation, Arylation)

Problem: Attempting to alkylate or arylate the imidazole N-H results in loss of the C5-Bromine.

Causality and In-Depth Solutions: This issue often arises when using strong bases (like NaH or LDA) to deprotonate the imidazole, followed by the addition of an electrophile. The resulting imidazolate anion is highly electron-rich, which can make the C-Br bond more susceptible to reduction by trace impurities or reaction components.

  • Milder Base Selection: Instead of strong, non-reversible bases, opt for milder inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or Acetonitrile. These conditions are often sufficient for N-alkylation without causing significant degradation.

  • Temperature Control: Perform the deprotonation and subsequent alkylation at the lowest temperature that allows the reaction to proceed (e.g., starting at 0 °C and slowly warming to room temperature). Overheating can significantly accelerate decomposition.

Preventative Strategies & Protocols

Strategy 1: N-H Protection of the Imidazole Ring

Protecting the imidazole nitrogen is the single most effective strategy to prevent a host of side reactions, including debromination.[11][12] A good protecting group should be stable to the subsequent reaction conditions and easy to remove.

Protecting GroupProtection ConditionsDeprotection ConditionsKey Advantages
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaH or K₂CO₃, DMF, 0 °C to RTTBAF, THF; or HCl, EtOHVery stable to a wide range of conditions, including organometallics and strong bases.
Boc (tert-Butoxycarbonyl)Boc₂O, DMAP, CH₂Cl₂ or THFTFA/CH₂Cl₂; or 4M HCl in DioxaneEasy to introduce and remove; common in medicinal chemistry workflows.[12]
PMB (p-Methoxybenzyl)PMB-Cl, NaH or K₂CO₃, DMFTFA; or DDQ, CH₂Cl₂/H₂ORemovable under oxidative or strong acid conditions.[14]
Experimental Protocol: SEM Protection
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Solvent: Add anhydrous DMF to achieve a concentration of approximately 0.2 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C.

  • Protection: Add SEM-Chloride (SEM-Cl, 1.1 eq) dropwise to the solution.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with Ethyl Acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Strategy 2: Optimized Suzuki-Miyaura Coupling to Avoid Debromination

This protocol is designed to minimize hydrodehalogenation by using a modern catalyst system and carefully selected conditions.

Reaction Scheme Visualization

G cluster_0 Optimized Suzuki-Miyaura Coupling reactants Ethyl 5-bromo-1-(SEM)-imidazole-2-carboxylate + Arylboronic Acid products Desired Coupled Product + Debrominated Byproduct (Minimized) reactants->products [1] Pd₂(dba)₃ (1-2 mol%) [2] SPhos (2-4 mol%) [3] K₃PO₄ (2.0 eq) [4] Toluene/H₂O (10:1), 80-100 °C

Caption: Optimized conditions for Suzuki coupling.

Experimental Protocol: Optimized Suzuki Coupling
  • Setup: To a reaction vial, add the N-SEM protected this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and K₃PO₄ (2.0 eq).

  • Catalyst Pre-mixing: In a separate vial, dissolve Pd₂(dba)₃ (0.01-0.02 eq) and SPhos (0.02-0.04 eq) in a portion of the reaction solvent (Toluene). Stir for 5-10 minutes.

  • Reaction Assembly: Add the catalyst solution to the reaction vial. Add the remaining Toluene and Water (e.g., a 10:1 ratio).

  • Inerting: Seal the vial and purge with N₂ or Argon for 5-10 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-12 hours. Monitor progress by LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with Ethyl Acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

By implementing these targeted strategies—specifically N-H protection and the use of modern, well-defined catalyst systems—researchers can significantly mitigate the risk of debromination, leading to higher yields, cleaner reaction profiles, and more efficient synthetic campaigns.

References

Technical Support Center: Scale-up Synthesis of Ethyl 5-bromo-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 5-bromo-1H-imidazole-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are tackling the challenges of scaling this synthesis from the lab bench to pilot plant and beyond. We will delve into the common synthetic routes, troubleshoot potential issues, and provide actionable, field-proven insights to ensure a robust, safe, and efficient process.

Introduction: The Importance of a Key Building Block

This compound is a crucial heterocyclic building block in medicinal chemistry and materials science. The brominated imidazole core provides a versatile handle for further functionalization, often through cross-coupling reactions, making it invaluable in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). However, its synthesis, particularly on a larger scale, is not without its challenges. This guide will focus on the most common and industrially relevant synthetic pathway: the diazotization of an amino-imidazole precursor followed by a Sandmeyer reaction.

Part 1: Strategic Synthesis Overview

Two primary strategies exist for the synthesis of this compound:

  • Direct Electrophilic Bromination: This involves treating the parent compound, Ethyl 1H-imidazole-2-carboxylate, with a brominating agent. While seemingly straightforward, this route is often plagued by a lack of regioselectivity, leading to mixtures of 4-bromo, 5-bromo, and 4,5-dibromo isomers, which are difficult to separate on a large scale.[1][2]

  • Sandmeyer Reaction from an Amino Precursor: This highly regioselective method starts with Ethyl 5-amino-1H-imidazole-2-carboxylate. The primary amine is converted to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.[3][4] This is the preferred industrial route due to its high selectivity and predictability.

The following workflow diagram illustrates a high-level comparison of these two synthetic approaches.

G cluster_0 Route A: Direct Bromination cluster_1 Route B: Sandmeyer Reaction (Preferred) A_start Ethyl 1H-imidazole- 2-carboxylate A_process Brominating Agent (e.g., NBS, Br2) A_start->A_process A_end Mixture of Isomers (4-bromo, 5-bromo, dibromo) A_process->A_end A_challenge Low Regioselectivity & Difficult Purification A_end->A_challenge B_start Ethyl 5-amino-1H-imidazole- 2-carboxylate B_diazotization Diazotization (NaNO2, HBr) B_start->B_diazotization B_intermediate Diazonium Salt Intermediate B_diazotization->B_intermediate B_sandmeyer Sandmeyer Reaction (CuBr) B_intermediate->B_sandmeyer B_end Ethyl 5-bromo-1H-imidazole- 2-carboxylate (Target) B_sandmeyer->B_end

Caption: Comparison of Direct Bromination vs. Sandmeyer Synthesis Routes.

Part 2: Troubleshooting Guide for the Sandmeyer Route (Q&A Format)

This section addresses the most common issues encountered during the scale-up of the Sandmeyer synthesis.

Q1: My diazotization reaction is sluggish, incomplete, or forming dark-colored byproducts. What's going wrong?

Answer: This is a classic problem in diazotization chemistry and almost always points to issues with temperature control or the generation of the active nitrosating agent.

Causality & Explanation: The diazotization reaction involves the formation of a nitrosonium ion (NO+) from nitrous acid (generated in situ from NaNO₂ and a strong acid).[5][6] This electrophile then reacts with the primary amine. The diazonium salt intermediate is thermally unstable; if the temperature rises above 5-10 °C, it can decompose prematurely, leading to side reactions like phenol formation (reaction with water) or coupling reactions that produce colored azo impurities.[7]

Troubleshooting Steps:

  • Strict Temperature Control: Ensure your reactor has efficient cooling. The reaction should be maintained between 0 °C and 5 °C throughout the sodium nitrite addition. On a large scale, this requires a jacketed reactor with a powerful chiller.

  • Slow, Sub-surface Addition of Nitrite: Add the aqueous sodium nitrite solution slowly and below the surface of the reaction mixture. This prevents localized "hot spots" and ensures the nitrous acid is generated and consumed efficiently without accumulating.

  • Sufficient Acid Stoichiometry: At least 3 equivalents of acid (e.g., HBr) are theoretically required: one to form the amine salt, one to generate nitrous acid from NaNO₂, and one to maintain an acidic medium to suppress side reactions. In practice, using 3.5 to 4 equivalents is often beneficial on scale.

  • Monitor for Excess Nitrous Acid: Use potassium iodide-starch paper to test for the presence of excess nitrous acid at the end of the addition. A persistent blue-black color indicates the reaction is complete. A slight excess is necessary to drive the reaction to completion, but a large excess should be avoided.

Q2: The yield of the final brominated product is low after the Sandmeyer step, even with complete diazotization. How can I improve it?

Answer: Low yield in the bromo-dediazoniation step typically points to either inefficient catalysis or competing side reactions of the diazonium intermediate.

Causality & Explanation: The Sandmeyer reaction is a copper(I)-catalyzed radical-nucleophilic aromatic substitution (SRNAr).[4] A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and N₂ gas.[8] This radical then abstracts a bromine atom from a Cu(II)Br species, regenerating the Cu(I) catalyst.[8] If the catalyst is inactive or if other nucleophiles (like water) compete effectively, yields will suffer.

Troubleshooting Steps:

  • Catalyst Quality and Loading: Use fresh, high-purity copper(I) bromide (CuBr). Cu(I) can oxidize to the inactive Cu(II) state upon storage. A catalyst loading of 0.1 to 0.3 equivalents is typical.

  • Control the Addition of Diazonium Salt: The pre-formed, cold diazonium salt solution should be added slowly to the heated solution of CuBr (typically 60-70 °C ). This "inverse addition" ensures the diazonium salt reacts immediately upon entering the hot catalyst solution, minimizing decomposition.

  • Manage Gas Evolution: The loss of N₂ gas is a major driving force for this reaction.[8] On a large scale, vigorous foaming can occur. Ensure adequate reactor headspace and an efficient off-gas system. The addition rate must be carefully controlled to manage the rate of gas evolution.

  • Minimize Water Content: While the diazotization is done in an aqueous medium, excess water can lead to the formation of the corresponding phenol as a significant byproduct.[9] Using concentrated acids (e.g., 48% HBr) can help limit the water content.

G start Low Yield in Sandmeyer Step check_diazotization Was Diazotization Complete? (Check with KI-Starch Paper) start->check_diazotization check_catalyst Is CuBr Fresh & High Purity? check_diazotization->check_catalyst Yes fix_diazotization Re-run Diazotization: - Ensure Temp < 5°C - Slow NaNO2 Addition check_diazotization->fix_diazotization No check_temp Was Sandmeyer Temp Correct? (60-70 °C) check_catalyst->check_temp Yes fix_catalyst Use Fresh CuBr Consider Increasing Loading (e.g., from 0.1 to 0.2 eq.) check_catalyst->fix_catalyst No check_phenol High Phenol Byproduct Seen in HPLC? check_temp->check_phenol Yes fix_temp Optimize Temperature. Too low = slow reaction. Too high = decomposition. check_temp->fix_temp No fix_phenol Use more concentrated acid (48% HBr). Ensure efficient inverse addition. check_phenol->fix_phenol Yes success Yield Improved check_phenol->success No

Caption: Troubleshooting Decision Tree for Low Sandmeyer Reaction Yield.

Q3: My final product is a dark oil or solid and is difficult to purify. How can I improve the workup and isolation?

Answer: Dark coloration often indicates the presence of copper complexes and polymeric side-products. A robust workup and purification protocol is essential for achieving high purity on a large scale.

Causality & Explanation: Copper salts, especially Cu(II) species formed during the catalytic cycle, can form colored complexes with the imidazole product. If not effectively removed, they can interfere with crystallization and contaminate the final product.

Troubleshooting Steps:

  • Ammonia/Ammonium Chloride Quench: After the reaction is complete, quenching the reaction mixture with aqueous ammonia or ammonium chloride is highly effective. Ammonia is a strong ligand for copper and will form the soluble, deep-blue tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, which sequesters the copper into the aqueous phase during extraction.

  • Solvent Selection for Extraction: Use a solvent like Ethyl Acetate or Dichloromethane for extraction. Perform multiple extractions to ensure complete recovery of the product.

  • Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution) to break any emulsions and remove excess water.

  • Recrystallization: The final and most critical step for achieving high purity is recrystallization. A solvent system like Ethanol/Water or Isopropanol/Heptane often works well. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.

Part 3: Experimental Protocols & Data

Table 1: Typical Reaction Parameters for Scale-Up
ParameterDiazotizationSandmeyer ReactionRationale
Temperature 0 to 5 °C60 to 70 °CPrevents diazonium salt decomposition; provides energy for N₂ loss.
Acid (HBr, 48%) 3.5 - 4.0 eq.(Carried over)Ensures complete amine salt formation and acidic medium.
Sodium Nitrite 1.05 - 1.1 eq.N/AA slight excess drives the reaction to completion.
CuBr Catalyst N/A0.1 - 0.3 eq.Catalyzes the radical substitution; higher loading can increase rate but adds to cost/waste.
Addition Mode Slow, sub-surfaceSlow, inverse additionCritical for temperature and off-gas management.
Solvent Water / HBrWater / HBrAqueous medium is required for diazotization.
Protocol 1: Diazotization of Ethyl 5-amino-1H-imidazole-2-carboxylate

WARNING: Diazonium salts are potentially explosive when isolated and dry. This procedure is designed to use the salt directly in solution without isolation.

  • Setup: Charge a jacketed glass reactor with Ethyl 5-amino-1H-imidazole-2-carboxylate (1.0 eq.) and 48% hydrobromic acid (3.5 eq.).

  • Cooling: Start agitation and cool the reactor contents to 0-2 °C using the chiller.

  • Nitrite Solution Prep: In a separate vessel, dissolve sodium nitrite (1.05 eq.) in deionized water.

  • Addition: Add the sodium nitrite solution to the reactor via a dosing pump over 1-2 hours. The addition must be sub-surface. CRITICAL: Monitor the internal temperature and ensure it does not exceed 5 °C.

  • Hold & Test: After the addition is complete, maintain the batch at 0-5 °C for 30 minutes. Test the solution for a slight excess of nitrous acid using KI-starch paper.

  • Intermediate Ready: The resulting cold diazonium salt solution is now ready for immediate use in the Sandmeyer reaction.

Protocol 2: Sandmeyer Bromo-dediazoniation
  • Catalyst Slurry: In a separate, larger reactor, charge copper(I) bromide (0.2 eq.) and a small amount of 48% HBr. Heat this slurry to 65 °C.

  • Inverse Addition: Slowly transfer the cold diazonium salt solution from Protocol 1 into the hot CuBr slurry over 2-3 hours.

  • Gas Evolution: Vigorous but controllable evolution of nitrogen gas will be observed. The addition rate must be adjusted to keep the foaming manageable.

  • Reaction Completion: After the addition is complete, hold the reaction mixture at 65-70 °C for 1 hour to ensure complete conversion. Monitor by HPLC.

  • Workup: Cool the reaction to room temperature. Proceed with the quench and extraction as described in the troubleshooting section.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns for this process at scale? A: The two main hazards are: 1) The thermal instability of the diazonium salt intermediate. Strict temperature control is non-negotiable. 2) The rapid evolution of a large volume of nitrogen gas during the Sandmeyer step. The reactor must be properly sized and vented to handle the gas load safely.

Q: Can I use a different copper source, like CuCl or Cu₂O? A: For bromination, CuBr is the required catalyst and reagent source.[4] Using CuCl would result in the chlorinated product. While Cu₂O can be used for hydroxylation reactions, it is not effective for bromination.[4]

Q: How stable is the final product, this compound? A: The final compound is a stable, crystalline solid. It should be stored in a cool, dry place away from strong oxidizing agents. No significant degradation is expected under standard storage conditions.

Q: Why not use direct bromination with N-Bromosuccinimide (NBS) to avoid dealing with diazotization? A: While NBS is a common brominating agent, its reaction with the imidazole ring is difficult to control regioselectively.[10] The electron-rich imidazole ring can be brominated at multiple positions, leading to a mixture of products that requires extensive chromatographic purification, which is often not viable for large-scale manufacturing.[1][11] The Sandmeyer route, despite its operational complexities, provides near-perfect regioselectivity for the 5-position, making it the superior choice for scale-up.

References

Technical Support Center: Managing Regioselectivity in Reactions with Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing regioselectivity in imidazole reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet complex challenge of controlling substitution patterns on the imidazole ring. Here, we provide in-depth, field-proven insights through a series of frequently asked questions, detailed troubleshooting guides, and validated experimental protocols. Our goal is to move beyond simple procedural steps to explain the fundamental principles—the "why"—behind each strategic choice, empowering you to optimize your reactions effectively.

Section 1: Foundational Concepts & FAQs

This section addresses the core principles governing the reactivity of substituted imidazoles. Understanding these concepts is the first step toward troubleshooting and controlling your reaction outcomes.

Q1: Why is regioselectivity a significant challenge with unsymmetrically substituted imidazoles?

The primary challenge arises from the phenomenon of tautomerism.[1][2] In an unsymmetrically substituted imidazole, such as 4-methylimidazole, the proton on the nitrogen can rapidly move between the two nitrogen atoms. This creates a dynamic equilibrium between two distinct tautomeric forms (e.g., 4-methyl-1H-imidazole and 5-methyl-1H-imidazole).[1] Because these tautomers are in rapid equilibrium, an electrophile can potentially attack either of the two nitrogen atoms, leading to a mixture of N-1 and N-3 substituted regioisomers.[3] Controlling which nitrogen is functionalized is the central goal of regioselective synthesis.

Q2: Which nitrogen atom is generally more reactive or nucleophilic?

In a neutral imidazole, the "pyridine-like" nitrogen (the one with a lone pair and no hydrogen) is basic and nucleophilic, while the "pyrrole-like" nitrogen (the one bearing a hydrogen) is considered acidic.[4] Upon deprotonation to form the imidazolate anion, the negative charge is delocalized across both nitrogen atoms.[3] However, the inherent reactivity of each nitrogen in the resulting anion is heavily influenced by the electronic nature of substituents on the ring.

Q3: How do electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the ring affect N-alkylation regioselectivity?

The electronic effect of a substituent is a critical factor in directing electrophilic attack.[5]

  • Electron-Withdrawing Groups (EWGs): An EWG (like a nitro or cyano group) at the C4 position decreases the electron density and nucleophilicity of the adjacent nitrogen (N3). This deactivation makes the distal nitrogen (N1) the more electronically favored site for alkylation.[5] This effect is primarily inductive.[5]

  • Electron-Donating Groups (EDGs): An EDG (like an alkyl or amino group) at the C4 position increases the electron density of the adjacent N3, making it more nucleophilic and a more likely site of attack, though this effect can be easily overridden by steric factors.

This interplay between electronic and steric effects is the key to mastering regioselectivity.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable solutions to specific experimental problems, complete with decision-making workflows and detailed protocols.

Problem: My N-alkylation of a 4(5)-substituted imidazole yields a difficult-to-separate mixture of regioisomers.

This is the most common issue faced by researchers. The outcome of an N-alkylation is a competition between electronic effects, steric hindrance, and reaction conditions.[5][6] The following guide will help you dissect the problem and select the appropriate strategy.

To select an appropriate strategy, consider the properties of your specific imidazole and the desired outcome using the following workflow.

G start Start: Mixture of N-Alkylated Isomers substituent Analyze C4/C5 Substituent start->substituent ewg Strong EWG (e.g., -NO2, -CF3) substituent->ewg Electron- Withdrawing edg EDG or Weak EWG (e.g., -CH3, -Ph, -Br) substituent->edg Donating or Sterically Small electrophile Analyze Alkylating Agent (R'-X) small_R Small R' (e.g., MeI, EtBr) electrophile->small_R Small bulky_R Bulky R' (e.g., i-PrI, Trityl-Cl) electrophile->bulky_R Bulky strategy Select Strategy proto_A Protocol A: Maximize Electronic Control strategy->proto_A EWG is dominant proto_B Protocol B: Maximize Steric Control strategy->proto_B Sterics are dominant or can be exploited proto_C Protocol C: Protecting Group Strategy strategy->proto_C Ultimate control needed (e.g., for N3-alkylation of EWG-imidazole) ewg->electrophile edg->electrophile small_R->strategy bulky_R->strategy

Caption: Decision workflow for choosing an N-alkylation strategy.

  • Scenario A: Your imidazole has a strong Electron-Withdrawing Group (EWG) at C4 (e.g., 4-nitroimidazole).

    • Causality: The EWG deactivates the adjacent N3 nitrogen, making the distal N1 the primary site of attack.[5] For small alkylating agents, this electronic preference is strong and often leads to high N1 selectivity.

    • Troubleshooting: If you are still getting a mixture, it's likely because the reaction conditions (e.g., strong base, polar aprotic solvent) are creating a highly reactive, indiscriminate imidazolate anion.

    • Solution: Employ milder conditions to favor the inherent electronic preference.

  • Scenario B: Your imidazole has an Electron-Donating Group (EDG) or is sterically undemanding at C4/C5 (e.g., 4-methylimidazole).

    • Causality: The electronic differences between the two nitrogens are minimal. Steric hindrance becomes the deciding factor.[5][7] The electrophile will preferentially attack the less hindered nitrogen. For a C4-substituent, this is typically N1. For a C5-substituent, it is also N1.

    • Troubleshooting: If you use a small alkylating agent (e.g., methyl iodide), the steric difference is not pronounced enough to achieve high selectivity.

    • Solution: Exploit steric hindrance by using a bulky alkylating agent. This will exaggerate the small steric difference between the two nitrogen environments, forcing the reaction to the less crowded site.

  • Scenario C: You need the "unfavored" regioisomer or require near-perfect selectivity.

    • Causality: When both electronic and steric factors work against the desired outcome (e.g., alkylating N3 on a 4-nitroimidazole), or when absolute regiocontrol is necessary for a multi-step synthesis, direct alkylation is not a viable strategy.

    • Solution: A protecting group strategy is required. This involves protecting one nitrogen, forcing the reaction onto the other, and then removing the protecting group.[8]

Data Summary: Influence of Conditions on Regioselectivity

The choice of base and solvent can significantly impact the ratio of N1 to N3 products. The following table summarizes general trends for the ethylation of 4-phenylimidazole, a system where steric and electronic factors are closely balanced.

Substituent (R) at C4Alkylating Agent (R'-X)BaseSolventTypical Major IsomerRationale
Phenyl (-Ph)Ethyl Iodide (EtI)NaHTHFN1-EtStrong base/aprotic solvent favors attack at the less sterically hindered N1 position.
Phenyl (-Ph)Ethyl Iodide (EtI)K₂CO₃DMFN1-EtMilder conditions, but steric factors for the phenyl group still direct to N1.
Phenyl (-Ph)tert-Butyl BromideNaHTHF>95% N1-EtThe bulky electrophile dramatically enhances the steric preference for the N1 position.[5]
Nitro (-NO₂)Ethyl Iodide (EtI)NaHTHF>90% N1-EtThe strong EWG deactivates N3, making N1 the dominant electronic choice.[5]
Protocol 2.1: Maximizing Electronic Control (N1-Alkylation of 4-Nitroimidazole)

This protocol is optimized for substrates with a strong EWG, leveraging the inherent electronic bias toward the N1 position.

Materials:

  • 4-Nitroimidazole (1.0 eq)

  • Alkyl halide (e.g., Iodomethane, 1.1 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitroimidazole and anhydrous DMF.

  • Add finely ground potassium carbonate to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide dropwise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the 1-alkyl-4-nitroimidazole isomer.

Causality of Choices:

  • K₂CO₃ and DMF: Using a mild base like K₂CO₃ in DMF generates the imidazolate anion concentration slowly. This avoids creating a highly reactive, indiscriminate nucleophile, allowing the inherent electronic preference for N1 to dominate the reaction pathway.

  • Room Temperature: Lower temperature reduces the reaction rate, further enhancing selectivity by favoring the lower activation energy pathway, which is the attack at the electronically favored N1 position.

Protocol 2.2: Maximizing Steric Control (N1-Alkylation of 4-Methylimidazole)

This protocol uses a bulky electrophile to direct alkylation to the sterically most accessible nitrogen.

Materials:

  • 4-Methylimidazole (1.0 eq)

  • Trityl Chloride (TrCl, 1.05 eq)[9]

  • Triethylamine (Et₃N, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 4-methylimidazole in anhydrous DCM in a dry flask under an inert atmosphere.

  • Add triethylamine and stir the solution for 10 minutes at room temperature.

  • Add trityl chloride in one portion. The reaction is often immediately exothermic.

  • Stir the mixture at room temperature for 4-12 hours. Monitor the disappearance of the starting material by TLC.

  • After completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The product, 1-trityl-4-methylimidazole, is often pure enough for subsequent steps, but can be purified by crystallization or column chromatography if necessary.

Causality of Choices:

  • Trityl Chloride: The triphenylmethyl (trityl) group is exceptionally bulky.[9] Its large size makes an approach to the N3 position, which is flanked by the C4-methyl group, highly unfavorable. The reaction is therefore overwhelmingly directed to the less hindered N1 nitrogen.

  • Triethylamine/DCM: This is a standard, mild base/solvent system for tritylation that is effective without promoting side reactions.[9]

Protocol 2.3: A Protecting Group Strategy for Selective N3 Functionalization

When direct alkylation fails to provide the desired isomer, a protecting group strategy offers a robust, albeit longer, alternative. The (2-trimethylsilyl)ethoxymethyl (SEM) group is particularly useful as it can direct C-H arylation and also enables a "trans-N-alkylation" workflow.[10][11]

G cluster_0 Step 1: Protection cluster_1 Step 2: Functionalization cluster_2 Step 3: Deprotection start Substituted Imidazole protect Protect with SEM-Cl (Yields N1-SEM Imidazole) start->protect react React with Electrophile (e.g., R-X, Base) (Alkylation occurs at N3) protect->react deprotect Remove SEM group (e.g., TBAF or acid) react->deprotect product Final N3-Alkylated Product deprotect->product

Caption: General workflow for N3-selective alkylation using an N1-protecting group.

Procedure (Conceptual Steps):

  • N1-Protection: React the starting substituted imidazole with SEM-Cl under standard basic conditions (e.g., NaH in THF). The bulky SEM group will preferentially add to the less hindered N1 position.

  • N3-Alkylation: With the N1 position blocked, the remaining N3 is the only site available for reaction. Deprotonate with a suitable base (e.g., NaH) and add the desired alkylating agent. The alkyl group will be installed exclusively at N3.[10][12]

  • Deprotection: Remove the SEM group using standard conditions, such as tetrabutylammonium fluoride (TBAF) or mild acid, to reveal the final N3-alkylated imidazole.

Causality of Choices:

  • SEM Protecting Group: The SEM group is chosen for its steric bulk, which ensures selective protection at N1, and its stability to a wide range of reaction conditions, allowing for subsequent functionalization at N3.[10][11] Its removal under specific fluoride- or acid-based conditions makes it orthogonal to many other common protecting groups.[8]

Section 3: Advanced Topics in Regiocontrol

N-Arylation of Unsymmetrical Imidazoles

Achieving regioselectivity in N-arylation reactions (e.g., Buchwald-Hartwig or Ullmann couplings) is notoriously difficult due to the tautomeric nature of the imidazole substrate.[13] While copper-catalyzed methods often give poor to moderate regioselectivity, significant advances have been made with palladium catalysis.

A highly effective method for achieving complete N1-selectivity involves the use of a pre-activated palladium catalyst.[13][14] It was discovered that imidazoles can inhibit the formation of the active Pd(0)-ligand complex. By pre-heating the palladium source (e.g., Pd₂(dba)₃) and the ligand in the absence of the imidazole, the active catalyst is formed efficiently. Subsequent addition of the imidazole and aryl halide leads to a clean, N1-selective arylation, as the sterically demanding catalytic complex preferentially attacks the less hindered nitrogen.[14] This strategy was successfully used in the synthesis of the tyrosine kinase inhibitor Nilotinib.[13][14]

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Ethyl 5-bromo-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for catalyst selection in cross-coupling reactions involving Ethyl 5-bromo-1H-imidazole-2-carboxylate. The unique electronic and coordinating properties of this substrate present specific challenges that this guide will help you navigate.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling between this compound and an arylboronic acid, but I'm observing very low conversion to the desired product. What are the likely causes and how can I fix this?

Answer:

Low yield in Suzuki-Miyaura couplings with this substrate often points to issues with catalyst activity, substrate-related complications, or suboptimal reaction conditions. Here is a systematic approach to troubleshoot this problem:

Potential Cause & Troubleshooting Steps:

  • Catalyst Inactivity/Decomposition:

    • Degas Solvents: Thoroughly sparge all solvents with an inert gas (Argon or Nitrogen) to remove dissolved oxygen, which can oxidize and deactivate the active Pd(0) catalyst.

    • Use Fresh Catalyst & Ligands: Palladium sources and phosphine ligands can degrade over time. Ensure you are using fresh, high-purity reagents. Pre-catalysts can offer more consistent generation of the active catalytic species.[1]

    • Increase Catalyst Loading: For challenging substrates like N-heterocycles, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can sometimes be necessary to achieve a reasonable reaction rate.[1]

  • Substrate-Related Issues:

    • Purity of Starting Materials: Impurities in either the this compound or the boronic acid can act as catalyst poisons. Verify the purity of your reagents.[1]

    • N-H Interference: The acidic proton on the imidazole nitrogen can interfere with the catalytic cycle. While some protocols are successful with the unprotected form, N-protection (e.g., with a MOM, SEM, or even a simple methyl group) can prevent side reactions and improve yields.[1][2]

    • Protodeboronation of Boronic Acid: The boronic acid can be sensitive to hydrolysis, especially under basic conditions, reverting to the corresponding arene. Consider using boronate esters (e.g., pinacol esters), which are often more stable.

  • Inefficient Oxidative Addition:

    • Ligand Selection: The electron-rich nature of the imidazole ring can make oxidative addition of the palladium catalyst into the C-Br bond the rate-limiting step. Employing electron-rich and sterically bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can accelerate this step.[1][3][4] For imidazole substrates, ligands like dppf have also shown great success.[5][6][7]

    • Reaction Temperature: Increasing the reaction temperature (typically in the range of 80-110 °C) can provide the necessary energy to overcome the activation barrier for oxidative addition.[1]

  • Base Selection:

    • The choice of base is critical. Strong bases like NaOt-Bu or LHMDS can be effective but may also promote side reactions.[8] Milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred for heterocyclic substrates.[5][9] The base not only facilitates the transmetalation step but can also influence catalyst stability.[10]

Issue 2: Significant Homocoupling of the Boronic Acid

Question: My Suzuki reaction is producing a significant amount of the boronic acid homocoupling (biaryl) byproduct. How can I suppress this side reaction?

Answer:

Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or certain palladium species.

Potential Cause & Troubleshooting Steps:

  • Oxygen in the Reaction Mixture: Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction is crucial. Oxygen can promote the oxidative homocoupling of the boronic acid.[11]

  • Choice of Palladium Pre-catalyst: Some Pd(II) pre-catalysts can be more prone to inducing homocoupling. Using a well-defined Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that cleanly generates the active Pd(0) species can mitigate this issue.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature, if the desired reaction rate is still acceptable, can sometimes reduce the rate of homocoupling relative to the cross-coupling.

    • Stoichiometry: Ensure you are not using a large excess of the boronic acid, as this can favor the homocoupling pathway. A slight excess (1.1-1.2 equivalents) is typically sufficient.

Issue 3: Dehalogenation of the Starting Material

Question: In my Heck coupling attempt with this compound, I am observing a significant amount of the debrominated imidazole starting material. What causes this and how can I prevent it?

Answer:

Dehalogenation is a known side reaction in palladium-catalyzed couplings, particularly with electron-rich aryl bromides.[12][13]

Potential Cause & Troubleshooting Steps:

  • Source of Hydride: The hydride responsible for the reduction can come from various sources, including the solvent (e.g., alcohols), the base (e.g., formate impurities in K₂CO₃), or the olefin coupling partner.

  • Catalyst System:

    • Ligand Choice: The choice of ligand can influence the propensity for dehalogenation. Sometimes, less electron-rich ligands can disfavor this pathway.

    • Additives: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) has been shown to suppress dehalogenation in some Heck reactions.[12][13]

  • Reaction Conditions:

    • Base: Using a non-coordinating, sterically hindered base like Proton-Sponge® (1,8-bis(dimethylamino)naphthalene) can sometimes minimize dehalogenation.

    • Solvent: Ensure the use of high-purity, anhydrous solvents.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding catalyst and condition selection for cross-coupling reactions with this compound.

1. Which type of cross-coupling reaction is most suitable for this substrate?

The most commonly successful and versatile cross-coupling reactions for this substrate are palladium-catalyzed reactions such as Suzuki-Miyaura , Heck , Sonogashira , and Buchwald-Hartwig amination .[14] The choice depends on the desired bond to be formed (C-C, C-N, etc.). Copper-catalyzed Ullmann-type couplings are also an option, particularly for C-N and C-O bond formation, though they often require harsher conditions.[15][16][17]

2. What are the key considerations for choosing a palladium catalyst and ligand?

The imidazole moiety presents a unique challenge as it can act as a ligand for the palladium center, potentially interfering with the catalytic cycle. Therefore, the choice of an external, strongly coordinating ligand is critical.

  • For Suzuki-Miyaura Coupling:

    • Catalysts: Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄ are common starting points.[5][7]

    • Ligands: Bulky, electron-rich phosphine ligands are generally preferred. [1,1'-Bis(diphenylphosphino)ferrocene] (dppf) is a highly effective ligand for this type of substrate.[5][6] Buchwald ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) are also excellent candidates for promoting the challenging oxidative addition step.[3][4]

  • For Heck Coupling:

    • Catalysts: Pd(OAc)₂ is a standard choice.[18]

    • Ligands: Triphenylphosphine (PPh₃) is often sufficient, but more electron-rich phosphines can be beneficial. Phosphine-free systems have also been developed.[19]

  • For Sonogashira Coupling:

    • This reaction typically employs a dual-catalyst system of a palladium complex and a copper(I) salt (e.g., CuI).[20][21]

    • Catalysts: PdCl₂(PPh₃)₂ is a common choice.[22]

    • Ligands: Triphenylphosphine is often part of the pre-catalyst.

  • For Buchwald-Hartwig Amination:

    • Catalysts: Pd(OAc)₂ or palladium pre-catalysts are used.

    • Ligands: Specialized, bulky biarylphosphine ligands are essential for high yields. The Buchwald and Hartwig groups have developed several generations of these ligands (e.g., tBuBrettPhos, BINAP, DPPF).[8][23][24]

3. How does the unprotected N-H group on the imidazole affect the reaction?

The N-H proton is acidic and can be deprotonated by the base in the reaction mixture. The resulting imidazolate anion is a strong coordinating agent and can bind to the palladium center, potentially leading to catalyst inhibition or undesired side reactions. While many successful couplings have been reported on unprotected N-H imidazoles[23][25], if you are facing persistent issues, N-protection is a reliable strategy to improve reaction outcomes.[1]

4. What is the recommended starting point for reaction conditions?

The following table provides a general starting point for optimizing your cross-coupling reaction. Note that these conditions may require further optimization for your specific coupling partners.

Parameter Suzuki-Miyaura Coupling Heck Coupling Sonogashira Coupling
Pd Catalyst PdCl₂(dppf) (2-5 mol%)Pd(OAc)₂ (2-5 mol%)PdCl₂(PPh₃)₂ (2-5 mol%)
Co-Catalyst N/AN/ACuI (5-10 mol%)
Ligand dppf (as part of catalyst)PPh₃ (4-10 mol%)PPh₃ (as part of catalyst)
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Et₃N or K₂CO₃ (2-3 equiv.)Et₃N or DIPA (2-3 equiv.)
Solvent Dioxane/H₂O, DME, or DMFAcetonitrile or DMFTHF or DMF
Temperature 80 - 110 °C80 - 120 °C50 - 80 °C

5. How can I visualize the catalytic process to better understand it?

Understanding the catalytic cycle is key to troubleshooting. Below is a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation (Ar'-M) PdII->Transmetal Ar'-B(OR)₂ + Base PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

This diagram illustrates the key steps: oxidative addition of the aryl halide to the active Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[11][26] Problems in your reaction can often be traced back to a slow or inhibited step within this cycle.

References

Validation & Comparative

A Researcher's Guide to Unlocking the Therapeutic Potential of Ethyl 5-bromo-1H-imidazole-2-carboxylate Derivatives: A Comparative Biological Activity Screening Manual

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. The imidazole scaffold, a five-membered heterocyclic ring, has long been a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Ethyl 5-bromo-1H-imidazole-2-carboxylate emerges as a particularly versatile starting material, offering multiple reaction sites for the synthesis of diverse compound libraries. This guide provides a comprehensive framework for the biological activity screening of novel compounds synthesized from this promising precursor. While specific biological data for derivatives of this compound is not yet widely published, this document outlines the established screening methodologies for the key therapeutic areas where imidazole derivatives have shown significant promise: antimicrobial, anticancer, and enzyme inhibitory activities.

The following sections will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format to empower your research endeavors.

I. The Antimicrobial Frontier: Combating Bacterial and Fungal Pathogens

Imidazole derivatives have a well-documented history of potent antimicrobial effects.[3][4] Their mechanisms of action can be multifaceted, ranging from the disruption of microbial cell wall synthesis to interference with DNA replication.[5] A primary screening cascade for novel derivatives of this compound should therefore include a robust assessment of their antimicrobial properties.

Comparative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a critical parameter for comparing the efficacy of novel antimicrobial agents. The following table provides a representative example of how to present such data, comparing newly synthesized imidazole derivatives against standard-of-care antibiotics.

CompoundGram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)Fungal Strains (MIC in µg/mL)
Staphylococcus aureusBacillus subtilisEscherichia coli
Derivative A 163264
Derivative B 81632
Ciprofloxacin (Control) 10.50.25
Fluconazole (Control) NANANA

Note: The data presented above is illustrative for imidazole derivatives and not specific to compounds derived from this compound.

Experimental Protocol: Broth Microdilution for MIC Determination

This method provides a quantitative measure of a compound's antimicrobial activity.[6]

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial or fungal inoculums standardized to 0.5 McFarland

  • Test compounds and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Resazurin solution (for viability indication)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microorganism and dilute it in the broth.

  • Add the diluted inoculum to each well containing the test compound. Include positive controls (inoculum without compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Stock Solutions Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Viability_Assay Add Viability Indicator (e.g., Resazurin) Incubation->Viability_Assay Readout Read Results (Visual or Spectrophotometric) Viability_Assay->Readout MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Readout->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

II. The Anticancer Arena: Targeting Uncontrolled Cell Proliferation

The imidazole scaffold is a privileged structure in the development of anticancer drugs, with derivatives exhibiting a range of cytotoxic and antiproliferative activities.[7][8] These compounds can induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer progression.[9]

Comparative Analysis of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of anticancer compounds. The following table illustrates how to compare the cytotoxic effects of novel imidazole derivatives across different cancer cell lines.

CompoundHuman Breast Cancer (MCF-7) IC50 (µM)Human Lung Cancer (A549) IC50 (µM)Human Colon Cancer (HCT116) IC50 (µM)Normal Fibroblast (MRC-5) IC50 (µM)
Derivative C 7.512.39.8>100
Derivative D 2.15.63.485.2
Doxorubicin (Control) 0.81.20.95.4

Note: The data presented above is illustrative for imidazole derivatives and not specific to compounds derived from this compound.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[10]

Materials:

  • Cancer cell lines and a normal cell line (for selectivity assessment)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • Test compounds and a standard anticancer drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Workflow for Anticancer Screening

Anticancer_Screening_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Seeding Seed Cancer and Normal Cells in 96-well Plates Cell_Treatment Treat Cells with Compounds Cell_Seeding->Cell_Treatment Compound_Dilution Prepare Serial Dilutions of Test Compounds Compound_Dilution->Cell_Treatment Incubation Incubate for 48-72 hours Cell_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining the IC50 of anticancer compounds using the MTT assay.

III. The Realm of Enzyme Inhibition: Modulating Biological Pathways

Imidazole derivatives are known to interact with a variety of enzymes, acting as inhibitors of kinases, cyclooxygenases (COX), and other key biological targets. This inhibitory activity is often attributed to the ability of the imidazole nitrogen atoms to coordinate with metal ions in the enzyme's active site or form hydrogen bonds with key amino acid residues.

Comparative Analysis of Enzyme Inhibitory Activity

The IC50 value is also used to quantify the potency of enzyme inhibitors. The following table provides a template for comparing the inhibitory activity of novel imidazole derivatives against a specific enzyme.

CompoundTarget Enzyme (e.g., COX-2) IC50 (µM)
Derivative E 5.2
Derivative F 1.8
Celecoxib (Control) 0.04

Note: The data presented above is illustrative for imidazole derivatives and not specific to compounds derived from this compound.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted for various enzymes.[9]

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Test compounds and a known inhibitor

  • 96-well microplate (clear, black, or white, depending on the detection method)

  • Microplate reader (for absorbance, fluorescence, or luminescence)

Procedure:

  • Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer.

  • Add a fixed amount of the enzyme to each well of the microplate.

  • Add different concentrations of the test compound to the wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the signal (absorbance, fluorescence, or luminescence) at regular intervals.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Enzyme Inhibition Signaling Pathway

Enzyme_Inhibition_Pathway cluster_pathway Enzymatic Reaction Enzyme Enzyme Product Product Enzyme->Product catalyzes Substrate Substrate Substrate->Enzyme binds to Inhibitor Imidazole Derivative (Inhibitor) Inhibitor->Enzyme binds to and inhibits

Caption: Simplified diagram of an enzyme inhibition mechanism.

IV. Conclusion: A Path Forward for Drug Discovery

This compound represents a valuable starting point for the synthesis of novel, biologically active compounds. The screening methodologies detailed in this guide provide a robust and systematic approach to evaluating the therapeutic potential of its derivatives. By employing these standardized protocols, researchers can generate reliable and comparable data, paving the way for the identification of lead compounds with promising antimicrobial, anticancer, or enzyme-inhibiting properties. The journey from a starting material to a potential therapeutic is long and challenging, but with a solid foundation in biological activity screening, the path becomes clearer and more navigable.

References

Spectroscopic analysis to confirm the structure of Ethyl 5-bromo-1H-imidazole-2-carboxylate products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical agents and functional materials, the unambiguous structural confirmation of intermediates is a cornerstone of scientific rigor. Ethyl 5-bromo-1H-imidazole-2-carboxylate, a versatile heterocyclic building block, is no exception. Its precise molecular architecture, particularly the regiochemistry of the bromine substituent, is critical for its intended reactivity and biological activity. This guide provides an in-depth comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to definitively confirm the structure of this compound, contrasting it with potential isomers and highlighting key spectral markers.

The Imperative of Structural Verification

The synthesis of this compound can potentially yield isomeric products, most notably Ethyl 4-bromo-1H-imidazole-2-carboxylate. The differing positions of the bromine atom dramatically alter the electronic and steric properties of the molecule, which can lead to unpredictable outcomes in subsequent synthetic steps and a loss of desired biological efficacy. Therefore, a multi-faceted spectroscopic approach is not merely procedural but essential for ensuring the integrity of the research and development process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed insight into the molecular skeleton of the compound. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the connectivity and substitution patterns of the imidazole ring.

¹H NMR Spectroscopy: A Tale of Two Protons

The key to distinguishing between the 5-bromo and 4-bromo isomers lies in the analysis of the aromatic protons on the imidazole ring.

  • Expected Spectrum of this compound: In this isomer, a single proton is attached to the C4 position of the imidazole ring. This proton is expected to appear as a singlet in the ¹H NMR spectrum, typically in the range of 7.5-8.0 ppm. The ethyl ester group will present as a quartet (CH₂) around 4.4 ppm and a triplet (CH₃) around 1.4 ppm. A broad singlet corresponding to the N-H proton will also be observed, typically downfield (>10 ppm), and its position can be concentration and solvent dependent.

  • Comparison with Ethyl 4-bromo-1H-imidazole-2-carboxylate: This isomer would instead have a proton at the C5 position. Due to the different electronic environment, its chemical shift would differ from the C4 proton of the desired product, though it would also appear as a singlet. The definitive distinction comes from ¹³C NMR and correlation experiments.

¹³C NMR Spectroscopy: Pinpointing the Bromine Substitution

¹³C NMR spectroscopy is instrumental in confirming the position of the bromine atom, as the carbon directly attached to this electronegative halogen will experience a characteristic downfield shift.[1]

  • Expected Spectrum of this compound: The imidazole ring will exhibit three distinct carbon signals. The C2 carbon, attached to the ester, will be significantly downfield (around 160 ppm). The C4 and C5 carbons are of particular interest. The C5 carbon, bearing the bromine atom, is expected to be in the range of 115-125 ppm. The C4 carbon, attached to a proton, will resonate at a different frequency, typically around 120-130 ppm.

  • Comparative Analysis: For the 4-bromo isomer, the chemical shifts of C4 and C5 would be reversed. The carbon directly bonded to bromine (C4) would appear in the 115-125 ppm range, while the protonated C5 would be found elsewhere. This direct observation of the carbon skeleton provides conclusive evidence for the substitution pattern.

Predicted NMR Data Summary
Technique This compound (Predicted)
¹H NMR (ppm) ~7.6 (s, 1H, H-4), ~4.4 (q, 2H, -CH₂-), ~1.4 (t, 3H, -CH₃), >10 (br s, 1H, N-H)
¹³C NMR (ppm) ~160 (C=O), ~140 (C2), ~125 (C4), ~120 (C5-Br), ~62 (-CH₂-), ~14 (-CH₃)

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and providing clues about its elemental composition through isotopic patterns.

The Bromine Isotopic Signature

A key diagnostic feature in the mass spectrum of a bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[2] This results in a characteristic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments.

  • Expected Mass Spectrum: The mass spectrum of this compound will exhibit a molecular ion peak cluster with two signals of nearly equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br and another at m/z+2 for the molecule with ⁸¹Br.[3] Given the molecular formula C₆H₇BrN₂O₂, the expected molecular weights are approximately 218 g/mol (for ⁷⁹Br) and 220 g/mol (for ⁸¹Br).

  • Fragmentation Analysis: Electron impact ionization will cause the molecule to fragment. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃). The resulting fragments that retain the bromine atom will also exhibit the characteristic 1:1 isotopic pattern.

Predicted Mass Spectrometry Data
Ion Expected m/z (⁷⁹Br/⁸¹Br)
[M]⁺ 218 / 220
[M-C₂H₅O]⁺ 173 / 175
[M-C₂H₅O₂C]⁺ 145 / 147

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the molecule.

  • Characteristic Absorptions: The IR spectrum of this compound will be dominated by absorptions corresponding to the ester and imidazole functionalities.

    • N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.

    • C=O Stretch: A strong, sharp absorption band between 1700-1730 cm⁻¹ is indicative of the carbonyl (C=O) group of the ethyl ester.[4][5]

    • C-O Stretch: One or two strong bands in the 1200-1300 cm⁻¹ region correspond to the C-O stretching vibrations of the ester group.[6]

    • C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600-500 cm⁻¹, though it may be weak and less diagnostic.[7]

While IR spectroscopy is excellent for confirming the presence of the necessary functional groups, it is less powerful than NMR for distinguishing between positional isomers. However, the absence of the expected absorptions would immediately indicate a problem with the product's structure.

Experimental Protocols

Sample Preparation
  • NMR: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • MS: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

  • IR: The sample can be analyzed as a neat solid using a diamond ATR accessory or as a KBr pellet.

Data Acquisition and Analysis Workflow

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Interpretation Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR MS Mass Spectrometry (EI or ESI) Start->MS IR IR Spectroscopy (ATR or KBr) Start->IR Interpret_NMR Analyze chemical shifts, coupling constants, and correlations. Confirm proton count and C-Br position. NMR->Interpret_NMR Interpret_MS Identify molecular ion peak (M, M+2). Analyze fragmentation pattern. MS->Interpret_MS Interpret_IR Identify key functional groups (N-H, C=O, C-O). IR->Interpret_IR Decision Data Consistent with Target Structure? Interpret_NMR->Decision Interpret_MS->Decision Interpret_IR->Decision Confirm Structure Confirmed: This compound Decision->Confirm Yes Re_evaluate Inconsistent Data: Re-evaluate synthesis, purify, or consider isomers. Decision->Re_evaluate No

Caption: Workflow for spectroscopic confirmation.

Logical Integration of Spectroscopic Data

The definitive structural confirmation of this compound is achieved through the logical integration of data from these complementary techniques.

G cluster_0 Data Integration for Structural Confirmation NMR_Data ¹H & ¹³C NMR Data (Proton count, C-Br position) Conclusion Confirmed Structure: This compound NMR_Data->Conclusion Provides skeletal framework and regiochemistry MS_Data Mass Spec Data (Molecular Weight, Br isotope pattern) MS_Data->Conclusion Confirms elemental composition and molecular weight IR_Data IR Data (Functional Groups: N-H, C=O, C-O) IR_Data->Conclusion Verifies presence of key functional groups

Caption: Logical integration of spectroscopic data.

References

Comparative study of different synthetic routes to Ethyl 5-bromo-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of Ethyl 5-bromo-1H-imidazole-2-carboxylate

Introduction: The Strategic Importance of a Versatile Building Block

This compound is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The imidazole core is a privileged scaffold, appearing in numerous natural products and blockbuster drugs, including the anti-ulcer agent cimetidine and the antifungal drug clotrimazole.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of medicinal chemistry.[1][2][3] The presence of a bromo-substituent at the C5 position and an ethyl carboxylate at the C2 position provides two orthogonal handles for further chemical modification, making this molecule a highly valuable and versatile starting material for the synthesis of more complex drug candidates.

This guide provides a comparative analysis of potential synthetic strategies for this compound. Rather than presenting a single, rigid protocol, we will explore distinct chemical pathways, evaluating them based on starting material accessibility, reaction efficiency, regioselectivity, and scalability. This analysis is designed to empower researchers and process chemists to select the most appropriate route tailored to their specific laboratory capabilities and project goals.

Route 1: Late-Stage Bromination of a Pre-formed Imidazole Ester

This strategy follows a convergent approach: first, the synthesis of the core imidazole ester, followed by the introduction of the bromine atom. This is often a go-to method when the unsubstituted heterocyclic precursor is commercially available or easily synthesized.

Conceptual Workflow: Route 1

cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Electrophilic Bromination A 1H-Imidazole B Ethyl 1H-imidazole-2-carboxylate A->B 1. CO2, Base 2. Ethyl Iodide or   H2SO4, Ethanol C This compound (Target Molecule) B->C Brominating Agent (e.g., NBS) A Bromomalondialdehyde (or equivalent) D This compound (Target Molecule) A->D B Ethyl Glyoxalate B->D C Ammonia Source (e.g., NH4OAc) C->D Cyclocondensation

References

A Comparative Guide to Validating the Mechanism of Action for Bioactive Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel bioactive imidazole compound is a critical juncture in the journey from discovery to clinical application. The imidazole scaffold, a five-membered heterocyclic ring containing two nitrogen atoms, is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2][3][4] Its prevalence stems from its ability to engage in a wide array of biological interactions, including hydrogen bonding and coordination with metal ions, allowing it to bind to diverse protein targets like enzymes and receptors.[5][6][7][8][9][10]

This guide provides an in-depth, comparative framework for validating the MoA of such compounds. Moving beyond a simple checklist of assays, we will delve into the strategic integration of modern experimental approaches, emphasizing the causality behind each choice to build a robust, self-validating body of evidence. Our focus will be on constructing a logical narrative that begins with broad phenotypic observations and systematically narrows down to specific molecular interactions.

The Strategic Funnel: From Phenotype to Target

A successful MoA validation strategy often resembles a funnel, starting with high-level, observable effects on whole biological systems and progressively moving towards the identification and characterization of a specific molecular target. This "phenotype-first" or "forward pharmacology" approach is particularly powerful for discovering first-in-class drugs, as it does not rely on pre-existing knowledge of a specific target.[11][12][13]

MoA_Validation_Funnel cluster_0 Level 1: Phenotypic Screening cluster_1 Level 2: Target Agnostic Approaches cluster_2 Level 3: Target-Specific Validation cluster_3 Level 4: Cellular & In Vivo Confirmation P Phenotypic Screening (e.g., Cell Viability, Morphology) TA Target Deconvolution (e.g., CETSA, Affinity Chromatography) P->TA Identifies 'Hits' TSV Target Engagement & Biochemical Assays (e.g., SPR, Enzyme Kinetics) TA->TSV Identifies 'Targets' CIV Pathway Analysis & In Vivo Models (e.g., Western Blot, Animal Studies) TSV->CIV Confirms MoA

Level 1: Phenotypic Screening - Casting a Wide Net

The initial step involves phenotypic screening, a strategy that identifies compounds by observing their effects on the traits of a biological system without prior knowledge of the molecular target.[11][12] This approach is invaluable for uncovering novel MoAs, especially for complex diseases.[11][13]

Experimental Approach: High-Content Imaging (HCI) for Cytotoxicity and Morphological Profiling

  • Rationale: HCI allows for the simultaneous measurement of multiple cellular parameters, providing a rich, multi-dimensional view of the compound's effect. This is superior to single-endpoint assays (e.g., standard viability assays), which can be misleading. A compound might inhibit proliferation without being cytotoxic, a distinction crucial for developing cytostatic versus cytotoxic drugs.

  • Protocol:

    • Cell Plating: Seed a relevant cancer cell line (e.g., MCF-7 for breast cancer) in 96- or 384-well imaging plates.

    • Compound Treatment: Treat cells with a dilution series of the lead imidazole compound (e.g., "IMD-01") and a known control (e.g., Paclitaxel, a microtubule stabilizer). Include a vehicle-only control (e.g., 0.1% DMSO).

    • Staining: After a 48-72 hour incubation, fix the cells and stain with a cocktail of fluorescent dyes. A common combination includes:

      • Hoechst 33342: Stains the nucleus, allowing for cell counting and nuclear morphology analysis (e.g., condensation, fragmentation indicative of apoptosis).

      • Phalloidin-Alexa Fluor 488: Stains F-actin, revealing cytoskeletal structure and cell shape.

      • MitoTracker Red CMXRos: Stains mitochondria, indicating mitochondrial health and distribution.

    • Imaging & Analysis: Acquire images using an automated high-content imager. Analyze the images to quantify parameters like cell count, nuclear size/intensity, cytoskeletal changes, and mitochondrial membrane potential.

Data Presentation: Comparing IMD-01 to a Standard of Care

ParameterIMD-01 (IC50)Paclitaxel (IC50)Interpretation
Cell Viability (Cell Count) 5.2 µM10 nMBoth compounds reduce cell number.
Nuclear Condensation 6.1 µM12 nMBoth induce apoptotic changes.
Microtubule Disruption > 50 µM8 nMIMD-01 does not appear to target microtubules directly.
Mitochondrial Membrane Potential 4.8 µM25 nMIMD-01 strongly impacts mitochondrial health.

This hypothetical data suggests IMD-01's MoA is distinct from Paclitaxel and may involve the induction of apoptosis via mitochondrial pathways.

Level 2: Target Deconvolution - Identifying the Molecular Handle

Once a robust and interesting phenotype is confirmed, the next crucial step is to identify the specific molecular target(s) of the bioactive compound. This process, often called target deconvolution, bridges the gap between the observed cellular effect and the underlying molecular mechanism.[12]

Comparative Experimental Approaches: Unbiased, Label-Free Methods

Here, we compare two powerful, label-free techniques that do not require modification of the compound, thus preserving its native binding activity.

  • Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that when a small molecule binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature.[14][15] CETSA can be performed on intact cells, providing a physiologically relevant assessment of target engagement.[16][17]

  • Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This technique involves immobilizing the bioactive compound on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate.

Target_Deconvolution_Workflow

Method Comparison: Choosing the Right Tool

FeatureCellular Thermal Shift Assay (CETSA)Affinity Chromatography-MS (AC-MS)
Compound Modification Not required (Label-free).[15]Required (Immobilization linker).
Cellular Context Performed in intact cells or lysates.[17]Performed in cell lysates.
Binding Affinity Range Can detect both strong and weak interactions.Biased towards higher-affinity interactions.
Potential Artifacts Off-target thermal shifts due to pathway effects.Non-specific binding to the linker or matrix.
Throughput High-throughput versions are available.[17]Generally lower throughput.
  • Expert Insight: For a novel imidazole compound, CETSA is the preferred initial approach. The ability to test the unmodified compound in a live-cell context provides the most physiologically relevant data and avoids the risk of a linker interfering with binding. AC-MS can be a valuable orthogonal method to confirm hits identified by CETSA.

CETSA Protocol (Mass Spectrometry-based, also known as Thermal Proteome Profiling - TPP)

  • Cell Culture and Treatment: Grow cells to ~80% confluency. Treat one population with IMD-01 (e.g., at 10x IC50) and a control population with vehicle (DMSO).

  • Heating: Aliquot the cell suspensions and heat each aliquot to a different temperature (e.g., in a gradient from 40°C to 64°C).

  • Lysis and Centrifugation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing folded, non-denatured proteins) from the aggregated, denatured proteins by ultracentrifugation.

  • Sample Preparation for MS: Collect the soluble fractions. Digest the proteins into peptides and label them with isobaric tags (e.g., TMT) to allow for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify proteins that show a significant thermal shift (increased melting temperature) in the IMD-01-treated samples compared to the control. These are your primary target candidates.

Level 3: Target-Specific Validation - Proving the Interaction

After identifying a candidate target protein (e.g., a specific kinase or enzyme), the next step is to validate the direct binding interaction and characterize its functional consequences. This is where biochemical and biophysical assays become essential.

Comparative Biophysical Methods for Direct Binding

MethodPrincipleProsCons
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized protein.Real-time kinetics (kon, koff), affinity (KD).Requires protein immobilization.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding in solution.True in-solution measurement; provides thermodynamics (ΔH, ΔS).Requires large amounts of pure protein.
Enzyme Inhibition Assay Measures the effect of the compound on the catalytic activity of an enzyme target.[6]Direct functional readout; provides IC50/Ki values.Only applicable to enzyme targets.
  • Expert Insight: A multi-pronged approach is best. Start with an enzyme inhibition assay if the target is an enzyme, as this provides immediate functional validation. Follow up with SPR to obtain detailed kinetic data, which is invaluable for structure-activity relationship (SAR) studies.

Example: Validating IMD-01 as a Kinase Inhibitor

Let's hypothesize that CETSA identified "Kinase X" as the top target.

Kinase Inhibition Assay Protocol

  • Reagents: Recombinant Kinase X, its specific peptide substrate, and ATP.

  • Reaction Setup: In a 96-well plate, combine Kinase X with a serial dilution of IMD-01.

  • Initiate Reaction: Add the substrate and ATP to start the phosphorylation reaction. Incubate at 30°C for 60 minutes.

  • Detection: Use a luminescence-based assay (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of IMD-01 to determine the IC50 value.

Supporting Data: In Vitro Assay Comparison

AssayIMD-01 ResultKnown Kinase X InhibitorInterpretation
Kinase X Inhibition (IC50) 150 nM80 nMIMD-01 is a potent inhibitor of Kinase X.
Surface Plasmon Resonance (KD) 210 nM110 nMConfirms direct, high-affinity binding.

Level 4: Cellular and In Vivo Confirmation - Connecting Target to Phenotype

The final and most critical step is to demonstrate that engaging the identified target in a cellular context leads to the initially observed phenotype. This closes the loop and solidifies the MoA.

Experimental Approach: Target Engagement and Pathway Analysis in Cells

  • Cellular Target Engagement: Use the immunoblotting version of CETSA to confirm that IMD-01 engages Kinase X in intact cells at relevant concentrations. This involves running the soluble fractions from the CETSA experiment on an SDS-PAGE gel and probing with an antibody specific to Kinase X. A positive result shows more soluble Kinase X at higher temperatures in the presence of IMD-01.

  • Pathway Modulation (Western Blot): Treat cells with IMD-01 and analyze the phosphorylation status of known downstream substrates of Kinase X.

    • Rationale: If IMD-01 inhibits Kinase X, you should observe a dose-dependent decrease in the phosphorylation of its direct substrate, "Substrate Y." This directly links target inhibition to a cellular signaling event.

Western Blot Protocol

  • Cell Treatment and Lysis: Treat cells with varying concentrations of IMD-01 for a defined period (e.g., 2 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-Substrate Y (p-Substrate Y), total Substrate Y, and a loading control (e.g., GAPDH).

  • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands. Densitometry is used for quantification.

Final MoA Confirmation

Final_MoA

By following this structured, multi-layered approach, researchers can build a compelling, evidence-based case for the mechanism of action of a novel bioactive imidazole compound. Each step serves to validate the next, creating a self-reinforcing logical framework that is essential for advancing a compound through the drug development pipeline.

References

A Senior Application Scientist's Guide to Catalyst Performance in Reactions with Ethyl 5-bromo-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ethyl 5-bromo-1H-imidazole-2-carboxylate

For researchers, medicinal chemists, and professionals in drug development, the imidazole scaffold is a cornerstone of molecular design. Its prevalence in biologically active compounds makes it a high-value target for synthetic modification. This compound, in particular, serves as a versatile and crucial building block. The bromine atom at the C5 position provides a reactive handle for the strategic introduction of diverse molecular fragments, enabling the rapid construction of compound libraries for screening and lead optimization. The successful functionalization of this starting material is heavily reliant on the choice of an appropriate catalytic system.

This guide provides an in-depth, objective comparison of the performance of various catalysts in key cross-coupling reactions involving this compound. We will delve into the experimental data, explain the causality behind procedural choices, and provide detailed, field-proven protocols to empower you to select the optimal catalytic system for your synthetic goals.

The Landscape of Catalysis: Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-nitrogen bonds, offering a powerful toolkit for the derivatization of heteroaromatic systems like our target molecule.[1][2] The choice of the palladium precursor and, critically, the ancillary ligand, dictates the efficiency, substrate scope, and functional group tolerance of the transformation.[3] In this guide, we will benchmark catalyst performance across four of the most impactful cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, the Heck reaction, and the Sonogashira coupling.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, making it a go-to reaction for introducing aryl or heteroaryl substituents.[4] The general transformation is depicted below:

Figure 1: General Scheme of the Suzuki-Miyaura Coupling

sub Ethyl 5-bromo-1H- imidazole-2-carboxylate product Ethyl 5-R-1H- imidazole-2-carboxylate sub->product Pd Catalyst, Base boronic R-B(OH)₂ boronic->product

Caption: Suzuki-Miyaura coupling of this compound.

Comparative Catalyst Performance in a Model System

While direct comparative studies on this compound are not extensively published, valuable insights can be drawn from a closely related analog, 5-bromo-1-ethyl-1H-indazole. A study by Migliorini et al. provides an excellent benchmark for the performance of common palladium catalysts in the Suzuki coupling of this substrate with N-Boc-2-pyrroleboronic acid.[5]

CatalystReaction Time (h)Yield (%)
[Pd(dppf)Cl₂]284
[Pd(PCy₃)₂]465
[Pd(PPh₃)₂Cl₂]445
[Pd(PPh₃)₄]422
Table 1: Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole.[5][6]

The data clearly indicates that [Pd(dppf)Cl₂] is the superior catalyst for this transformation, affording a high yield in a significantly shorter reaction time.[5] The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is a bulky, electron-rich ferrocene-based diphosphine that is known to promote both oxidative addition and reductive elimination steps in the catalytic cycle, leading to enhanced catalytic activity.[1] In contrast, the more traditional triphenylphosphine-based catalysts showed considerably lower efficacy.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)L₂(R) OxAdd->Transmetalation Transmetalation (R-B(OH)₂ + Base) Product Ar-R Transmetalation->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: High-Yield Suzuki-Miyaura Coupling

This protocol is adapted from the successful coupling of 5-bromo-1-ethyl-1H-indazole and is expected to be highly effective for this compound.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethoxyethane (DME)

  • Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, [Pd(dppf)Cl₂], and K₂CO₃.

  • Add degassed DME and a small amount of degassed water.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Vital Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of amines with aryl halides.[1][7] This reaction is of paramount importance in pharmaceutical synthesis, where the arylamine motif is a common feature.

Figure 2: General Scheme of the Buchwald-Hartwig Amination

sub Ethyl 5-bromo-1H- imidazole-2-carboxylate product Ethyl 5-(R¹R²N)-1H- imidazole-2-carboxylate sub->product Pd Catalyst, Ligand, Base amine R¹R²NH amine->product

Caption: Buchwald-Hartwig amination of this compound.

Catalyst and Ligand Selection: Key to Success

For the amination of bromo-imidazoles, the choice of ligand is critical. Studies on the amination of 4-bromo-1H-imidazole have shown that sterically hindered biarylphosphine ligands are highly effective. Specifically, a catalyst system composed of a G3-palladacycle precatalyst and the Buchwald ligand AdBrettPhos (L4 in the study) provided the highest yields.[8]

Precatalyst/Ligand CombinationYield (%)
P3 / L3 (XPhos)77
P4 / L4 (AdBrettPhos)87
Table 2: Effect of ligand on the Buchwald-Hartwig amination of 4-bromo-1H-imidazole.[8]

The success of bulky, electron-rich phosphine ligands like AdBrettPhos stems from their ability to promote the rate-limiting reductive elimination step and to stabilize the catalytically active monoligated Pd(0) species.[3]

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)L(Br) Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [Ar-Pd(II)L(Br)(R₂NH)] OxAdd->AmineCoord Amine Coordination Amido Ar-Pd(II)L(NR₂) AmineCoord->Amido Deprotonation (Base) Product Ar-NR₂ Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration sub Ethyl 5-bromo-1H- imidazole-2-carboxylate product Ethyl 5-vinyl-1H- imidazole-2-carboxylate derivative sub->product Pd Catalyst, Base alkene Alkene alkene->product sub Ethyl 5-bromo-1H- imidazole-2-carboxylate product Ethyl 5-alkynyl-1H- imidazole-2-carboxylate sub->product Pd Catalyst, Cu(I) co-catalyst, Base alkyne Terminal Alkyne alkyne->product

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Ethyl 5-bromo-1H-imidazole-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions have made it a cornerstone in the design of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the Ethyl 5-bromo-1H-imidazole-2-carboxylate core. While comprehensive SAR studies on a complete series of these specific analogs are not extensively documented in publicly available literature, by examining related imidazole and benzimidazole derivatives, we can infer critical structural insights that are invaluable for the rational design of new and more potent therapeutic candidates.

The Core Scaffold: this compound

The this compound scaffold presents several key features for medicinal chemistry exploration:

  • The Imidazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms, it can act as a hydrogen bond donor and acceptor, and its π-system can participate in various interactions with biological targets.

  • The 2-Carboxylate Group: The ethyl ester at the C2 position offers a potential site for interaction with target proteins and can be modified to modulate solubility, metabolic stability, and potency.

  • The 5-Bromo Substituent: The bromine atom at the C5 position significantly influences the electronic properties of the imidazole ring and can act as a key interaction point, often contributing to enhanced binding affinity.

  • The N1-Position: The nitrogen at the N1 position is a common site for substitution, allowing for the introduction of various groups to explore the chemical space around the core scaffold and optimize pharmacological properties.

Inferred Structure-Activity Relationships

Based on the analysis of related imidazole derivatives, we can deduce the following SAR trends for analogs of this compound.

Modifications at the N1-Position of the Imidazole Ring

Substitutions at the N1-position of the imidazole ring have been shown to be a critical determinant of biological activity in related compounds. Studies on ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks have demonstrated that the nature of the N1-substituent significantly impacts anticancer activity[1].

  • Alkyl Chains: The introduction of alkyl chains of varying lengths at the N1-position can influence lipophilicity and, consequently, cell permeability and target engagement. For instance, in a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates, the presence of a dodecyl chain at the N1-position resulted in a significant increase in antiproliferative activity against various cancer cell lines[1]. This suggests that optimizing the length and nature of an N1-alkyl substituent could be a promising strategy for enhancing the potency of this compound analogs.

  • Aryl and Heteroaryl Groups: The incorporation of aryl or heteroaryl moieties at the N1-position can introduce additional binding interactions, such as π-π stacking, with the target protein. This strategy has been successfully employed in the design of various imidazole-based inhibitors.

Modifications at the C2-Ester Group

The ester functionality at the C2 position is another key site for modification.

  • Ester Variation: Altering the alcohol portion of the ester (e.g., from ethyl to methyl, propyl, or more complex alcohols) can affect the compound's solubility, metabolic stability, and interaction with the target.

  • Amide Analogs: Conversion of the ester to an amide can introduce an additional hydrogen bond donor and alter the electronic properties of the C2-substituent. This modification has been explored in the development of other imidazole-based therapeutic agents.

Modifications at the C5-Position

The bromine atom at the C5 position is a key feature of the core scaffold.

  • Halogen Substitution: While the current focus is on the 5-bromo derivative, exploring other halogen substitutions (e.g., chloro, iodo) can fine-tune the electronic and steric properties of the molecule, potentially leading to improved activity or selectivity. The presence of a halogen at this position is often crucial for potent biological activity, as seen in various 5-bromo-substituted benzimidazole derivatives that exhibit significant enzyme inhibitory effects[2][3].

  • Bioisosteric Replacement: Replacing the bromine atom with other bioisosteric groups, such as a trifluoromethyl group or a small alkyl group, could modulate the compound's properties while maintaining key interactions.

Comparative Biological Activity of Related Imidazole Derivatives

To illustrate the SAR principles discussed above, the following table summarizes the anticancer activity of a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates. Although not direct analogs, these compounds share a similar core structure and provide valuable insights into the importance of N1-substitution.

Compound ID N1-Substituent HeLa IC₅₀ (µM) HT-29 IC₅₀ (µM) Reference
5a Methyl>50>50[1]
5b Ethyl>50>50[1]
5c Propyl25.34 ± 1.1231.45 ± 1.56[1]
5d Hexyl10.21 ± 0.4515.67 ± 0.78[1]
5e Dodecyl0.737 ± 0.051.194 ± 0.02[1]

Table 1: Anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate analogs against HeLa and HT-29 cancer cell lines.[1]

The data clearly demonstrates that increasing the length of the alkyl chain at the N1-position leads to a significant enhancement in anticancer activity, with the dodecyl-substituted analog (5e) exhibiting the most potent effect[1].

Potential Therapeutic Targets

Given the broad range of biological activities reported for imidazole-containing compounds, analogs of this compound could potentially target various therapeutic areas:

  • Oncology: As suggested by the activity of related compounds, these analogs are promising candidates for the development of novel anticancer agents. Potential mechanisms of action could include inhibition of kinases, disruption of microtubule dynamics, or induction of apoptosis[1].

  • Infectious Diseases: Imidazole derivatives have a long history as antimicrobial and antifungal agents. The 5-bromo substitution could enhance activity against various pathogens.

  • Enzyme Inhibition: The structural features of the scaffold make it suitable for targeting the active sites of various enzymes, such as metallo-β-lactamases, which are involved in antibiotic resistance[2][3].

Experimental Protocols

General Synthesis of N1-Substituted this compound Analogs

This protocol describes a general method for the synthesis of N1-substituted analogs, which is a key step in exploring the SAR of this compound class.

G cluster_0 Synthesis Workflow Start Ethyl 2,3-dibromopropionate Step1 Reaction with Formamide (Cyclization) Start->Step1 1. Step2 This compound Step1->Step2 2. Step3 N-Alkylation/Arylation (e.g., with R-X and a base) Step2->Step3 3. Step4 N1-Substituted Analog Step3->Step4 4. Step5 Purification (Column Chromatography) Step4->Step5 5. Step6 Characterization (NMR, MS) Step5->Step6 6. End Final Product Step6->End 7.

Caption: A generalized workflow for the synthesis of N1-substituted this compound analogs.

Step-by-Step Protocol:

  • Synthesis of this compound:

    • To a solution of ethyl 2,3-dibromopropionate in formamide, add a suitable base (e.g., potassium carbonate).

    • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

  • N1-Substitution:

    • To a solution of this compound in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate or sodium hydride).

    • Add the desired alkyl or aryl halide (R-X) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting N1-substituted analog by column chromatography.

  • Characterization:

    • Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

MTT Assay for Antiproliferative Activity

This protocol outlines a standard method for evaluating the cytotoxic effects of the synthesized analogs against cancer cell lines.

G cluster_0 MTT Assay Workflow Start Seed cancer cells in a 96-well plate Step1 Incubate for 24h Start->Step1 1. Step2 Treat cells with varying concentrations of test compounds Step1->Step2 2. Step3 Incubate for 48-72h Step2->Step3 3. Step4 Add MTT reagent Step3->Step4 4. Step5 Incubate for 4h Step4->Step5 5. Step6 Add solubilization solution (e.g., DMSO) Step5->Step6 6. Step7 Measure absorbance at 570 nm Step6->Step7 7. End Calculate IC50 values Step7->End 8.

Caption: A typical workflow for an MTT assay to determine the antiproliferative activity of compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration.

Conclusion

While direct and extensive SAR studies on this compound analogs are limited in the public domain, a careful analysis of related imidazole and benzimidazole derivatives provides a strong foundation for the rational design of new therapeutic agents. The N1-position, the C2-ester, and the C5-bromo substituent are key handles for chemical modification to optimize biological activity. The insights and protocols provided in this guide are intended to empower researchers to explore the chemical space around this promising scaffold and to accelerate the discovery of novel drug candidates for a range of diseases, including cancer and infectious diseases.

References

A Head-to-Head Comparison of the Antifungal Potency of Imidazole-Based Compounds: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-driven comparison of the antifungal potency of key imidazole-based compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, comparative in vitro efficacy, and the standardized methodologies required for a rigorous evaluation of this critical class of antimycotics.

The Imidazole Antifungals: A Mechanistic Overview

Imidazole antifungals represent a foundational class of synthetic antimycotics characterized by a five-membered ring structure containing two nitrogen atoms.[1] Their primary therapeutic value lies in their broad-spectrum activity against a variety of pathogenic yeasts and filamentous fungi.[2][3] While numerous imidazole derivatives exist, this guide will focus on clinically significant agents such as Clotrimazole, Miconazole, and Ketoconazole.

The fungistatic, and at high concentrations, fungicidal action of imidazoles stems from a shared mechanism: the disruption of fungal cell membrane integrity.[4] This is achieved through the specific inhibition of a fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene).[5][6] This enzyme is a critical catalyst in the biosynthesis of ergosterol, the principal sterol component of the fungal cell membrane.[7][8]

By binding to the heme iron of the enzyme, imidazoles block the conversion of lanosterol to ergosterol.[1] The resulting depletion of ergosterol and the concurrent accumulation of toxic methylated sterol precursors, like lanosterol, alter the physical properties of the membrane.[1] This increases its permeability, disrupts the function of membrane-bound enzymes, and ultimately inhibits fungal growth and replication.[9][10] Additionally, this disruption can lead to a buildup of toxic hydrogen peroxide concentrations within the cell, contributing to organelle deterioration and cell necrosis.[7][11]

Imidazole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_cell Fungal Cell Lanosterol Lanosterol Intermediate_Sterols Intermediate_Sterols Lanosterol->Intermediate_Sterols Lanosterol 14-α-demethylase (CYP51 / ERG11) Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Fungal_Cell_Membrane Incorporation Intermediate_Sterols->Ergosterol Disrupted_Membrane Disrupted Membrane (Increased Permeability, Cell Death) Intermediate_Sterols->Disrupted_Membrane Accumulation of Toxic Precursors Imidazole_Compound Imidazole_Compound Lanosterol 14-α-demethylase\n(CYP51 / ERG11) Lanosterol 14-α-demethylase (CYP51 / ERG11) Imidazole_Compound->Lanosterol 14-α-demethylase\n(CYP51 / ERG11) Inhibition

Figure 1: Mechanism of action for imidazole antifungals.

Quantitative Comparison of In Vitro Potency

The primary metric for quantifying the in vitro potency of an antifungal agent is the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of the drug that prevents the visible growth of a microorganism after a specified incubation period.[12] This data is crucial for comparing the relative strength of different compounds against specific fungal pathogens.

The following table summarizes MIC data for key imidazole compounds against clinically relevant fungal species, compiled from various studies. It is important to note that MIC values can vary based on the specific strain and the testing conditions employed.[2][13]

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Ranges of Imidazole Compounds (µg/mL)

Fungal SpeciesMiconazole MIC (µg/mL)Clotrimazole MIC (µg/mL)Ketoconazole MIC (µg/mL)Econazole MIC (µg/mL)
Candida albicans0.03 - >125[9][14][15]0.03 - >100[9][15]≤0.03 - >100[13]≤0.03 - >100[13]
Candida tropicalis≤0.12 - >64[15]≤0.12 - >64[15]≤0.03 - >100[13]≤0.03 - >100[13]
Candida parapsilosis≤0.12 - 32[15]≤0.12 - 32[15]≤0.03 - >100[13]≤0.03 - >100[13]
Cryptococcus neoformans≤0.12 - 8[15]≤0.12 - 8[15]≤0.03 - 16[13]≤0.03 - 16[13]
Aspergillus fumigatus0.25 - >100[13]0.5 - >100[13]1 - >100[13]0.5 - >100[13]
Trichophyton rubrum≤0.03 - 4[10][13]≤0.03 - 4[10][13]≤0.03 - 8[10][13]≤0.03 - 4[13]
Microsporum canis≤0.03 - 4[10][15]≤0.03 - 4[15]≤0.03 - 8[10][13]≤0.03 - 4[13]

Analysis of Potency Data: From the compiled data, several trends emerge:

  • Broad-Spectrum Activity: All listed imidazoles demonstrate broad-spectrum activity, inhibiting both yeasts and dermatophytes.[2][10]

  • Variable Potency: While the mechanism is shared, the potency varies. Miconazole and tioconazole (not listed in the table) have been reported to be among the most active imidazoles against yeasts in vitro.[2] One study comparing five imidazoles found tioconazole to be the most active in killing Candida albicans.[16]

  • Clotrimazole and Econazole: These agents generally show moderate to high activity against yeasts and are among the most active against aspergilli, moulds, and dermatophytes in vitro.[2]

  • Ketoconazole: As the first orally-active imidazole, ketoconazole is effective against a wide range of fungi.[17][18] However, its oral use has been largely superseded by newer triazole agents due to concerns about hepatotoxicity, poorer absorption, and a more limited spectrum compared to newer agents.[19][20]

  • Clinical Efficacy: While in vitro data is essential, clinical outcomes can differ. For superficial mycoses like vaginal candidiasis, both clotrimazole and miconazole are considered equally effective with similar cure rates.[21] For dermatophytosis, one study showed miconazole had an accelerated response compared to clotrimazole.[22]

Experimental Protocols for Antifungal Potency Determination

Reproducible and comparable results depend on standardized methodologies. The Clinical and Laboratory Standards Institute (CLSI) provides gold-standard guidelines for antifungal susceptibility testing (AFST).[23][24]

Broth Microdilution Method (CLSI M27/M38)

This is the reference method for determining the MIC of antifungal agents against yeasts (M27) and filamentous fungi (M38).[25][26]

Causality Behind Experimental Choices:

  • Medium: RPMI-1640 with MOPS buffer is used because it is a chemically defined medium that provides consistent results and maintains a stable pH of 7.0, which is crucial for the activity of many antifungal drugs.[25]

  • Inoculum: A standardized inoculum (e.g., 0.5 to 2.5 x 10³ CFU/mL for yeasts) is critical. A higher density of fungal cells can falsely elevate the MIC due to a higher drug concentration being needed to inhibit the larger population.[12]

  • Endpoint Reading: For azoles, the MIC is read as the lowest drug concentration that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control.[25] This is because azoles are primarily fungistatic, meaning they inhibit growth rather than kill the organism outright, so complete inhibition (100%) is often not achieved.[12]

Step-by-Step Protocol:

  • Inoculum Preparation: a. Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. b. Prepare a suspension of the fungal cells in sterile saline. c. Adjust the suspension turbidity using a spectrophotometer to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.[25] d. Further dilute this adjusted suspension in RPMI-1640 medium to achieve the final standardized inoculum concentration.[27][28]

  • Drug Dilution: a. Prepare serial two-fold dilutions of the imidazole compounds in a 96-well microtiter plate using RPMI-1640 medium. b. The final volume in each well after adding the inoculum should be 100 µL or 200 µL, depending on the specific CLSI document.[27] c. Include a drug-free well as a positive growth control and an uninoculated well as a negative control (blank).

  • Inoculation and Incubation: a. Inoculate each well (except the blank) with the standardized fungal suspension. b. Seal the plates and incubate at 35°C for 24-48 hours (for most yeasts) or longer for slower-growing fungi.[12]

  • MIC Determination: a. After incubation, visually inspect the wells for turbidity (growth). An automated plate reader can also be used. b. The MIC is recorded as the lowest concentration of the antifungal agent that results in at least a 50% reduction in growth compared to the positive control well.[25]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Prepare Fungal Inoculum (0.5 McFarland Standard) C 3. Inoculate Plate with Standardized Fungal Suspension A->C B 2. Serially Dilute Imidazole Compound in 96-Well Plate B->C D 4. Incubate Plate (35°C, 24-48h) C->D E 5. Read Plate Visually or with Spectrophotometer D->E F 6. Determine MIC (≥50% Growth Inhibition) E->F

Figure 2: Standard workflow for the broth microdilution MIC assay.

Conclusion

The imidazole class of antifungals remains a cornerstone of therapy, particularly for superficial mycoses. While they share a common and well-understood mechanism of action targeting ergosterol synthesis, their in vitro potency is not uniform. A head-to-head comparison reveals that compounds like miconazole and clotrimazole exhibit potent, broad-spectrum activity, though variations exist depending on the target pathogen. Ketoconazole, while historically significant as an oral agent, is now used with more caution for systemic infections.

For researchers and drug development professionals, a rigorous and comparative assessment of potency is paramount. Adherence to standardized protocols, such as the CLSI broth microdilution method, is essential for generating accurate and reproducible MIC data. This allows for a true head-to-head comparison, providing the foundational knowledge needed to select the appropriate agent for further study or to benchmark the activity of novel antifungal candidates.

References

Safety Operating Guide

Navigating the Safe Handling of Ethyl 5-bromo-1H-imidazole-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe use of Ethyl 5-bromo-1H-imidazole-2-carboxylate (CAS No. 944900-49-6), a key building block in various synthetic pathways. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory operations.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid organic compound that requires careful handling due to its potential health effects. Based on available safety data, this chemical is classified with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

The GHS pictogram associated with this compound is GHS07, indicating it is an irritant.[1] A thorough understanding of these risks is the foundational step in mitigating exposure and ensuring a safe working environment.

Table 1: Hazard Summary for this compound

Hazard StatementGHS ClassificationSignal WordPictogram
H302: Harmful if swallowedAcute toxicity, Oral (Cat 4)WarningGHS07
H315: Causes skin irritationSkin corrosion/irritation (Cat 2)WarningGHS07
H319: Causes serious eye irritationSerious eye damage/eye irritation (Cat 2)WarningGHS07
H335: May cause respiratory irritationSTOT - Single exposure (Cat 3)WarningGHS07

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is rooted in the specific hazards posed by the chemical. For this compound, the following PPE is mandatory to prevent contact and inhalation.

  • Eye and Face Protection: Chemical safety goggles are essential to protect against airborne particles and accidental splashes. For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles. These should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Impermeable gloves, such as nitrile rubber, that are compliant with EN 374 standards should be worn.[2] Always inspect gloves for any signs of degradation or puncture before use. A lab coat or other protective clothing is also required to prevent skin contact.[2]

  • Respiratory Protection: All handling of this solid compound should be conducted within a certified chemical fume hood to minimize the inhalation of dust particles. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]

Operational Plan: Step-by-Step Handling Procedures

A self-validating protocol is one that is clear, logical, and leaves no room for ambiguity. The following steps provide a framework for the safe handling of this compound from receipt to use.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

    • Recommended storage is under an inert atmosphere at 2-8°C.[1]

    • Keep it segregated from incompatible materials, such as strong oxidizing agents.

  • Preparation and Weighing:

    • Conduct all weighing and solution preparation inside a chemical fume hood.

    • To prevent the generation of dust, handle the solid material gently.

    • Use non-sparking tools to avoid ignition sources.[2]

  • Experimental Use:

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.

    • When adding the compound to a reaction, do so slowly to avoid splashing.

    • Keep the container closed when not in use.

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Gather Materials Gather Materials Prepare Fume Hood->Gather Materials Weigh Compound Weigh Compound Gather Materials->Weigh Compound Proceed to handling Perform Reaction Perform Reaction Weigh Compound->Perform Reaction Clean Equipment Clean Equipment Perform Reaction->Clean Equipment Reaction complete Dispose of Waste Dispose of Waste Clean Equipment->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Caption: A flowchart outlining the key stages of safe handling.

Emergency and Disposal Plan

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and seek medical attention if irritation persists.

  • In case of eye contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[2] If you feel unwell, call a poison center or doctor.

  • If swallowed: Rinse the mouth with water. Do NOT induce vomiting.[2] Call a poison control center or doctor immediately.

Spill Management:

In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[2]

Disposal:

All waste materials, including the chemical itself and any contaminated items, must be disposed of in accordance with local, state, and federal regulations. This typically involves collection in a labeled, sealed container for pickup by an approved hazardous waste disposal company. Do not allow the chemical to enter drains or the environment.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-1H-imidazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromo-1H-imidazole-2-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。